molecular formula C11H20N2O2 B596128 tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate CAS No. 1342433-96-8

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Katalognummer: B596128
CAS-Nummer: 1342433-96-8
Molekulargewicht: 212.293
InChI-Schlüssel: HWISGVCRMIUTMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWISGVCRMIUTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734558
Record name tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342433-96-8
Record name tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it presents an integrated strategy, explaining the causal logic behind experimental choices and demonstrating how a multi-technique approach—leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) Spectroscopy—creates a self-validating system for unambiguous structure confirmation.

Introduction: The Rationale for a Multi-Faceted Approach

The molecule this compound incorporates three critical structural motifs: a strained four-membered azetidine ring, a reactive cyclopropylamine moiety, and a bulky tert-butoxycarbonyl (Boc) protecting group. Each component presents unique spectroscopic signatures. The azetidine ring's rigidity can lead to complex proton coupling, the cyclopropyl group exhibits characteristic upfield NMR shifts due to ring strain, and the Boc group has dominant, easily identifiable signals.

A robust structure elucidation workflow does not rely on a single piece of evidence. Instead, it builds a compelling case by integrating orthogonal data streams. Mass spectrometry provides the foundational molecular formula, FTIR confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. This guide will walk through this logical progression, detailing not just the what but the why of each analytical step.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in characterizing any new chemical entity is to determine its elemental composition and identify the functional groups present. This establishes the basic structural constraints and informs the subsequent, more detailed NMR analysis.

2.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining a compound's elemental composition. Unlike nominal mass spectrometry, its high accuracy (typically < 5 ppm) allows for the calculation of a unique molecular formula. For this molecule, Electrospray Ionization (ESI) is the preferred method due to the presence of a basic nitrogen atom, which is readily protonated to form a stable [M+H]⁺ ion.

Predicted HRMS Data: The molecular formula for this compound is C₁₃H₂₄N₂O₂ .

Ion SpeciesPredicted Exact Mass (m/z)Rationale
[M+H]⁺ 241.1911 Protonation of the most basic nitrogen (secondary amine). This is the primary ion expected.
[M+Na]⁺ 263.1730 Adduct formation with sodium ions, common in ESI.
[M-C₄H₈+H]⁺ 185.1285 Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation.
[M-Boc+H]⁺ 141.1073 Loss of the entire Boc group (100 Da).
[C₄H₉]⁺ 57.0704 Formation of the stable tert-butyl cation, a hallmark of Boc-protected compounds.[1]

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

  • Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Analysis: Process the spectrum to identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For our target molecule, the key signatures will be the N-H stretch of the secondary amine, the strong C=O stretch of the carbamate, and the various C-H and C-N stretches.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityRationale
~3350-3310 Secondary Amine (N-H)StretchWeak-MediumA single, sharp peak characteristic of a secondary amine.[2][3][4]
~2975, ~2870 Alkyl (C-H)StretchStrongFrom the tert-butyl, azetidine, and cyclopropyl groups.
~1700-1680 Carbamate (C=O)StretchStrongThe Boc group carbonyl is a very strong and reliable absorption.[5]
~1250-1220 Carbamate (C-O)StretchStrong
~1170-1150 Carbamate (C-N)StretchMedium
~900-650 Secondary Amine (N-H)Wag (Out-of-plane bend)Broad, StrongConfirms the presence of the N-H bond.[2][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and identify the key absorption peaks.

High-Resolution Structural Analysis: NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

3.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration). The rigid azetidine ring is expected to show complex splitting patterns, while the cyclopropyl protons will be characteristically shielded (upfield).[6]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

LabelAssignmentPredicted Shift (ppm)MultiplicityIntegrationRationale and Key Insights
a -C(CH₃)₃ ~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group give a strong, sharp singlet. This is a definitive marker for the Boc group.
b Azetidine CH₂ ~4.1-4.3Triplet of Doublets (td) or Multiplet (m)2HThese protons are deshielded by the adjacent nitrogen atom. They are coupled to both the other azetidine CH₂ protons and the CH proton.
c Azetidine CH₂ ~3.7-3.9Multiplet (m)2HThese protons are also coupled to the CH proton and the other CH₂ protons. The non-equivalence of the two CH₂ groups can lead to complex splitting.
d Azetidine CH ~3.4-3.6Multiplet (m)1HThis proton is coupled to the four adjacent CH₂ protons and the N-H proton.
e NH ~1.8-2.5 (variable)Broad Singlet (br s)1HThe chemical shift is solvent and concentration-dependent. May show coupling to the azetidine CH and cyclopropyl CH. D₂O exchange will cause this signal to disappear.
f Cyclopropyl CH ~2.2-2.4Multiplet (m)1HCoupled to the N-H proton and the four adjacent cyclopropyl CH₂ protons.
g Cyclopropyl CH₂ ~0.4-0.8Multiplet (m)4HHighly shielded due to the magnetic anisotropy of the cyclopropane ring, resulting in a characteristic upfield shift.[6] These four protons are likely non-equivalent, leading to a complex multiplet.
3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra provide a single peak for each non-equivalent carbon, simplifying the analysis. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

LabelAssignmentPredicted Shift (ppm)Rationale
1 C =O~156The carbamate carbonyl carbon is characteristically found in this region.[7][8]
2 -C (CH₃)₃~80The quaternary carbon of the Boc group is deshielded by the adjacent oxygen.
3 Azetidine CH ~60-65Carbon attached to the secondary amine nitrogen.
4 Azetidine CH₂ ~50-55The two CH₂ groups of the azetidine ring may be non-equivalent.
5 -C(C H₃)₃~28The three equivalent methyl carbons of the Boc group.
6 Cyclopropyl CH ~30-35Carbon attached to the nitrogen.
7 Cyclopropyl CH₂ ~5-10The two equivalent methylene carbons are highly shielded due to ring strain.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • D₂O Exchange: To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The N-H signal will disappear.

3.3. 2D NMR Spectroscopy: Unambiguous Connectivity Mapping

Expertise & Causality: While 1D NMR provides essential clues, 2D NMR experiments are required to definitively connect the pieces. COSY establishes proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is critical for connecting non-protonated carbons and different structural fragments.

The 2D NMR Workflow for Structure Confirmation The following workflow illustrates the logical progression of using 2D NMR to assemble the molecular structure from the fragments identified in 1D NMR.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_confirm Structure Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC Links protons to... C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC ...their carbons Structure Final Confirmed Structure: tert-Butyl 3-(cyclopropylamino) azetidine-1-carboxylate COSY->Structure Confirms spin systems HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Assigns protonated carbons HMBC->Structure Connects fragments (e.g., Boc to Azetidine)

Caption: A logical workflow for 2D NMR-based structure confirmation.

Key Predicted 2D Correlations:

  • COSY: Correlations expected between the azetidine CH (d) and the adjacent CH₂ groups (b, c). Also, between the cyclopropyl CH (f) and the cyclopropyl CH₂ groups (g). A correlation between NH (e) and both CH protons (d, f) may be visible.

  • HSQC: This experiment will definitively link each proton signal to its corresponding carbon signal from the tables above (e.g., proton 'a' at ~1.45 ppm will correlate to carbon '5' at ~28 ppm).

  • HMBC: This is the crucial final step. Key long-range correlations that lock the structure in place include:

    • From the Boc protons (a ) to the quaternary carbon (2 ) and the carbonyl carbon (1 ).

    • From the azetidine protons (b, c, d ) to the carbonyl carbon (1 ), confirming the Boc group is attached to the azetidine nitrogen.

    • From the cyclopropyl CH proton (f ) to the azetidine CH carbon (3 ), confirming the C-N bond between the two rings.

Integrated Structure Elucidation: A Self-Validating System

ElucidationWorkflow MS HRMS Molecular Formula: C₁₃H₂₄N₂O₂ Fragments: [M+H]⁺, loss of Boc FTIR FTIR Functional Groups N-H (sec. amine) C=O (carbamate) MS->FTIR Provides formula for functional groups Final Confirmed Structure This compound MS->Final:f0 Corroborates Mass NMR NMR Spectroscopy ¹H, ¹³C, COSY, HSQC, HMBC Detailed Connectivity Map FTIR->NMR Confirms groups to be placed by NMR FTIR->Final:f0 Corroborates Bonds NMR->Final:f0 Provides complete atomic map

Caption: The integrated workflow for structure elucidation.

Narrative Synthesis:

  • HRMS establishes the molecular formula as C₁₃H₂₄N₂O₂ and shows fragmentation characteristic of a Boc group.

  • FTIR confirms the presence of the key functional groups predicted by the formula: a secondary amine (N-H stretch) and a carbamate (strong C=O stretch).

  • ¹H and ¹³C NMR provide the precise number of unique proton and carbon environments, consistent with the proposed structure. The characteristic chemical shifts for the Boc group, the shielded cyclopropyl protons, and the azetidine ring protons provide strong evidence for these fragments.

  • 2D NMR acts as the final arbiter, unequivocally connecting the Boc group to the azetidine nitrogen and the cyclopropylamine moiety to the C3 position of the azetidine ring, leading to the final, validated structure.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available from: [Link]

  • Fiveable. Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Available from: [Link]

  • Heacock, R. A., & Marion, L. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. (1956). Available from: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). Available from: [Link]

  • National Center for Biotechnology Information. Cyclopropylamine. PubChem Compound Summary for CID 69828. Available from: [Link]

  • Lee, J., & Cha, J. K. A Facile Preparation of Cyclopropylamines From Carboxamides. Journal of Organic Chemistry. (1997). Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. (2011). Available from: [Link]

  • Reddy, P. N., et al. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry. (2007). Available from: [Link]

  • Ueda, T., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. (2020). Available from: [Link]

  • Measc, L., et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. (2019). Available from: [Link]

  • Ho, H. T. A., et al. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemSusChem. (2015). Available from: [Link]

  • Nagi Reddy, P., et al. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. (2010). Available from: [Link]

  • Wang, Y., et al. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. (2017). Available from: [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Available from: [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • Seema, S., et al. Direct Air Capture: Recyclability and Exceptional CO2 Uptake Using a Superbase. ACS Sustainable Chemistry & Engineering. (2025). Available from: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available from: [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Available from: [Link]

  • MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2022). Available from: [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Available from: [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate, a molecule of significant interest in contemporary drug discovery. By synthesizing its structural attributes with established analytical methodologies, this document serves as a vital resource for researchers engaged in the development of novel therapeutics. We will delve into the foundational chemical data, predicted and experimentally analogous properties, and the detailed experimental protocols required for their rigorous validation.

Molecular Identity and Structural Framework

At the heart of any physicochemical evaluation lies a precise understanding of the molecule's structure and fundamental identifiers.

IUPAC Name: this compound CAS Number: 1342433-96-8[1] Molecular Formula: C₁₁H₂₀N₂O₂[1] Molecular Weight: 212.29 g/mol [1]

The structure of this compound is characterized by a central four-membered azetidine ring. This strained heterocyclic system is N-protected with a tert-butoxycarbonyl (Boc) group, a common strategy in medicinal chemistry to modulate solubility and reactivity. The 3-position of the azetidine ring is substituted with a cyclopropylamino group, which can influence the molecule's basicity, lipophilicity, and metabolic stability.

Key Physicochemical Descriptors

The interplay of a molecule's physical and chemical characteristics governs its behavior in biological systems, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not widely published, we can infer and predict key properties based on its structural motifs and provide established protocols for their empirical determination.

Physical State and Appearance

Based on structurally similar compounds, this compound is expected to be a solid at room temperature. Its appearance would likely be a white to off-white crystalline powder.

Melting Point

The melting point is a critical indicator of a compound's purity and lattice energy. For a pure crystalline solid, a sharp melting point range is expected. Impurities typically lead to a depression and broadening of the melting range.

Experimental Protocol for Melting Point Determination:

A standard and widely accepted method for determining the melting point is the capillary method.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is ramped up quickly to about 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid appears (onset) and the temperature at which the solid is completely liquefied (clear point) are recorded as the melting range.

Solubility

Solubility is a crucial factor for drug formulation and bioavailability. It is typically assessed in a range of aqueous and organic solvents.

Predicted Solubility: The presence of the Boc group and the cyclopropyl ring suggests some lipophilicity, while the secondary amine and the carbonyl groups can participate in hydrogen bonding, potentially conferring some aqueous solubility. A detailed solubility profile needs to be determined experimentally.

Experimental Protocol for Solubility Determination:

A common method to determine solubility is the shake-flask method.

Methodology:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Predicted Value: Computational models predict an XlogP value of approximately 1.1, suggesting a relatively balanced hydrophilic-lipophilic character.

Experimental Protocol for LogP Determination:

The shake-flask method is the traditional approach for the experimental determination of LogP.[2]

Methodology:

  • Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: The funnel is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[2]

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The secondary amine in the cyclopropylamino group is the primary basic center in this molecule.

Predicted Value: The pKa of the secondary amine is expected to be in the range of 8-10, typical for similar aliphatic amines.

Experimental Protocol for pKa Determination:

Potentiometric titration is a common and accurate method for determining pKa.[3]

Methodology:

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

Alternatively, UV-Vis spectrophotometry or NMR spectroscopy can be used to determine pKa by monitoring changes in the spectrum as a function of pH.[3][4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Expected ¹H NMR Spectral Features:

  • tert-Butyl Group: A singlet integrating to 9 protons, typically in the region of 1.4-1.5 ppm.

  • Azetidine Ring Protons: A set of multiplets in the aliphatic region, typically between 2.0 and 4.0 ppm.

  • Cyclopropyl Ring Protons: Complex multiplets at high field (upfield), usually between 0.3 and 1.0 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • tert-Butyl Group: Resonances for the quaternary carbon and the methyl carbons.

  • Azetidine Ring Carbons: Signals in the aliphatic region.

  • Cyclopropyl Ring Carbons: Signals at a high field.

  • Carbonyl Carbon: A signal in the downfield region, typically around 155 ppm for a carbamate.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹.

  • C-H Stretches: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O Stretch (Carbamate): A strong absorption band in the region of 1680-1700 cm⁻¹.

  • C-N Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocol for IR Spectroscopy:

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This is a common and convenient method for solid samples.

  • KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet, which is then placed in the IR beam.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A peak corresponding to the molecular weight of the compound (212.29) or its protonated form (213.29) should be observed, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

  • Fragmentation Peaks: A characteristic fragment is often the loss of the tert-butyl group ([M-57]⁺).

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent and infused directly or after separation by liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized using an appropriate technique (e.g., ESI, APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Summary and Visualization

To facilitate a clear understanding of the physicochemical properties, the data can be summarized in a structured table and the relationships between experimental workflows can be visualized.

Physicochemical Properties Summary Table
PropertyPredicted/Expected ValueExperimental Method
Molecular Weight 212.29 g/mol Mass Spectrometry
Physical State Solid (White to off-white powder)Visual Inspection
Melting Point ~50-150 °C (Estimated)Capillary Method
Solubility To be determinedShake-Flask Method
LogP 1.1 (XlogP)Shake-Flask Method
pKa 8-10 (Estimated)Potentiometric Titration
Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Purification->Solubility LogP LogP Purification->LogP pKa pKa Purification->pKa

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for this compound remains to be extensively published, the provided protocols and predicted values based on its structural components offer a robust framework for its empirical investigation. A thorough characterization of these properties is paramount for advancing this and similar molecules through the drug discovery and development pipeline.

References

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  • Google Patents. "CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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  • Google Patents. "WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
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An In-depth Technical Guide to tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1342433-96-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage over more flexible aliphatic amines or larger heterocyclic systems. By constraining the orientation of substituents in defined vectors, the azetidine moiety allows for precise and potent interactions with biological targets. This structural feature is increasingly leveraged by drug development professionals to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties.

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate is a key building block that embodies this principle. It combines the desirable azetidine core with a cyclopropylamine substituent—a group known to improve potency and metabolic profiles in various drug candidates. The Boc-protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions for subsequent derivatization. This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications, with a focus on the underlying scientific principles that guide its use in pharmaceutical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application. The data below has been consolidated from various chemical suppliers and predictive models.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1342433-96-8
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Appearance White to off-white solid (Predicted)
Melting Point Not publicly available
Boiling Point Not publicly available
Solubility Soluble in organic solvents like Dichloromethane, Methanol
Purity Typically ≥98% (Commercially available)[1]
Spectroscopic Characterization

While experimentally derived spectra are not widely published, the following data represents the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics based on the compound's structure. This is crucial for identity confirmation and purity assessment in a laboratory setting.

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 4.20-3.90 (m, 4H): Protons on the azetidine ring (CH₂) adjacent to the nitrogen. The multiplet pattern arises from coupling to each other and the C3 proton.

  • δ 3.40-3.20 (m, 1H): The proton on the azetidine ring at the C3 position (CH).

  • δ 2.20-2.05 (m, 1H): The proton on the cyclopropyl ring (CH).

  • δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group (C(CH₃)₃).

  • δ 1.60 (br s, 1H): The proton of the secondary amine (NH).

  • δ 0.50-0.30 (m, 4H): The four protons of the cyclopropyl CH₂ groups.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 156.5: Carbonyl carbon of the Boc group (C=O).

  • δ 79.5: Quaternary carbon of the Boc group (C(CH₃)₃).

  • δ 58.0: Azetidine ring carbons adjacent to nitrogen (C2 and C4).

  • δ 55.0: Azetidine ring carbon at the point of substitution (C3).

  • δ 33.0: Cyclopropyl methine carbon (CH).

  • δ 28.5: Methyl carbons of the Boc group (C(CH₃)₃).

  • δ 7.0: Cyclopropyl methylene carbons (CH₂).

Mass Spectrometry (ESI+):

  • m/z (Predicted): 213.16 [M+H]⁺, 235.14 [M+Na]⁺

Synthesis and Mechanistic Considerations

The primary and most logical synthetic route to this compound is through the reductive amination of a key precursor, tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4).[2] This transformation is a cornerstone of amine synthesis in medicinal chemistry.

Diagram 1: Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Reaction: Reductive Amination A 1-Boc-3-hydroxyazetidine B 1-Boc-3-azetidinone (CAS: 398489-26-4) A->B Oxidation (e.g., Swern, Dess-Martin) D Imine Intermediate (transient) B->D Condensation C Cyclopropylamine C->D E This compound (CAS: 1342433-96-8) D->E Reduction (e.g., NaBH(OAc)₃) G A tert-Butyl 3-(cyclopropylamino) azetidine-1-carboxylate C Amide Bond Formation (Nucleophilic Acyl Substitution) A->C B Activated Carboxylic Acid (e.g., Acyl Chloride) B->C D Advanced Intermediate / API C->D

Sources

The Rising Therapeutic Potential of Azetidine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a focal point of significant interest in medicinal chemistry.[1] Their inherent ring strain lends them unique conformational properties and a reactivity profile that can be harnessed for potent and selective interactions with biological targets.[2] This has led to the exploration of azetidine derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] Owing to its stability, rigidity, and diverse chemical and biological properties, the azetidine scaffold has proven to be a valuable asset for researchers and drug development professionals.[1] This guide provides an in-depth technical overview of the multifaceted biological activities of novel azetidine derivatives, offering insights into their mechanisms of action, experimental validation, and future therapeutic promise.

Anticancer Activity: Disrupting Cellular Proliferation and Survival

Azetidine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[1][4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cell cycle progression to the disruption of microtubule dynamics and the modulation of key signaling pathways.[5][6]

Mechanism of Action: Targeting Tubulin Polymerization and Signal Transduction

A prominent mechanism of action for several anticancer azetidin-2-one derivatives is the inhibition of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation.[7] This leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[5] A notable example is a chiral fluorinated azetidin-2-one that exhibited potent activities against multiple cancer cell lines, including drug-resistant variants, with IC50 values in the nanomolar range.[5]

Beyond tubulin inhibition, other azetidine derivatives have been shown to directly target signaling pathways crucial for cancer cell survival and proliferation. For instance, novel azetidine-based compounds have been developed as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[6][8] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis. These azetidine derivatives have been shown to selectively inhibit STAT3 DNA-binding activity, leading to the suppression of downstream target gene expression and the induction of apoptosis in cancer cells.[9]

Anticancer_Mechanisms_of_Azetidine_Derivatives cluster_tubulin Tubulin Polymerization Inhibition cluster_stat3 STAT3 Signaling Inhibition Azetidin-2-one Azetidin-2-one Tubulin Tubulin Azetidin-2-one->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2/M_Arrest G2/M_Arrest Microtubule_Disruption->G2/M_Arrest Apoptosis_Tubulin Apoptosis G2/M_Arrest->Apoptosis_Tubulin Azetidine_Derivative Azetidine_Derivative STAT3 STAT3 Azetidine_Derivative->STAT3 Irreversibly Binds Gene_Expression Pro-survival Gene Expression STAT3->Gene_Expression Inhibits DNA Binding Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Downregulates Apoptosis_STAT3 Apoptosis Proliferation_Survival->Apoptosis_STAT3 Leads to

Caption: Anticancer mechanisms of azetidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay to assess the cytotoxic effects of novel compounds on cancer cell lines.[2][10] It measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: Prepare serial dilutions of the azetidine derivative in a complete culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compound at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.[10]

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.[12]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.[2] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.[2]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 500-600 nm.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[13]

Data Presentation: Anticancer Activity of Novel Azetidine Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
AZ-01 MCF-7 (Breast)15.2Not specified[13]
AZ-02 HCT-116 (Colon)12.1Not specified[13]
Compound 18 A549 (Lung)0.0022Tubulin Polymerization Inhibitor[14]
H182 MDA-MB-231 (Breast)~1.0STAT3 Inhibitor[6][8]
TZT-1027 analogue 1a HCT116 (Colon)0.0021Tubulin Polymerization Inhibitor[14]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[5] Azetidine derivatives, particularly those containing the 2-azetidinone (β-lactam) ring, have long been a cornerstone of antibacterial therapy in the form of penicillins and cephalosporins.[15] However, novel azetidine derivatives, including non-β-lactam structures, are now being explored for their potential to overcome existing resistance mechanisms.[5][16]

Mechanism of Action: Beyond the β-Lactam Core

The classical mechanism of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking. This leads to a compromised cell wall and eventual cell lysis.

However, the antimicrobial activity of azetidine derivatives is not limited to this mechanism. Novel non-covalent azetidinimine derivatives have been shown to be broad-spectrum inhibitors of β-lactamases, the enzymes responsible for degrading β-lactam antibiotics.[16] These compounds can inhibit serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B), restoring the efficacy of existing β-lactam drugs.[16]

Furthermore, some azetidine derivatives exhibit antibacterial activity through entirely different mechanisms. For example, a series of ene-amides featuring an azetidine moiety were developed as potent inhibitors of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI), which is crucial for fatty acid biosynthesis.[17]

Antimicrobial_Workflow Start Start: Bacterial Culture Inoculum_Prep Prepare Standardized Inoculum Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of Azetidine Derivative Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination End End: MIC Value MIC_Determination->End

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[15][18] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[18]

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final desired concentration.[18][19]

  • Serial Dilution: The azetidine derivative is serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[15]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[20] A growth control well (broth and bacteria, no drug) and a sterility control well (broth only) are included.[18]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[19]

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the azetidine derivative in which there is no visible growth.[19]

Data Presentation: Antimicrobial Activity of Novel Azetidine Derivatives
Compound ClassTarget OrganismMIC (µg/mL)Mechanism of ActionReference
Azetidin-2-one derivativeStaphylococcus aureusVariesPBP Inhibition[15]
Azetidin-2-one derivativeEscherichia coliVariesPBP Inhibition[15]
Ene-amide azetidineMRSAVariesFabI Inhibition[17]
AzetidinimineE. coli expressing NDM-1<0.3 (Kᵢ)β-lactamase Inhibition
Pyridine-containing azetidin-2-oneStaphylococcus aureusVariesNot specified

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Azetidine derivatives have shown promise as anti-inflammatory agents by targeting various components of the inflammatory response.[21]

Mechanism of Action: From Enzyme Inhibition to Signaling Pathway Modulation

The anti-inflammatory effects of azetidine derivatives can be attributed to several mechanisms. Some derivatives act as inhibitors of key pro-inflammatory enzymes. For example, certain azetidinoyl and thiazolidinoyl indoles have demonstrated potent anti-inflammatory activity, suggested to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[21]

Other azetidine compounds exert their effects by modulating intracellular signaling pathways. A novel azetidine derivative, KHG26792, was shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, and TNF-α in microglia by increasing the phosphorylation of the Akt/GSK-3β signaling pathway and decreasing the translocation of the pro-inflammatory transcription factor NF-κB. L-azetidine-2-carboxylic acid has been shown to induce a pro-inflammatory response in microglial cells, highlighting the diverse and sometimes opposing effects different derivatives can have.[11][20]

Anti_inflammatory_Workflow Start Start: Animal Acclimatization Baseline Measure Baseline Paw Volume Start->Baseline Compound_Admin Administer Azetidine Derivative Baseline->Compound_Admin Carrageenan_Inject Inject Carrageenan into Paw Compound_Admin->Carrageenan_Inject Measure_Edema Measure Paw Volume at Time Intervals Carrageenan_Inject->Measure_Edema Data_Analysis Calculate % Inhibition of Edema Measure_Edema->Data_Analysis End End: Anti-inflammatory Effect Data_Analysis->End

Caption: Workflow for carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[3][13]

Step-by-Step Methodology:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: The test azetidine derivative is administered to the animals, typically via oral or intraperitoneal injection, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[22]

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (typically 1%) is administered into the right hind paw of each mouse to induce localized inflammation and edema.[3][22]

  • Edema Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[3]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Data Presentation: Anti-inflammatory Activity of Novel Azetidine Derivatives
Compound IDAnimal ModelDose% Inhibition of EdemaPutative MechanismReference
8g RatNot specifiedSignificantNot specified[21]
KHG26792 Mouse (in vitro)Not applicableAttenuated inflammatory mediatorsAkt/GSK-3β modulation, NF-κB inhibition
L-Azetidine-2-carboxylic acid Mouse (in vitro)>1000 µMPro-inflammatoryIncreased NO, IL-1β, IL-6[11][20]

Central Nervous System (CNS) Activity: Modulating Neurotransmission

The rigid structure of the azetidine ring makes it an attractive scaffold for the design of CNS-active compounds, as it can mimic the conformations of endogenous neurotransmitters.[7]

GABA Uptake Inhibition

Azetidine derivatives have been synthesized and evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors.[7] By blocking the reuptake of GABA, these compounds can increase the concentration of this major inhibitory neurotransmitter in the synaptic cleft, leading to potential therapeutic effects in conditions such as epilepsy and anxiety. Azetidin-2-ylacetic acid derivatives have shown high potency at the GAT-1 transporter.[7]

Synthesis of Azetidine Derivatives: The Staudinger Cycloaddition

A common and versatile method for the synthesis of the 2-azetidinone (β-lactam) ring is the Staudinger cycloaddition, which involves the reaction of a Schiff base with a ketene, often generated in situ from an acyl chloride and a tertiary amine.[14]

Experimental Protocol: Synthesis of 2-Azetidinones

Step-by-Step Methodology:

  • Schiff Base Formation: An appropriate aromatic amine is condensed with an aromatic aldehyde in a suitable solvent, often with catalytic acid, to form the corresponding Schiff base (imine).[14]

  • Cycloaddition: The Schiff base is dissolved in an inert solvent (e.g., dioxane) and treated with a tertiary amine (e.g., triethylamine) as a base. Chloroacetyl chloride is then added dropwise to the cooled reaction mixture.[1][14] The triethylamine dehydrohalogenates the chloroacetyl chloride to form a reactive ketene, which then undergoes a [2+2] cycloaddition with the C=N bond of the Schiff base to form the 2-azetidinone ring.

  • Workup and Purification: The reaction mixture is typically worked up by filtering the triethylammonium chloride salt and then pouring the filtrate into water to precipitate the product. The crude product is then purified by recrystallization or column chromatography.[1]

Conclusion and Future Perspectives

The azetidine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents with a broad range of biological activities. The unique structural and chemical properties of this four-membered heterocycle have enabled the development of potent and selective inhibitors of various enzymes and modulators of signaling pathways. The continued exploration of the vast chemical space around the azetidine core, coupled with a deeper understanding of its structure-activity relationships, holds immense promise for the development of next-generation therapeutics for cancer, infectious diseases, inflammation, and CNS disorders. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of azetidine-based compounds to translate their preclinical promise into clinical success.

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tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Mechanistic Elucidation of Novel Azetidine-Based Compounds: A Case Study on tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its unique three-dimensional structure and its role as a versatile synthetic intermediate.[1] While the specific mechanism of action for this compound is not yet detailed in publicly available literature, its structural motifs—a cyclopropylamine group known for its favorable metabolic properties and the constrained azetidine ring—suggest significant potential for biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action of this and other novel azetidine derivatives. We will explore potential therapeutic targets based on analogous structures and outline a robust, multi-pronged experimental strategy, from initial target identification to in-depth signaling pathway analysis.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable interest in pharmaceutical research.[1] Their inherent ring strain contributes to unique reactivity and conformational rigidity, making them valuable isosteres for other cyclic and acyclic structures in drug candidates.[1] Derivatives of the azetidine core have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and central nervous system effects.[2][3]

The subject of this guide, this compound, is a structurally intriguing molecule. The tert-butoxycarbonyl (Boc) group serves as a common protecting group in synthesis, while the cyclopropylamino moiety is often incorporated to enhance potency and improve pharmacokinetic profiles. Given the lack of specific data on this compound, this document serves as a proactive guide to its characterization.

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on the activities of structurally related azetidine compounds, we can hypothesize several potential mechanisms of action for this compound.

G-Protein Coupled Receptor (GPCR) Modulation

Azetidine derivatives have been identified as modulators of GPCRs. A notable example is their role as agonists for the sphingosine-1-phosphate (S1P) receptors, which are crucial in regulating immune responses.[4]

  • Hypothesis: The compound may act as an agonist or antagonist at a specific GPCR, with S1P receptors being a prime candidate family for initial screening.

Enzyme Inhibition

The rigid azetidine ring can effectively position functional groups to interact with the active sites of enzymes.

  • Hypothesis: The compound could act as an inhibitor of various enzyme classes, such as kinases, proteases, or metabolic enzymes, by mimicking a transition state or binding to a key active site residue.

Ion Channel Modulation

Small molecules containing amine functionalities are known to interact with ion channels.

  • Hypothesis: The cyclopropylamino group could interact with the pore or allosteric sites of ligand-gated or voltage-gated ion channels, thereby modulating ion flow and cellular excitability.

A Proposed Research Workflow for Mechanistic Elucidation

A systematic approach is essential to determine the mechanism of action of a novel compound. The following workflow provides a logical progression from broad screening to specific pathway analysis.

workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Initial Characterization cluster_2 Phase 3: Pathway & In Vivo Analysis phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Cytokine Release) target_agnostic Target-Agnostic Approaches (e.g., Affinity Chromatography, Yeast-3-Hybrid) phenotypic_screening->target_agnostic Identify Phenotype binding_assays Binding Assays (e.g., SPR, ITC, Radioligand Binding) target_agnostic->binding_assays Identify Putative Target target_based Target-Based Screening (e.g., GPCR Panel, Kinase Panel) target_based->binding_assays Identify Hit functional_assays Functional Assays (e.g., Enzyme Activity, Second Messenger) binding_assays->functional_assays Confirm Interaction structural_biology Structural Biology (e.g., X-ray Crystallography, Cryo-EM) functional_assays->structural_biology Determine Binding Mode pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) functional_assays->pathway_analysis Confirm Cellular Activity in_vivo In Vivo Models (e.g., Disease-Specific Animal Models) pathway_analysis->in_vivo Elucidate Downstream Effects sar Structure-Activity Relationship (SAR) (Synthesis of Analogs) in_vivo->sar Validate In Vivo Efficacy s1p1_pathway compound tert-Butyl 3-(cyclopropylamino) azetidine-1-carboxylate s1p1 S1P1 Receptor compound->s1p1 Agonist Binding gi Gi Protein s1p1->gi Activation ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp atp ATP atp->ac pka PKA camp->pka Activation downstream Downstream Effects (e.g., Lymphocyte Egress Inhibition) pka->downstream

Figure 2: Postulated signaling pathway for S1P1 receptor agonism.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the initial screening and characterization experiments.

Assay TypeTarget/PathwayResult TypeValue
Kinase PanelKinase XIC₅₀75 nM
Kinase PanelKinase YIC₅₀> 10 µM
GPCR PanelS1P1 ReceptorEC₅₀150 nM (cAMP assay)
GPCR PanelS1P3 ReceptorEC₅₀2.5 µM (cAMP assay)
hERG Channel AssayhERG Potassium ChannelIC₅₀> 30 µM

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be formally elucidated, its chemical structure suggests it is a promising candidate for biological activity. This guide provides a robust and scientifically rigorous framework for its investigation. By employing a combination of target-based screening, phenotypic assays, and in-depth biochemical and cellular characterization, researchers can systematically uncover its molecular target and downstream signaling effects. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency and selectivity, ultimately paving the way for potential therapeutic applications. The principles and protocols outlined herein are broadly applicable to the characterization of other novel chemical entities, serving as a foundational guide for early-stage drug discovery.

References

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  • Singh, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Various Authors. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
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The Synthesis and Reactivity of Strained Four-Membered Heterocycles: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Strained four-membered heterocycles, including azetidines, oxetanes, thietanes, and silacyclobutanes, have emerged as pivotal structural motifs in modern medicinal chemistry and materials science. Their inherent ring strain, a consequence of significant deviation from ideal bond angles, imparts unique conformational constraints and reactivity profiles that can be harnessed to modulate the physicochemical and pharmacological properties of molecules. This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis and manipulation of these valuable heterocyclic systems. We delve into the mechanistic underpinnings of key synthetic strategies, including photochemical [2+2] cycloadditions, intramolecular cyclizations, and ring-expansion reactions, offering field-proven insights into experimental design and optimization. Furthermore, this guide explores the rich and diverse reactivity of these strained rings, with a particular focus on strain-release-driven ring-opening reactions, which provide a powerful tool for the introduction of molecular complexity. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively incorporate these versatile building blocks into their research programs.

Introduction: The Strategic Value of Ring Strain in Heterocyclic Chemistry

Four-membered heterocyclic rings, once considered mere chemical curiosities, are now recognized as privileged scaffolds in drug discovery.[1] Their compact, three-dimensional structures can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[2] The high ring strain energy, approximately 25 kcal/mol for azetidine and oxetane, is a key determinant of their chemical behavior.[3] This stored energy can be strategically released in subsequent chemical transformations, driving reactions that would otherwise be thermodynamically unfavorable and providing access to a diverse array of functionalized products.[4] This guide will systematically explore the synthesis and reactivity of the most prominent members of this class: azetidines (N-containing), oxetanes (O-containing), thietanes (S-containing), and silacyclobutanes (Si-containing).

The Azetidine Scaffold: A Cornerstone in Medicinal Chemistry

Azetidines are prevalent in numerous biologically active compounds and serve as crucial intermediates in organic synthesis.[1] The development of efficient methods for their construction is therefore of paramount importance.

Synthesis of Azetidines

The most common approach to azetidine synthesis involves the intramolecular cyclization of γ-amino alcohols or γ-haloamines.[5] This method relies on the nucleophilic attack of the nitrogen atom to displace a leaving group at the γ-position.

  • Causality in Experimental Choices: The choice of leaving group is critical for the success of this reaction. Mesylates and tosylates are frequently employed due to their high reactivity. The selection of a suitable base and solvent system is also crucial to favor the desired intramolecular cyclization over competing intermolecular reactions or elimination.[5] Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions.

Experimental Protocol: Synthesis of a 3,3-Disubstituted Azetidine via Intramolecular Cyclization [5]

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer three times with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Add a base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

    • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, offers a direct and atom-economical route to the azetidine core.[6][7] Historically challenging due to competing E/Z isomerization of the excited imine, recent advances using visible-light photocatalysis have significantly expanded the scope and utility of this method.[2][3]

  • Mechanism: The reaction is initiated by the photoexcitation of the imine to its triplet state, which then undergoes a cycloaddition with a ground-state alkene.[8] The use of a photosensitizer can facilitate the population of the imine's triplet state.

aza_paterno_buchi

Caption: Aza Paternò-Büchi Reaction Workflow.

Reactivity of Azetidines

The reactivity of azetidines is dominated by ring-opening reactions driven by the release of ring strain. These reactions can be initiated by electrophiles or nucleophiles.

Protonation or Lewis acid coordination to the nitrogen atom activates the azetidine ring towards nucleophilic attack, leading to ring-opened products. This strategy is widely used for the synthesis of functionalized γ-amino alcohols and other 1,3-difunctionalized compounds.

The nitrogen atom of the azetidine ring can be readily functionalized using a variety of electrophiles. Additionally, the C-H bonds of the azetidine ring can be functionalized through modern C-H activation methodologies, providing access to a wide range of substituted azetidines.[9]

Oxetanes: Versatile Building Blocks and Carbonyl Isosteres

Oxetanes have gained significant attention in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved solubility and metabolic stability.[10]

Synthesis of Oxetanes

The Paternò–Büchi reaction is a cornerstone of oxetane synthesis, involving the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene.[11] This reaction can proceed through either the singlet or triplet excited state of the carbonyl, leading to different stereochemical outcomes.[12]

  • Regio- and Stereoselectivity: The regioselectivity of the Paternò–Büchi reaction is influenced by the electronic nature of the alkene and the stability of the intermediate 1,4-biradical.[13] The stereoselectivity is often dependent on the spin state of the excited carbonyl.

Carbonyl SubstrateAlkene SubstrateProduct(s)Yield (%)Diastereomeric RatioReference
Benzaldehyde2-Methyl-2-butene2,2-Dimethyl-3-phenyloxetane & 2,3,3-Trimethyl-4-phenyloxetaneMixture-[14]
AcetoneFuran2-Oxabicyclo[3.2.0]hept-6-ene--[15]
Ethyl glyoxylateFuranEthyl 2-oxabicyclo[3.2.0]hept-6-ene-3-carboxylate-High[14]

Table 1: Examples of Paternò–Büchi Reactions.

Experimental Protocol: General Procedure for the Paternò–Büchi Reaction [15]

  • Prepare a solution of the aldehyde or ketone (e.g., 0.004 M) and the alkene (e.g., 0.04–0.29 M) in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp or high-power LEDs) while maintaining a constant temperature.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to isolate the oxetane product(s).

Reactivity of Oxetanes

Similar to azetidines, the reactivity of oxetanes is dominated by ring-opening reactions.

In the presence of Brønsted or Lewis acids, oxetanes undergo ring opening with a variety of nucleophiles, including water, alcohols, and halides, to afford 1,3-diols or their derivatives.[16]

Strong nucleophiles can also open the oxetane ring, although this typically requires harsher conditions than acid-catalyzed reactions. Organometallic reagents, such as Grignard reagents and organolithiums, are effective for this transformation.[10]

Thietanes: Sulfur-Containing Scaffolds with Unique Properties

The incorporation of a sulfur atom into a four-membered ring imparts distinct physicochemical properties, making thietanes attractive motifs in drug discovery and materials science.[17]

Synthesis of Thietanes

Analogous to the Paternò–Büchi reaction, the thia-Paternò–Büchi reaction involves the photochemical [2+2] cycloaddition of a thiocarbonyl compound with an alkene to furnish a thietane.[17]

thia_paterno_buchi

Caption: Thia-Paternò-Büchi Reaction for Thietane Synthesis.

The reaction of 1,3-dihaloalkanes or related substrates with a sulfide source, such as sodium sulfide, is a classical method for the synthesis of thietanes.[18]

Reactivity of Thietanes

Thietanes undergo a variety of ring-opening and ring-expansion reactions. The sulfur atom can also be oxidized to the corresponding sulfoxide and sulfone, which modulates the properties of the ring.

Silacyclobutanes: Emerging Players in Organic Synthesis

Silacyclobutanes are versatile intermediates in organosilicon chemistry, with applications in polymer science and as precursors to other silicon-containing compounds.[19]

Synthesis of Silacyclobutanes

Silacyclobutanes can be prepared through several methods, including the reaction of 1,3-dihalopropanes with magnesium and a chlorosilane, and the [2+2] cycloaddition of silenes with alkenes.[19]

Reactivity of Silacyclobutanes

Silacyclobutanes can undergo ring-opening polymerization, initiated by anionic, cationic, or transition-metal catalysts, to produce polycarbosilanes, which are polymers with a silicon-carbon backbone.[20][21]

Transition metal catalysts can promote the ring expansion of silacyclobutanes in the presence of alkynes or aldehydes, providing access to larger silicon-containing heterocycles.[19]

Silacyclobutane DerivativeReactantCatalystProductReference
1,1-DimethylsilacyclobutaneDiphenylacetylenePd(dba)₂/P(o-tol)₃1,1-Dimethyl-2,3-diphenyl-1-silacyclohex-2-ene[22]
1-PhenylsilacyclobutaneBenzaldehydeNi(cod)₂/PCy₃2-Phenyl-3-phenyl-1-oxa-2-silacyclohex-3-ene[22]

Table 2: Examples of Silacyclobutane Ring-Expansion Reactions.

Experimental Protocol: Nickel-Catalyzed Cycloaddition of a Silacyclobutane with an Internal Alkyne [22]

  • In a glovebox, charge an oven-dried screw-capped 8 mL glass vial equipped with a magnetic stir bar with Ni(cod)₂ (0.02 mmol), IPr·HCl (0.024 mmol), LiOᵗBu (0.04 mmol), and toluene (1.0 mL).

  • Stir the mixture at ambient temperature for 15 minutes.

  • Add the silacyclobutane (0.6 mmol) and the internal alkyne (0.2 mmol) to the reaction mixture.

  • Seal the vial with a PTFE cap and remove it from the glovebox.

  • Stir the reaction at 120 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired silacyclohexene product.

Conclusion and Future Outlook

The synthesis and reactivity of strained four-membered heterocycles represent a vibrant and rapidly evolving field of chemical research. The unique structural and electronic properties of azetidines, oxetanes, thietanes, and silacyclobutanes have solidified their importance in drug discovery, materials science, and synthetic methodology. As our understanding of the fundamental principles governing their behavior deepens, we can anticipate the development of even more sophisticated and efficient synthetic strategies. The continued exploration of novel catalytic systems, particularly in the realm of photochemistry and C-H activation, will undoubtedly unlock new avenues for the construction and functionalization of these valuable heterocyclic scaffolds, paving the way for the discovery of next-generation therapeutics and advanced materials.

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  • The synthesis of azetidines with intramolecular cyclization of... ResearchGate. [Link]

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  • Scheme 38: Synthesis of thietanes via the photochemical [2 + 2] cycloaddition of thiobenzophenone 184a with various olefins. ResearchGate. [Link]

  • Scheme 50: Synthesis of thietanes via the photo [2 + 2] cycloaddition... ResearchGate. [Link]

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  • Anionic ring-opening polymerization of silacyclobutane derivatives. Scilit. [Link]

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  • E. Block The first isolation and identification of thietane and several of its homologues dates back to 1916.[1] The synthesis a. Thieme. [Link]

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  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

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  • On the stereoselectivity of the Paternò–Büchi reaction between carbonyl compounds and 2-furylmethanol derivatives. The case of aliphatic aldehydes and ketones. ResearchGate. [Link]

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Whitepaper: The Azetidine Scaffold—From Synthetic Challenge to Bioactive Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its unique combination of ring strain, metabolic stability, and three-dimensional structure offers significant advantages in the design of novel therapeutics.[1][2][3][4] Historically, the synthesis of functionalized azetidines was hampered by challenges related to ring strain.[2][5][6] However, recent breakthroughs in synthetic methodology have unlocked access to a vast and diverse chemical space. This guide provides an in-depth exploration of the core strategies for discovering new bioactive azetidine-containing molecules. We will traverse the landscape of cutting-edge synthetic protocols, delve into robust screening methodologies for identifying potent anticancer and antimicrobial agents, and analyze case studies that underscore the power of this unique heterocyclic system.

The Ascendance of the Azetidine Motif in Drug Design

The value of the azetidine scaffold is rooted in its distinct physicochemical properties. With a ring strain of approximately 25.4 kcal/mol, it is significantly more stable and easier to handle than the related aziridines, yet reactive enough to engage in unique chemical transformations.[1] This inherent strain contributes to a rigid, defined three-dimensional geometry that can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[4]

Furthermore, the azetidine ring is recognized as a valuable bioisostere for commonly used groups like pyrrolidine, piperidine, and even the phenyl ring, offering a pathway to improved solubility, metabolic stability, and novel intellectual property.[7][8] This has led to its incorporation into several marketed drugs, including the antihypertensive calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib , validating its utility in clinical applications.[1]

This guide is structured to provide researchers with both the conceptual framework and the practical methodologies required to harness the potential of the azetidine scaffold in their own discovery programs.

Modern Synthetic Strategies for Accessing Functionalized Azetidines

The historical difficulty in synthesizing substituted azetidines has been overcome by a recent surge in innovative chemical methods. These approaches provide unprecedented access to diverse and densely functionalized azetidine libraries.

[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction

One of the most direct methods for constructing the azetidine core is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[9] While traditionally challenging, recent advancements have made this reaction far more accessible and powerful. A notable development is the use of visible light in conjunction with an Iridium(III) photocatalyst, which activates oxime precursors via triplet energy transfer for efficient cycloaddition with a broad range of alkenes.[1]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the 2-isoxazoline-3-carboxylate (1.0 equiv.), the alkene (2.0-3.0 equiv.), and the photocatalyst fac-[Ir(dFppy)3] (1-2 mol%).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane or acetonitrile) to achieve a desired concentration (e.g., 0.1 M).

  • Degassing: Seal the vial and sparge the reaction mixture with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product via flash column chromatography on silica gel to isolate the functionalized azetidine.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Palladium-Catalyzed Intramolecular C-H Amination

A highly atom-economical strategy for azetidine synthesis involves the intramolecular amination of a γ-C(sp³)–H bond, pioneered by Gaunt and co-workers.[1] This palladium(II)-catalyzed reaction transforms a linear amine precursor into a cyclic azetidine, offering excellent functional group tolerance and control over substitution patterns.

Strain-Release Functionalization

The inherent strain of certain bicyclic systems can be harnessed to drive the formation of azetidines. The strain-release homologation of 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophiles, developed by Aggarwal and others, is a powerful method for creating diverse 3-substituted and 3,3-disubstituted azetidines.[1][10] This approach allows for the modular and predictable installation of various functional groups onto the azetidine core.

The following diagram illustrates the primary modern pathways to access diverse azetidine scaffolds.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Product Imine Imine / Oxime Precursor APB Aza Paternò-Büchi (Photocatalysis) Imine->APB Alkene Alkene Alkene->APB Amine Linear Amine Precursor CHA C-H Amination (Pd Catalysis) Amine->CHA ABB Azabicyclo[1.1.0]butane SRF Strain-Release Functionalization ABB->SRF Azetidine Diverse, Functionalized Azetidine Library APB->Azetidine CHA->Azetidine SRF->Azetidine caption Key Synthetic Pathways to Functionalized Azetidines STAT3_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activation STAT3_inactive STAT3 (Inactive Monomer) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Translocation DNA DNA (Promoter Region) STAT3_active->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Anti-Apoptosis) DNA->Transcription Inhibitor Azetidine Compound Inhibitor->STAT3_active INHIBITION caption Inhibition of the STAT3 Pathway by Azetidine Compounds

Caption: Inhibition of the STAT3 Pathway by Azetidine Compounds.

  • Prepare Nuclear Extracts: Isolate nuclear extracts from a cancer cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src or MDA-MB-231).

  • Radiolabel Probe: End-label a double-stranded oligonucleotide probe containing the high-affinity STAT3 binding site (hSIE) with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: In a microcentrifuge tube, pre-incubate the nuclear extract (5-10 µg total protein) with increasing concentrations of the azetidine test compound (or DMSO vehicle control) for 30 minutes at room temperature in binding buffer.

  • Add Probe: Add the radiolabeled hSIE probe (~50,000 cpm) to the reaction mixture and incubate for another 20 minutes at room temperature.

  • Electrophoresis: Load the samples onto a non-denaturing 5% polyacrylamide gel and run the gel in 0.5x TBE buffer at 200V until the dye front reaches the bottom.

  • Visualization & Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band intensity corresponding to the STAT3:DNA complex. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of STAT3 DNA-binding activity. [11]

CompoundSTAT3 EMSA IC₅₀ (µM)Cell LineCell Viability EC₅₀ (µM)Reference
5a 0.52MDA-MB-231>10[11][12]
7a (prodrug) >4MDA-MB-2312.7[11][12]
7e (prodrug) 1.1MDA-MB-2311.5[11][12]
7f (prodrug) 0.8MDA-MB-4681.1[11][12]

This table demonstrates the principle of prodrug design, where the methyl ester versions (7a, 7e, 7f) show weaker activity in the cell-free EMSA but superior potency in cell-based assays due to intracellular hydrolysis to the active carboxylate (like 5a).[11][12]

Antimicrobial Activity Screening

Azetidine derivatives have also been reported to possess a broad range of antimicrobial activities. [2][13]A robust and widely used primary screening method to assess this potential is the agar well diffusion assay.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates. Allow it to solidify completely.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Uniformly swab the entire surface of the agar plate.

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to create uniform wells in the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the azetidine compound, dissolved in a suitable solvent like DMSO, into a designated well.

  • Controls: Add the solvent alone to one well (negative control) and a standard antibiotic solution (e.g., Ciprofloxacin) to another well (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity. [14]

Agar_Well_Workflow A 1. Prepare and Inoculate Mueller-Hinton Agar Plate B 2. Create Wells with Sterile Borer A->B C 3. Add Test Compounds and Controls to Wells B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Measure Zone of Inhibition (mm) D->E caption Workflow for the Agar Well Diffusion Antimicrobial Assay

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a cornerstone of modern drug discovery. The convergence of innovative and robust synthetic methodologies with sophisticated screening platforms has unlocked its vast potential. We have moved beyond the era where these strained rings were considered mere curiosities; they are now rationally designed components of next-generation therapeutics.

The case studies on STAT3 and GABA uptake inhibitors highlight the profound impact that this four-membered ring can have on biological activity, often providing significant gains in potency and selectivity. [11][12][15]Looking forward, the application of azetidines is set to expand further. Their use as conformationally rigid linkers, peptide-turn inducers, and bioisosteres for CNS-penetrant molecules represents exciting and underexplored frontiers. [16][17][18]For researchers and drug development professionals, the azetidine scaffold is no longer a question of "if," but a question of "how" it can be leveraged to solve the most pressing therapeutic challenges.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

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  • Azetidines of pharmacological interest. PubMed. [Link]

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  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]

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An In-depth Technical Guide to tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it an increasingly popular component in the design of novel therapeutics.[2] This constrained cyclic system allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. When coupled with a cyclopropylamine moiety, a group known to improve potency and metabolic properties, the resulting N-cyclopropyl azetidine scaffold presents a compelling structural motif for interrogation of various biological pathways.[3] This guide provides a comprehensive technical overview of a key exemplar of this class, tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate, from its synthesis and characterization to its potential applications in drug development.

Synthetic Pathways: A Focus on Reductive Amination

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of a key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone). This transformation involves the reaction of the ketone with cyclopropylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

Synthesis of the Key Precursor: tert-Butyl 3-oxoazetidine-1-carboxylate

The synthesis of the starting ketone can be achieved through several routes, most commonly via the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. A common and effective method for this oxidation is the TEMPO-catalyzed oxidation using sodium hypochlorite (NaClO) as the terminal oxidant.[2]

Experimental Protocol: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate [2]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂), add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (e.g., 0.02 equivalents) and an aqueous solution of potassium bromide (KBr).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaClO) while maintaining the temperature below 5 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Core Synthesis: Reductive Amination with Cyclopropylamine

Experimental Protocol: Synthesis of this compound (General Procedure)

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE), add cyclopropylamine (1.0-1.5 equivalents).

  • Stir the mixture at room temperature for a period to allow for imine formation (typically 1-2 hours). Acetic acid may be added as a catalyst.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizing the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis A tert-butyl 3-hydroxyazetidine-1-carboxylate B tert-butyl 3-oxoazetidine-1-carboxylate A->B TEMPO, NaClO D This compound B->D 1. Imine Formation 2. NaBH(OAc)₃ C Cyclopropylamine

Caption: Synthetic pathway to the target compound.

Characterization Data

While specific, published spectral data for this compound is scarce, the expected characterization data can be inferred from closely related analogs.

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the cyclopropyl protons (multiplets, ~0.3-0.8 ppm), the azetidine ring protons (multiplets, ~3.0-4.2 ppm), and the N-H proton (broad singlet).
¹³C NMR Resonances for the tert-butyl carbons, the cyclopropyl carbons, the azetidine ring carbons, and the carbonyl carbon of the Boc group.
Mass Spec. The expected molecular ion peak [M+H]⁺ for C₁₂H₂₂N₂O₂.

Applications in Medicinal Chemistry

The N-cyclopropyl-3-aminoazetidine scaffold is a valuable building block in drug discovery due to its favorable physicochemical properties. The introduction of the cyclopropyl group can enhance potency, improve metabolic stability, and modulate pKa. While specific biological activities for this compound are not extensively documented, related N-cyclopropyl azetidine derivatives have been explored in various therapeutic areas.

The Boc-protected amine of the title compound serves as a versatile handle for further synthetic elaboration, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR). Upon deprotection of the Boc group, the secondary amine on the azetidine ring can be readily acylated, alkylated, or used in other coupling reactions to generate a library of diverse compounds for biological screening.

Conclusion and Future Directions

This compound is a synthetically accessible and highly valuable building block for medicinal chemistry. The well-established reductive amination protocol provides a reliable route to this compound, and its versatile structure allows for extensive derivatization. Future research in this area will likely focus on the incorporation of this scaffold into novel molecular entities targeting a range of diseases, leveraging the unique structural and electronic properties imparted by the constrained azetidine and cyclopropyl rings. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the importance of scaffolds such as N-cyclopropyl azetidines is poised to increase significantly.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. (URL: [Link])

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. (URL: [Link])

  • Supporting Information. The Royal Society of Chemistry. (URL: [Link])

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate (C11H17NO3). PubChemLite. (URL: [Link])

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
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The Rational Design of Precision Neuromodulators: A Technical Guide to Conformationally Constrained GABA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. Its dysregulation is implicated in a multitude of neurological and psychiatric disorders. The inherent conformational flexibility of the GABA molecule, while crucial for its interaction with a diverse array of receptor subtypes, presents a significant challenge for the development of selective therapeutics. This technical guide provides a comprehensive overview of the principles, synthesis, and pharmacological evaluation of conformationally constrained GABA analogs. By restricting the rotational freedom of the GABA backbone, medicinal chemists can engineer molecules with enhanced selectivity for specific GABA receptor subtypes (GABAA, GABAB) and GABA transporters (GATs), thereby paving the way for novel therapeutic agents with improved efficacy and reduced side-effect profiles. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and medicinal chemistry, offering a blend of theoretical insights and practical methodologies.

The GABAergic System: A Symphony of Inhibition

The physiological effects of GABA are mediated by a complex interplay of receptors and transporters. A thorough understanding of these components is fundamental to the rational design of targeted GABAergic modulators.

GABA Receptors: The Gatekeepers of Neuronal Activity

GABA receptors are broadly classified into two main superfamilies: ionotropic GABAA receptors and metabotropic GABAB receptors.[1]

  • GABAA Receptors: These are ligand-gated chloride ion channels that mediate fast synaptic inhibition.[1] Upon GABA binding, the channel opens, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and reduces its excitability.[1] GABAA receptors are heteropentameric structures assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), giving rise to a vast number of receptor isoforms with distinct pharmacological and physiological properties.[2] This heterogeneity is a key target for the development of subtype-selective drugs.[3][4]

  • GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels.[1]

GABA Transporters: Regulating Synaptic GABA Levels

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Four subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[5]

Below is a diagram illustrating the key components of a GABAergic synapse.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis vGAT vGAT GABA_vesicle->vGAT Packaging GABA_neurotransmitter GABA vGAT->GABA_neurotransmitter Release GABA_A GABA-A Receptor (Ionotropic) GABA_neurotransmitter->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_neurotransmitter->GABA_B Binds to Cl_ion Cl- GABA_A->Cl_ion Influx

A simplified diagram of a GABAergic synapse.

The Rationale for Conformational Constraint in GABA Analog Design

The flexible nature of the GABA molecule allows it to adopt multiple conformations in solution, enabling it to bind to a variety of receptor subtypes. However, this promiscuity is a major hurdle in the development of drugs with high selectivity. The core principle behind conformationally constrained analogs is to "lock" the GABA molecule into a specific three-dimensional shape that is preferentially recognized by a single receptor subtype.[6] This approach offers several key advantages:

  • Enhanced Receptor Subtype Selectivity: By mimicking the bioactive conformation for a specific receptor, constrained analogs can achieve high selectivity, leading to more targeted therapeutic effects.[4][7]

  • Improved Pharmacokinetic Properties: The introduction of cyclic or rigid structures can increase the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier.[6]

  • Reduced Off-Target Effects: By limiting interaction with unintended receptors, the incidence of side effects can be significantly minimized.[4]

The following diagram illustrates the concept of reducing the conformational freedom of GABA to achieve receptor selectivity.

Conformational_Constraint cluster_flexible Flexible GABA Molecule cluster_receptors Multiple Receptor Subtypes cluster_constrained Constrained GABA Analog GABA_flexible GABA Receptor_A GABA-A (α1β2γ2) GABA_flexible->Receptor_A Binds Receptor_B GABA-B GABA_flexible->Receptor_B Binds Receptor_C GAT-1 GABA_flexible->Receptor_C Binds Analog_A Analog for Receptor A Analog_A->Receptor_A Selective Binding Analog_A->Receptor_B Analog_A->Receptor_C

Conformational constraint enhances receptor selectivity.

Classes of Conformationally Constrained GABA Analogs

A variety of chemical scaffolds have been employed to restrict the conformation of the GABA backbone. This section will explore some of the most prominent classes.

Cyclopropane-Containing Analogs

The introduction of a cyclopropane ring into the GABA structure is a powerful strategy for imposing conformational rigidity.[8] The stereochemistry of the substituents on the cyclopropane ring dictates the overall shape of the molecule and its interaction with target receptors. For example, a series of trans- and cis-2,3-methano and 3,4-methano analogs of GABA have been synthesized and evaluated for their activity at GABA transporters.[5] The trans-3,4-methano analog IIa was identified as a potent inhibitor of GAT3 and BGT1.[5]

Bicyclic Analogs

Bicyclic systems, such as those based on bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane, offer an even greater degree of conformational restriction. These rigid scaffolds have been successfully utilized to develop highly selective inhibitors of the betaine/GABA transporter 1 (BGT1).

Adamantane-Based Analogs

The bulky and rigid adamantane cage has been incorporated into GABA analogs to increase lipophilicity and restrict conformational freedom.[6] A notable example is the adamantane derivative of GABA (AdGABA), which has demonstrated anticonvulsant and analgesic properties.[9]

Structure-Activity Relationships (SAR) and Pharmacological Data

The subtle interplay between the three-dimensional structure of a constrained GABA analog and its biological activity is a central theme in their development. The following table summarizes key pharmacological data for a selection of conformationally constrained GABA analogs, highlighting their selectivity for different GABA receptor subtypes.

AnalogStructureTargetAssay TypeKi (nM)EC50 (µM)Reference
(+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid CyclopenteneGABAAGuinea-pig ileum-~2x GABA potency[7]
(-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid CyclopenteneGABA Uptake[³H]GABA uptake-IC₅₀ similar to nipecotic acid[7]
trans-3-Aminocyclopentane-1-carboxylic acid CyclopentaneGABAAGuinea-pig ileum-Potent agonist[7]
trans-3,4-Methano GABA (IIa) CyclopropaneGAT3[³H]GABA uptake-IC₅₀ = 23.9[5]
trans-3,4-Methano GABA (IIa) CyclopropaneBGT1[³H]GABA uptake-IC₅₀ = 5.48[5]

Experimental Protocols for the Evaluation of Conformationally Constrained GABA Analogs

The characterization of novel GABA analogs requires a suite of robust and validated experimental techniques. This section provides detailed, step-by-step methodologies for key assays.

Radioligand Binding Assay for GABAA Receptors

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for the GABAA receptor.

Objective: To measure the displacement of a high-affinity radioligand from the GABAA receptor by a conformationally constrained GABA analog.

Materials:

  • Rat brain membranes (prepared as a source of GABAA receptors)

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compound (conformationally constrained GABA analog)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABAA receptors. Wash the membranes multiple times to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 50 µL of test compound at various concentrations

    • 50 µL of [³H]Muscimol (at a concentration near its Kd)

    • 100 µL of the prepared rat brain membranes

  • Incubation: Incubate the plate at 4°C for 60 minutes to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competing ligand.

    • Non-specific Binding: Radioactivity in the presence of a saturating concentration of unlabeled GABA.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol allows for the functional characterization of GABA analogs at specific GABAA receptor subtypes expressed in a controlled environment.

Objective: To measure the electrophysiological response of a specific GABAA receptor subtype to the application of a conformationally constrained GABA analog.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2)

  • Recording solution (e.g., ND96)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes

  • Test compound (conformationally constrained GABA analog)

Procedure:

  • Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ and fill with 3 M KCl.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application: Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the current responses elicited by the test compound.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Plot the normalized current response against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the curve to the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.

The following diagram depicts a generalized experimental workflow for the screening and characterization of conformationally constrained GABA analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Design cluster_screening Primary Screening cluster_functional Functional Characterization cluster_invivo In Vivo Evaluation Design Rational Design of Constrained Analogs Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay TEVC Two-Electrode Voltage Clamp (Determine EC50 & Efficacy) Binding_Assay->TEVC Active Compounds Patch_Clamp Patch-Clamp Electrophysiology (Detailed Mechanistic Studies) TEVC->Patch_Clamp Promising Leads Animal_Models Animal Models of Disease (e.g., Epilepsy, Anxiety) Patch_Clamp->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

A typical workflow for the development of GABA analogs.

Therapeutic Applications and Future Directions

Conformationally constrained GABA analogs hold immense promise for the treatment of a wide range of neurological and psychiatric disorders. While clinically successful drugs like pregabalin and gabapentin are structurally related to GABA, they do not act directly on GABA receptors but rather on α2δ subunit-containing voltage-gated calcium channels. The development of direct-acting, subtype-selective GABA receptor modulators is an active area of research.

  • Epilepsy: Selective positive allosteric modulators of α2/α3-containing GABAA receptors are being investigated for their potential to provide anticonvulsant effects with reduced sedation compared to non-selective benzodiazepines.[10]

  • Anxiety Disorders: Compounds that selectively target α2- and/or α3-containing GABAA receptors are being explored as novel anxiolytics with a lower potential for sedation and dependence.

  • Neuropathic Pain: While pregabalin has shown efficacy in treating neuropathic pain, its mechanism is indirect.[4][7] The development of selective GABAA or GABAB receptor agonists could offer alternative therapeutic strategies.

  • Cognitive Disorders: Modulators of α5-containing GABAA receptors are being investigated for their potential to enhance cognitive function.

The future of GABAergic drug discovery lies in the continued development of highly selective modulators. The combination of rational drug design, advanced synthetic chemistry, and sophisticated pharmacological screening will undoubtedly lead to the discovery of novel conformationally constrained GABA analogs with superior therapeutic profiles.

Conclusion

The strategy of conformational constraint has proven to be a powerful tool in the quest for selective GABAergic modulators. By transforming the flexible GABA molecule into a portfolio of rigid analogs, researchers can dissect the intricate pharmacology of the GABAergic system and develop novel therapeutics with enhanced precision. The in-depth understanding of structure-activity relationships, coupled with the robust experimental methodologies outlined in this guide, will continue to drive innovation in this critical area of neuroscience and drug discovery.

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Azetidines as Privileged Structures in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, rendering it a privileged structure in the design of novel therapeutics. This guide offers a comprehensive exploration of the azetidine motif, from its fundamental physicochemical properties and conformational intricacies to advanced synthetic strategies and its impactful application in drug discovery. Through an analysis of key case studies, this document elucidates the rationale behind the incorporation of azetidines to enhance pharmacological profiles, addressing challenges in potency, selectivity, and pharmacokinetics. Detailed experimental protocols and comparative data are provided to equip researchers with the practical knowledge to effectively leverage this versatile scaffold in their drug design endeavors.

The Azetidine Scaffold: A Unique Convergence of Strain and Stability

The allure of the azetidine ring in drug discovery stems from a delicate balance of properties. With a ring strain of approximately 25.4 kcal/mol, it is more stable and easier to handle than its three-membered counterpart, aziridine (27.7 kcal/mol), yet possesses sufficient strain to influence its chemical reactivity and conformational preferences in a way that the more flexible five-membered pyrrolidine (5.4 kcal/mol) does not.[1][2] This intermediate strain contributes to a non-planar, puckered conformation, which is critical for presenting substituents in well-defined three-dimensional space, a key aspect of rational drug design.[3]

The nitrogen atom within the azetidine ring imparts polarity and serves as a hydrogen bond acceptor, influencing solubility and interactions with biological targets. Furthermore, the compact and rigid nature of the azetidine scaffold can enhance metabolic stability by resisting enzymatic degradation, particularly N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine.[4][5]

Synthetic Strategies for Accessing Functionalized Azetidines

The construction of the strained azetidine ring has historically posed a synthetic challenge. However, a diverse array of methodologies has been developed, offering access to a wide range of functionalized azetidines. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and functional group tolerance.

Intramolecular Cyclization: The Classical Approach

One of the most established methods for azetidine synthesis is the intramolecular cyclization of a γ-amino alcohol or a related precursor.[1] This typically involves the activation of a hydroxyl group into a good leaving group (e.g., mesylate or tosylate), followed by intramolecular nucleophilic substitution by the amine.

Experimental Protocol: Synthesis of N-Boc-azetidine via Intramolecular Cyclization [1]

  • Step 1: Activation of the Hydroxyl Group. To a solution of N-Boc-3-amino-1-propanol (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add methanesulfonyl chloride (1.2 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Step 2: Intramolecular Cyclization. Dissolve the crude mesylate in methanol (10 mL) and add potassium carbonate (2.0 mmol). Heat the mixture to reflux for 12 hours. After cooling to room temperature, remove the solvent in vacuo and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-Boc-azetidine.

G cluster_0 Experimental Workflow: Intramolecular Cyclization γ-Amino Alcohol γ-Amino Alcohol Mesylate Intermediate Mesylate Intermediate γ-Amino Alcohol->Mesylate Intermediate  MsCl, Et₃N (Activation of Hydroxyl Group)   Azetidine Azetidine Mesylate Intermediate->Azetidine  Base (e.g., K₂CO₃) (Intramolecular Cyclization)  

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Palladium-Catalyzed Intramolecular C-H Amination

A more modern and atom-economical approach involves the palladium-catalyzed intramolecular amination of C(sp³)-H bonds.[6][7][8] This method allows for the direct formation of the C-N bond, often with high regioselectivity, and has been successfully applied to the synthesis of various substituted azetidines.

Experimental Protocol: Synthesis of a Substituted Azetidine via Pd-Catalyzed C-H Amination [7]

  • Reaction Setup. In a glovebox, combine the picolinamide-protected amine substrate (0.2 mmol), Pd(OAc)₂ (2.5 mol%), and PhI(OAc)₂ (2.5 equiv) in a sealed tube.

  • Reaction Execution. Add toluene (2 mL) and heat the mixture at 110 °C for 24 hours.

  • Workup and Purification. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the azetidine product.

G cluster_0 Workflow: Pd-Catalyzed C-H Amination Amine Precursor Amine Precursor Palladacycle Intermediate Palladacycle Intermediate Amine Precursor->Palladacycle Intermediate  Pd(OAc)₂ (C-H Activation)   Azetidine Azetidine Palladacycle Intermediate->Azetidine  PhI(OAc)₂ (Oxidative Amination)  

Caption: Generalized workflow for Pd-catalyzed C-H amination.

Visible-Light-Mediated Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient and atom-economical method for azetidine synthesis.[9][10][11] Recent advancements have enabled this reaction to be carried out under mild conditions using visible light and a photocatalyst, overcoming the limitations of traditional UV-light-mediated methods.[12][13][14][15]

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction [9]

  • Preparation. In a sealed vial, prepare a solution of the 2-isoxazoline-3-carboxylate (0.2 mmol), the alkene (0.4 mmol), and fac-[Ir(dFppy)₃] (1 mol%) in anhydrous and degassed acetonitrile (2.0 mL).

  • Irradiation. Stir the reaction mixture and irradiate with a blue LED (450 nm) at room temperature for 24 hours.

  • Purification. After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel to obtain the desired azetidine product.

G cluster_0 Workflow: Aza Paternò-Büchi Reaction Imine Precursor Imine Precursor Excited State Intermediate Excited State Intermediate Imine Precursor->Excited State Intermediate  Visible Light, Photocatalyst (Excitation)   Alkene Alkene Alkene->Excited State Intermediate Azetidine Azetidine Excited State Intermediate->Azetidine  [2+2] Cycloaddition  

Caption: Generalized workflow for the aza Paternò-Büchi reaction.

Comparative Analysis of Synthetic Routes
Synthetic StrategyKey AdvantagesKey LimitationsTypical Yields (%)
Intramolecular Cyclization Well-established, reliable for simple azetidines.Requires pre-functionalized linear precursors, can require harsh conditions.60-90
Pd-Catalyzed C-H Amination High atom economy, direct C-N bond formation, good functional group tolerance.Can require directing groups, catalyst cost.70-95
Aza Paternò-Büchi Reaction High atom economy, convergent, mild conditions with visible light.Substrate scope can be limited, potential for side reactions.50-95

Physicochemical and Conformational Properties of Azetidines

The unique structural features of the azetidine ring directly translate to distinct physicochemical and conformational properties that are highly advantageous in drug design.

Physicochemical Properties

The incorporation of an azetidine ring can significantly impact a molecule's properties, including its basicity (pKa), lipophilicity (logP), and metabolic stability.

PropertyAzetidinePiperidineKey Differences and Implications
pKa ~11.29[16]~11.12The slightly higher basicity of azetidine can influence its ionization state at physiological pH, affecting absorption and distribution.
logP (Calculated) -0.30.5Azetidine is generally less lipophilic than piperidine, which can lead to improved aqueous solubility.[2]
Metabolic Stability HighModerate to LowAzetidine is more resistant to N-dealkylation, a major metabolic pathway for piperidine, leading to improved pharmacokinetic profiles.[4][5]
Conformational Analysis: The Puckered Ring

The azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain.[3] This puckering results in pseudo-axial and pseudo-equatorial positions for substituents, which has profound implications for their spatial orientation and interaction with biological targets. The exact conformation can be determined using techniques such as X-ray crystallography and NMR spectroscopy.[17][18]

For 3-substituted azetidines, the substituent generally prefers the pseudo-equatorial position to minimize steric hindrance.[3] This defined three-dimensional structure is a key reason why azetidines are considered "privileged structures," as they can hold appended functional groups in a precise orientation for optimal target engagement.

Azetidines in Action: Case Studies in Drug Discovery

The strategic incorporation of the azetidine moiety has led to the development of several successful therapeutic agents.

Azelnidipine: A Calcium Channel Blocker

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[5][19] The azetidine ring in Azelnidipine contributes to its overall physicochemical properties and provides a rigid anchor for the side chain, which is crucial for its interaction with the calcium channel. The synthesis of the azetidine-containing fragment of Azelnidipine often starts from 1-benzhydryl-3-hydroxyazetidine.

Cobimetinib: A MEK Inhibitor for Melanoma

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the MAPK signaling pathway, and is used in the treatment of melanoma.[20][21][22] The azetidine-piperidine core of cobimetinib plays a critical role in its binding to the allosteric pocket of the MEK enzyme.[21] The rigidity of the azetidine ring helps to correctly position the piperidine and other functionalities for optimal interaction with the target.

Azetidine as a Proline Mimic in STAT3 Inhibitors

The signal transducer and activator of transcription 3 (STAT3) is a key target in cancer therapy. In the development of small-molecule STAT3 inhibitors, replacing a proline linker with an (R)-azetidine-2-carboxamide resulted in a significant increase in potency.[6][23] This improvement is attributed to the more constrained nature of the azetidine ring, which better orients the interacting moieties for binding to the SH2 domain of STAT3. This case study highlights the successful application of azetidine as a constrained proline bioisostere.[3][7][8][24]

G cluster_0 STAT3 Inhibition by Azetidine-Containing Compound STAT3 Monomer STAT3 Monomer Phosphorylated STAT3 Phosphorylated STAT3 STAT3 Monomer->Phosphorylated STAT3  JAK/Src Kinases   STAT3 Dimer STAT3 Dimer Phosphorylated STAT3->STAT3 Dimer  Dimerization   Nuclear Translocation Nuclear Translocation STAT3 Dimer->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Azetidine Inhibitor Azetidine Inhibitor Azetidine Inhibitor->STAT3 Dimer  Inhibits Dimerization (Binds to SH2 Domain)  

Caption: Inhibition of the STAT3 signaling pathway by an azetidine-based compound.

Conclusion: The Enduring Privilege of the Azetidine Scaffold

The azetidine ring has firmly established itself as a privileged scaffold in drug discovery. Its unique blend of conformational rigidity, metabolic stability, and synthetic accessibility makes it an invaluable tool for medicinal chemists. By providing a three-dimensionally defined framework, azetidines enable the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity. Furthermore, their ability to serve as effective bioisosteres for larger, more metabolically labile rings offers a clear strategy for improving the pharmacokinetic profiles of drug candidates. As synthetic methodologies continue to evolve, the application of the azetidine motif is poised to expand, further solidifying its importance in the development of next-generation therapeutics.

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An In-depth Technical Guide to the Theoretical Calculation of Azetidine Ring Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular structures can significantly enhance physicochemical properties such as metabolic stability and aqueous solubility, while providing a rigid, three-dimensional framework for precise interaction with biological targets.[1][2] The biological activity of azetidine-containing compounds is intrinsically linked to the conformation of the four-membered ring, which deviates from planarity to alleviate significant ring strain.[3][4] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of the azetidine ring, intended for researchers, computational chemists, and drug development professionals. We will delve into the quantum chemical principles governing ring puckering, present a robust computational workflow for conformational analysis, and discuss the interpretation of the resulting data to guide rational drug design.

The Structural Significance of the Azetidine Ring

Unlike the more flexible five-membered pyrrolidine or the planar aromatic rings, the azetidine ring's structure is dominated by angular strain (Baeyer strain) and torsional strain (Pitzer strain). The ring strain of azetidine is approximately 25.4 kcal/mol, intermediate between the highly strained aziridine (27.7 kcal/mol) and the relatively stable pyrrolidine (5.4 kcal/mol).[4] To mitigate this inherent strain, the azetidine ring adopts a non-planar, "puckered" conformation.[3]

This puckering is not a static feature but a dynamic equilibrium between two equivalent energy minima, separated by a small energy barrier corresponding to a planar transition state. The precise conformation and the energy barrier to inversion are highly sensitive to the nature and position of substituents on the ring, profoundly influencing the molecule's three-dimensional shape and, consequently, its interaction with protein binding sites.[1][3] Therefore, a detailed understanding of the conformational preferences is a critical aspect of designing novel therapeutics based on this scaffold.[5]

Theoretical Foundations of Azetidine Conformation

The Puckered Conformation and Potential Energy Surface

The conformation of the azetidine ring is best described by its puckering. In the gas phase, electron diffraction studies have shown that the unsubstituted azetidine ring exhibits a dihedral angle (defined by the C2-N1-C4 and C2-C3-C4 planes) of approximately 37°.[3][6] This puckering creates two distinct substituent positions on the ring carbons: axial and equatorial.

The conformational dynamics can be visualized using a Potential Energy Surface (PES), which maps the molecule's potential energy as a function of its geometry.[7] For azetidine, the primary coordinate for this map is the ring-puckering coordinate. The PES for an unsubstituted azetidine ring is a symmetric double-well potential, where the two minima correspond to the two equivalent puckered conformations and the central maximum represents the higher-energy planar transition state for ring inversion.

Influence of Substituents

Substitution on the azetidine ring breaks the symmetry of the potential energy surface, making one puckered conformation more stable than the other.

  • N-Substitution: Substituents on the nitrogen atom can influence the inversion barrier. Bulky substituents can sterically hinder the planar transition state, thereby increasing the barrier to inversion.

  • C3-Substitution: A substituent at the 3-position will preferentially occupy either an axial or equatorial position to minimize steric clashes and optimize electronic interactions. The preferred orientation dictates the overall shape of the molecule.[3]

  • C2-Substitution: Substitution at the 2-position can introduce additional complexity, often leading to a more pronounced preference for a single conformation.

Theoretical calculations are indispensable for quantifying these subtle energy differences and predicting the dominant conformation in substituted azetidines.[8]

Computational Methodologies for Conformational Analysis

A hierarchical computational approach is typically employed to balance accuracy with computational expense. This involves an initial broad search using less expensive methods, followed by refinement using high-level quantum mechanical calculations.

Molecular Mechanics (MM) for Initial Search

The first step in exploring the conformational landscape is to generate a diverse set of possible low-energy structures. Molecular Mechanics (MM) force fields, such as MMFF94 or UFF, are ideal for this purpose due to their computational efficiency.[1] This preliminary search rapidly identifies a pool of candidate conformers that can be subjected to more rigorous analysis.

Quantum Mechanics (QM) for Refinement and Energetics

To obtain accurate geometries and relative energies, Quantum Mechanics (QM) methods are required.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for systems of this size, offering an excellent balance of accuracy and computational cost.[1][9] The B3LYP functional is a widely used and effective choice for such molecules, often paired with Pople-style basis sets like 6-31G(d,p) for initial optimizations.[1][10] For higher accuracy in energy calculations, larger basis sets such as 6-311++G(d,p) or cc-pVTZ are recommended.[10]

  • Ab Initio Methods: While more computationally demanding, ab initio methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can be used for benchmarking or when high accuracy is paramount.[11][12]

Solvation Effects

Biological interactions occur in an aqueous environment. Therefore, it is crucial to account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of the solvent by treating it as a continuous dielectric medium.[13] This approach provides a good approximation of how the solvent might influence the relative stability of different conformers without the immense computational cost of explicitly modeling solvent molecules.

A Step-by-Step Protocol for Conformational Analysis

The following protocol outlines a self-validating system for the comprehensive theoretical analysis of an azetidine derivative's conformation.

Experimental Protocol: Computational Conformational Analysis
  • Initial Structure Generation:

    • Sketch the 2D structure of the azetidine derivative using a molecular editor.

    • Generate an initial 3D structure using rule-based algorithms within the software.

  • Molecular Mechanics Conformational Search:

    • Perform a systematic or stochastic conformational search using an MM force field (e.g., MMFF94).

    • Set an energy window (e.g., 10 kcal/mol) to save all unique conformers within this range relative to the global minimum. This ensures a comprehensive exploration of the accessible conformational space.

  • Quantum Mechanical Geometry Optimization:

    • Take the unique conformers from the MM search and submit them for geometry optimization using DFT.

    • Level of Theory: B3LYP/6-31G(d,p) is a robust starting point.[1]

    • Include an implicit solvent model (e.g., PCM for water) if the molecule's behavior in solution is of interest.[13]

  • Vibrational Frequency Calculation:

    • For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

    • Validation: Confirm that each structure is a true energy minimum by ensuring the absence of imaginary frequencies. A structure with one imaginary frequency represents a transition state, not a stable conformer.

  • Single-Point Energy Refinement (Optional but Recommended):

    • To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/cc-pVTZ).

  • Data Analysis and Interpretation:

    • Calculate the relative energies (ΔE or ΔG) of all confirmed minima.

    • Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative prevalence.

    • Analyze key geometric parameters, such as the ring puckering dihedral angle, for the low-energy conformers.

The logical flow of this protocol is illustrated in the diagram below.

G cluster_prep Structure Preparation cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics cluster_analysis Analysis struct_2d 2D Structure Sketch struct_3d Initial 3D Generation struct_2d->struct_3d mm_search Conformational Search (e.g., MMFF94) struct_3d->mm_search conformers Pool of Unique Conformers mm_search->conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) conformers->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc sp_energy Single-Point Energy (Higher Level of Theory) freq_calc->sp_energy Confirm Minima (No Imaginary Freq.) results Final Energies & Geometries sp_energy->results boltzmann Boltzmann Population results->boltzmann geom_analysis Geometric Analysis (Puckering Angle) results->geom_analysis

Computational workflow for azetidine conformational analysis.

Data Interpretation and Validation

The output of these calculations is a rich dataset that provides deep insight into the molecule's behavior.

Quantitative Data Summary

The results are best summarized in a table that allows for easy comparison of the key conformers. This data provides a quantitative basis for understanding the molecule's preferred three-dimensional structure.

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 KPuckering Dihedral Angle (°)Key Feature
Conf-01 0.0075.8-35.2Global Minimum, Substituent Equatorial
Conf-02 0.9524.1+34.9Substituent Axial
Conf-03 4.500.1-15.8High-Energy Twisted Conformer
Table 1: Illustrative computational results for a hypothetical 3-substituted azetidine. The puckering angle is defined by the C2-N1-C4 and C2-C3-C4 planes.
Visualizing the Puckering Equilibrium

The relationship between the two primary puckered states can be visualized as an equilibrium influenced by the substituent's position.

Equilibrium between axial and equatorial conformers.
Correlation with Experimental Data

The ultimate validation of a theoretical model is its agreement with experimental reality.

  • X-ray Crystallography: Provides the precise solid-state conformation of a molecule.[3] While crystal packing forces can influence conformation, a high-resolution crystal structure is an invaluable benchmark for computational results.[14]

  • NMR Spectroscopy: In solution, NMR provides information about the time-averaged conformation. Coupling constants (specifically ³JHH) can be related to dihedral angles through the Karplus equation, and Nuclear Overhauser Effect (NOE) data can reveal through-space proximities between atoms, helping to confirm the preferred conformation predicted by calculations.[3][15]

Conclusion

Theoretical calculations provide a powerful and predictive framework for understanding the conformational behavior of the azetidine ring. By leveraging a hierarchical workflow that begins with broad molecular mechanics searches and proceeds to high-level DFT calculations, researchers can gain detailed insights into the subtle energetic and geometric factors that govern ring puckering. This computational-first approach accelerates the drug discovery cycle by enabling the rational design of molecules with optimized three-dimensional structures for enhanced biological activity and improved physicochemical properties.[1] The methodologies described herein represent a robust, self-validating system for generating reliable and actionable data for any research program involving the important azetidine scaffold.

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  • Kędzia, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Mastryukov, V. S., & Osina, E. L. (1975). Ring puckering of azetidine: an electron diffraction study.
  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
  • Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations.
  • Kaur, R., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
  • Zhang, G., et al. (2022).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Kumar, V., et al. (2021). Azetidines of pharmacological interest. PubMed.
  • Falch, E., et al. (2000).
  • Caminati, W., et al. (2018). Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer-Pople Coordinates: Computation, Analysis, and Fitting.
  • ChemRxiv. (2024).
  • Chemistry LibreTexts. (2023). Potential Energy Surface.
  • Spagnoli, D., et al. (2025). Assessing the accuracy of DFT functionals and ab initio methods for the description of multireference verdazyl radical crystalline interactions. Physical Chemistry Chemical Physics.
  • ResearchGate. (2025). Molecular structures and vibrational frequencies of xanthine and its methyl derivatives (caffeine and theobromine)
  • ResearchGate. (2025). Ab initio SCF and DFT study of configuration and reactivity of silacarbamic acid.

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Methodological & Application

Synthesis Protocol for tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate: A Detailed Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract: This document provides a comprehensive guide for the synthesis of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The azetidine scaffold is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and conformational rigidity.[1][2] This protocol details a robust and efficient one-pot reductive amination procedure, selected for its high yield, operational simplicity, and use of mild, selective reagents. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and outline methods for validation and characterization.

Introduction: The Strategic Importance of the Azetidine Moiety

The four-membered azetidine ring is a privileged scaffold in modern drug discovery.[1] Its unique structural constraints impart favorable physicochemical properties to parent molecules, often leading to improved pharmacological profiles.[1] Specifically, the title compound, this compound, incorporates a cyclopropylamine side chain, a common motif for modulating receptor binding and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group allows for the stable handling of the azetidine nitrogen, which can be deprotected in a later step for further derivatization.

The synthesis of this key intermediate is most effectively achieved through reductive amination.[1][3] This powerful transformation combines a carbonyl compound and an amine to form a new carbon-nitrogen bond, a cornerstone of amine synthesis.[3][4] This application note will focus on a one-pot reductive amination of tert-Butyl 3-oxoazetidine-1-carboxylate with cyclopropylamine, utilizing sodium triacetoxyborohydride as the reducing agent.

Mechanistic Rationale: The Elegance of Reductive Amination

Reductive amination is a sequential process that begins with the formation of an iminium ion intermediate, followed by its reduction to the corresponding amine.[1]

  • Step 1: Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of cyclopropylamine on the carbonyl carbon of tert-Butyl 3-oxoazetidine-1-carboxylate. This forms a hemiaminal intermediate which then dehydrates to yield a reactive iminium ion.[1] For less reactive amines, this step can be catalyzed by the addition of a mild acid, such as acetic acid.[1][5]

  • Step 2: Selective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is then introduced to selectively reduce the iminium ion.[1] This reagent is particularly well-suited for this transformation due to its mild nature and its ability to reduce the iminium ion in the presence of the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[1][4] This selectivity is a key advantage over harsher reducing agents.

Reductive_Amination Azetidinone tert-Butyl 3-oxoazetidine-1-carboxylate Hemiaminal Hemiaminal Intermediate Azetidinone->Hemiaminal Cyclopropylamine Cyclopropylamine Cyclopropylamine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate Iminium->Product Catalyst Acetic Acid (cat.) Catalyst->Hemiaminal ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->Product

Caption: One-pot reductive amination workflow.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.[1][6]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
tert-Butyl 3-oxoazetidine-1-carboxylate398489-26-4171.19
Cyclopropylamine765-30-057.09
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94
1,2-Dichloroethane (DCE)107-06-298.96
Acetic Acid (optional)64-19-760.05
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
BrineN/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37
Procedure
  • Reaction Setup: To a solution of tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M), add cyclopropylamine (1.2 equiv.).

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 20-30 minutes. For this specific reaction, the addition of a catalytic amount of acetic acid (0.1 equiv.) is recommended to facilitate the formation of the iminium ion intermediate.[1]

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. The addition should be controlled to maintain the internal temperature below 30 °C, as the reaction can be exothermic.[1]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[1]

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[1]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several key checkpoints:

  • In-process Monitoring: The use of TLC or LC-MS allows for real-time tracking of the reaction's progress, ensuring the complete consumption of the starting material before proceeding to the work-up.[1] This prevents the isolation of a mixture of starting material and product, simplifying purification.

  • Controlled Addition: The portion-wise addition of the reducing agent is crucial for controlling the reaction exotherm and preventing potential side reactions.[1]

  • Definitive Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. The expected spectral data should be compared with literature values or predicted spectra.

Data Presentation: Expected Outcomes

ParameterExpected Value
Yield 80-95%
Purity (post-chromatography) >98%
Appearance Colorless oil or white solid
¹H NMR (CDCl₃, 400 MHz) Consistent with structure
¹³C NMR (CDCl₃, 100 MHz) Consistent with structure
HRMS (ESI) m/z calculated for C₁₂H₂₂N₂O₂ [M+H]⁺, found within ± 5 ppm

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a one-pot reductive amination. The described method is efficient, scalable, and utilizes readily available and selective reagents. By understanding the underlying mechanism and adhering to the outlined procedural and validation steps, researchers can confidently produce this valuable building block for their drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Merck Millipore. (n.d.). Sodium Triacetoxyborohydride.
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 1-Tert-butylazetidin-3-amine for Biological Screening.
  • ChemicalBook. (n.d.). 1-Boc-3-azetidinone.
  • Chen, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8.
  • D'Erasmo, M. P., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10477–10484.

Sources

Application Note: Structural Elucidation of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectral data for the novel substituted heterocyclic compound, tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate. As a molecule incorporating a strained azetidine ring, a bulky tert-butoxycarbonyl (Boc) protecting group, and a cyclopropyl moiety, its structural confirmation presents a unique set of spectroscopic challenges and learning opportunities. This guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex small molecules. We present detailed, field-proven protocols for sample preparation, data acquisition, and in-depth spectral analysis, grounded in the principles of modern NMR spectroscopy.

Introduction: The Structural Significance of Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug discovery.[1] Their strained ring system imparts unique conformational properties that can be exploited to design novel therapeutic agents. The title compound, this compound, is a key intermediate in the synthesis of more complex pharmaceutical agents. Accurate structural elucidation via NMR is a critical quality control step to ensure the integrity of the molecular framework before proceeding with further synthetic modifications. This document outlines the experimental workflow and interpretive logic for the unambiguous structural determination of this compound.

Predicted NMR Spectral Data

While a dedicated spectrum for this exact molecule is not publicly available, we can predict the 1H and 13C NMR spectra with a high degree of confidence by analyzing the spectral data of its constituent fragments: N-Boc protected azetidines and cyclopropylamines.

Predicted Proton (¹H) NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2 - 4.0t2HAzetidine CH₂ (adjacent to N)
~3.8 - 3.6t2HAzetidine CH₂ (adjacent to N)
~3.5 - 3.3m1HAzetidine CH
~2.4 - 2.2m1HCyclopropyl CH
1.46s9Htert-butyl (CH₃)₃
~0.5 - 0.3m4HCyclopropyl CH₂
Predicted Carbon (¹³C) NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~156Carbonyl (C=O) of Boc group
~80Quaternary Carbon of tert-butyl group
~58Azetidine CH
~50Azetidine CH₂
~35Cyclopropyl CH
28.5Methyls of tert-butyl group
~7Cyclopropyl CH₂

Experimental Protocols

The quality of the NMR spectrum is profoundly affected by the sample preparation.[2] The following protocols are designed to yield high-resolution spectra suitable for detailed analysis.

Sample Preparation

A meticulous approach to sample preparation is crucial for obtaining high-quality NMR spectra.

  • Material Quantity: For a standard ¹H NMR spectrum, weigh out 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3][4]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.[3] Ensure the solvent is of high purity to avoid extraneous peaks.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[3][5] Gentle vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[2][6]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition Workflow

The following workflow outlines the steps for acquiring high-quality 1D and 2D NMR data on a standard NMR spectrometer.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for 1H, 50-100 mg for 13C) dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim proton Acquire 1H Spectrum lock_shim->proton carbon Acquire 13C Spectrum proton->carbon cosy Acquire 2D COSY Spectrum carbon->cosy hsqc Acquire 2D HSQC Spectrum cosy->hsqc ft Fourier Transform hsqc->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Peak Integration & Calibration phase_baseline->integrate assign Assign Signals integrate->assign elucidate Final Structure Elucidation assign->elucidate

Figure 1: A schematic of the experimental workflow from sample preparation to final structure elucidation.

Spectral Interpretation: A Step-by-Step Analysis

¹H NMR Spectrum Analysis
  • The tert-butyl group: The most prominent signal will be a sharp singlet at approximately 1.46 ppm, integrating to nine protons, which is characteristic of the chemically equivalent methyl protons of the Boc protecting group.

  • The Azetidine Ring: The protons on the four-membered ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The two methylene groups adjacent to the nitrogen are expected to appear as triplets around 4.2-3.6 ppm. The methine proton at the 3-position will likely be a multiplet around 3.5-3.3 ppm.

  • The Cyclopropyl Group: The methine proton of the cyclopropyl group is expected to be a multiplet around 2.4-2.2 ppm. The four methylene protons on the cyclopropyl ring will appear as a complex multiplet in the upfield region, around 0.5-0.3 ppm.

¹³C NMR Spectrum Analysis
  • The Carbonyl and Quaternary Carbons: The carbonyl carbon of the Boc group will be the most downfield signal, around 156 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm.

  • The Azetidine and Cyclopropyl Carbons: The carbons of the azetidine ring are expected in the 50-60 ppm range. The cyclopropyl carbons will be significantly upfield, with the methine carbon around 35 ppm and the methylene carbons around 7 ppm.

  • The tert-butyl Methyl Carbons: The three equivalent methyl carbons of the Boc group will give a strong signal at approximately 28.5 ppm.

2D NMR for Unambiguous Assignments

For a molecule with this level of complexity, 2D NMR experiments are invaluable for confirming connectivity.[6]

cosy_correlations Expected Key COSY Correlations H_azetidine_CH Azetidine CH (~3.4 ppm) H_azetidine_CH2 Azetidine CH2 (~4.1, 3.7 ppm) H_azetidine_CH->H_azetidine_CH2 NH NH H_azetidine_CH->NH H_cyclopropyl_CH Cyclopropyl CH (~2.3 ppm) H_cyclopropyl_CH2 Cyclopropyl CH2 (~0.4 ppm) H_cyclopropyl_CH->H_cyclopropyl_CH2 H_cyclopropyl_CH->NH

Figure 2: A diagram illustrating the expected key proton-proton couplings in a 2D COSY spectrum.

  • COSY (Correlation Spectroscopy): A COSY spectrum will reveal which protons are coupled to each other. For instance, it will show a correlation between the azetidine methine proton and the adjacent methylene protons, as well as with the NH proton. It will also confirm the connectivity within the cyclopropyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is essential for definitively assigning the carbon signals based on the more easily interpretable proton spectrum.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition outlined in this note, and by employing a logical approach to spectral interpretation, researchers can confidently verify the structure of this and other similarly complex molecules. The predicted spectral data and interpretation strategies provided herein serve as a robust framework for the analysis of novel azetidine derivatives, thereby facilitating the advancement of drug discovery and development programs.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Scribd. NMR Sample Prep. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • SpectraBase. SN(CH3)3(CYCLOPROPYL) - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

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Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry due to their unique conformational constraints and ability to introduce desirable physicochemical properties into drug candidates.[1] The inherent ring strain of approximately 25.4 kcal/mol not only dictates their chemical reactivity but also profoundly influences their spectroscopic characteristics.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of substituted azetidines. This guide provides a comprehensive overview of the key ¹H and ¹³C NMR features of this important class of molecules, detailed experimental protocols for data acquisition, and insights into spectral interpretation.

Introduction: The Unique Spectroscopic Landscape of Azetidines

The strained four-membered ring of azetidines results in a distinct electronic environment that gives rise to characteristic signals in both ¹H and ¹³C NMR spectra.[3] The chemical shifts and coupling constants of the ring protons and carbons are exquisitely sensitive to the nature, position, and stereochemistry of substituents. Understanding these relationships is paramount for the successful characterization of novel azetidine-containing compounds. This document serves as a practical guide for researchers, offering both foundational knowledge and actionable protocols for the NMR analysis of substituted azetidines.

¹H NMR Spectroscopy of Substituted Azetidines

The proton NMR spectrum provides a wealth of information regarding the substitution pattern and stereochemistry of the azetidine ring.

Chemical Shifts (δ)

The protons on the azetidine ring typically resonate in a predictable region of the ¹H NMR spectrum. However, their precise chemical shifts are heavily influenced by the electronic effects of substituents.

  • Unsubstituted Azetidine: In its simplest form, the protons of the azetidine ring show two signals: the α-protons (adjacent to the nitrogen) appear at approximately 3.63 ppm, while the β-protons are found further upfield at around 2.33 ppm in CDCl₃.[4]

  • Effect of N-Substituents: Electron-withdrawing groups on the nitrogen atom (e.g., Boc, sulfonyl) generally deshield the adjacent α-protons, shifting them downfield. Conversely, electron-donating groups can cause a slight upfield shift.

  • Effect of C-Substituents: Substituents on the carbon atoms of the ring have a pronounced effect on the geminal and vicinal protons. Electronegative substituents (e.g., halogens, hydroxyl groups) will cause a significant downfield shift of the proton on the same carbon (α-proton) and, to a lesser extent, the protons on adjacent carbons. For instance, in 2-(trifluoromethyl)azetidines, the proton at C2 is significantly deshielded.[5]

Coupling Constants (J)

The coupling constants between protons on the azetidine ring are crucial for determining the relative stereochemistry of substituents.

  • Geminal Coupling (²J): The coupling between two protons on the same carbon atom is typically in the range of 5-10 Hz.

  • Vicinal Coupling (³J): The coupling between protons on adjacent carbon atoms is highly dependent on the dihedral angle between them. This is particularly useful for distinguishing between cis and trans isomers. For many substituted azetidines, it has been observed that Jcis is generally larger than Jtrans. For example, in some azetidine derivatives, Jcis values are in the range of 8.4-8.9 Hz, while Jtrans values are lower, between 5.8-7.9 Hz.[6] For azetidin-2-ones, the difference is even more pronounced, with typical ³J(H3,H4) cis values of 5-6 Hz and trans values of 0-2.5 Hz.[3]

Table 1: Typical ¹H NMR Data for the Azetidine Ring
Proton PositionTypical Chemical Shift (δ, ppm)Typical Coupling Constants (J, Hz)Notes
α-CH₂ (e.g., C2/C4 in unsubstituted)3.0 - 4.5²J ≈ 5-9Highly sensitive to N-substituents.
β-CH₂ (e.g., C3 in unsubstituted)2.0 - 3.0²J ≈ 5-9Influenced by substituents at C2 and C4.
Substituted CH3.0 - 5.5³Jcis > ³JtransChemical shift is highly dependent on the nature of the substituent.

¹³C NMR Spectroscopy of Substituted Azetidines

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the azetidine and its substituents.

Chemical Shifts (δ)

The chemical shifts of the azetidine ring carbons are influenced by hybridization, substitution, and ring strain.

  • Unsubstituted Azetidine: The α-carbons (C2/C4) of unsubstituted azetidine resonate at approximately 47.0 ppm, while the β-carbon (C3) appears at around 25.8 ppm in CDCl₃.[7][8]

  • Effect of Substituents: Electron-withdrawing groups cause a downfield shift (deshielding) of the carbon to which they are attached, as well as adjacent carbons.[9][10] For example, the carbonyl carbon in azetidin-2-ones appears significantly downfield, in the range of 165-180 ppm.[11] Electron-donating groups lead to an upfield shift (shielding).[9] The presence of bulky substituents can also influence chemical shifts through steric effects.

Table 2: Typical ¹³C NMR Data for the Azetidine Ring
Carbon PositionTypical Chemical Shift (δ, ppm)Notes
α-C (e.g., C2/C4)45 - 70Highly dependent on N- and C-substituents.
β-C (e.g., C3)20 - 45Influenced by substituents at C2 and C4.
C=O (in azetidin-2-ones)165 - 180Key indicator for β-lactam structures.[11]

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis.

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified substituted azetidine derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, CD₃OD, and D₂O.[6] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid interfering signals from particulate matter, it is good practice to filter the solution through a small plug of glass wool placed in the pipette.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, it is often sufficient to reference the spectrum to the residual solvent peak.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol for 1D ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).

    • Number of Scans (NS): For a sufficient concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative number of protons.

Protocol for 1D ¹³C NMR Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., -10 to 220 ppm).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on the sample concentration).

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

  • Processing:

    • Apply Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Advanced 2D NMR Techniques for Structure Elucidation

For complex substituted azetidines, 1D NMR spectra may not be sufficient for complete structure elucidation due to signal overlap. In such cases, 2D NMR experiments are invaluable.[12][13]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons over longer ranges (typically 2-3 bonds). This is crucial for piecing together the carbon skeleton and connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space correlations. This is a powerful tool for determining stereochemistry.[6]

Visualization of Workflows and Concepts

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 1D ¹H NMR transfer->h1 Analyze Sample c13 1D ¹³C NMR h1->c13 cosy 2D COSY h1->cosy assign_1d Assign 1D Spectra h1->assign_1d hsqc 2D HSQC c13->hsqc hmbc 2D HMBC c13->hmbc c13->assign_1d assign_2d Correlate with 2D Spectra cosy->assign_2d hsqc->assign_2d hmbc->assign_2d assign_1d->assign_2d structure Propose Structure assign_2d->structure G azetidine Azetidine Ring Protons (α-H, β-H) substituent Substituent Effect azetidine->substituent ewg Electron-Withdrawing Group (EWG) (e.g., -COR, -SO₂R, Halogen) substituent->ewg edg Electron-Donating Group (EDG) (e.g., -OR, -NR₂) substituent->edg deshielding Deshielding (Downfield Shift, ↑δ) ewg->deshielding Inductive Effect shielding Shielding (Upfield Shift, ↓δ) edg->shielding Inductive/Resonance Effect

References

Application Note: Quantitative Analysis of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies in a drug development setting. The methodology employs a simple protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, adhering to the principles outlined in regulatory bioanalytical method validation guidelines.

Introduction

This compound is a key intermediate and building block in the synthesis of various pharmaceutical compounds. The azetidine ring is a privileged scaffold in medicinal chemistry, and understanding the pharmacokinetic profile of such molecules is critical during drug discovery and development.[1] Accurate and reliable quantification of this compound in biological matrices like plasma is essential for determining its absorption, distribution, metabolism, and excretion (ADME) properties.

The inherent polarity and structural features of the analyte, including a secondary amine and a bulky tert-butoxycarbonyl (Boc) protecting group, present unique challenges for bioanalysis. This note describes a tailored LC-MS/MS method that addresses these challenges, offering high selectivity and sensitivity. Electrospray ionization (ESI) is employed, as it is a soft ionization technique well-suited for moderately polar, thermally labile small molecules, typically yielding a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation.[2][3]

Experimental Workflow

A graphical representation of the analytical workflow is provided below. This diagram outlines the major steps from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporate & Reconstitute s5->s6 lc UPLC Separation s6->lc Inject ms Tandem MS Detection (ESI+, MRM) lc->ms dp Peak Integration ms->dp cal Calibration Curve (Linear Regression) dp->cal quant Concentration Calculation cal->quant

Figure 1: Overall experimental workflow for the quantification of the analyte.

Materials and Methods

Reagents and Chemicals
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): Deuterated this compound-d5 (or a structurally similar compound with stable isotope labels) is recommended for optimal results to compensate for matrix effects and variability in sample processing.[4]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Matrix: Blank human plasma (K2-EDTA anticoagulant).

Sample Preparation Protocol

The "dilute and shoot" approach after protein precipitation is a straightforward and effective method for cleaning up plasma samples for LC-MS/MS analysis.[5][6]

  • Thaw: Bring all plasma samples and standards to room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the plasma sample (or calibration standard/quality control sample).

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Mixing: Vortex each tube vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Mixing: Vortex briefly and centrifuge for 5 minutes before placing in the autosampler for injection.

Liquid Chromatography

The choice of a reversed-phase column is suitable for this moderately polar molecule. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.[1]

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.00 5
0.50 5
3.00 95
4.00 95
4.10 5

| 5.00 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its high selectivity and sensitivity in MRM mode.[7][8]

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
MRM Transitions See Table 2

Data Analysis and Results

Fragmentation Pattern and MRM Transitions

The molecular weight of this compound is 226.32 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 227.3. The fragmentation of this precursor ion is predictable based on its structure.

  • Loss of the Boc group: A characteristic neutral loss of isobutylene (56 Da) and carbon dioxide (44 Da), or the entire Boc group (100 Da) is common for Boc-protected amines.

  • Cleavage of the Cyclopropyl Group: The bond between the nitrogen and the cyclopropyl group can cleave.

  • Ring Opening: Fragmentation of the azetidine ring is also possible.

The most intense and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).

Figure 2: Predicted fragmentation pathway for the analyte.

Table 2: Proposed MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Use
Analyte 227.3 171.2 Quantifier
227.3 127.1 Qualifier

| IS (-d5) | 232.3 | 176.2 | Quantifier |

Note: These values are theoretical and must be optimized experimentally on the specific mass spectrometer used.

Calibration and Quality Control

The method should be validated according to regulatory guidelines, such as those from the FDA.[9][10][11][12] A calibration curve should be prepared in the same biological matrix as the samples, typically ranging from 1 ng/mL to 1000 ng/mL. Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the data. The calibration curve should exhibit a linear response with a correlation coefficient (r²) of ≥ 0.99.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound in human plasma. The simple sample preparation protocol and robust chromatographic conditions make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method can be a valuable tool for researchers and drug development professionals in assessing the pharmacokinetic properties of this compound and related pharmaceutical agents.

References

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Kole, P. L., Venkatesh, G., Kotecha, J., & Sheshala, R. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Advances, 4(40), 20995-21019. [Link]

  • Zhao, L., & Tam, D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International, 34(8), 16-22. [Link]

  • NIST. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2007). Basic Sample Preparation Techniques in LC-MS Bioanalysis. In Handbook of LC-MS Bioanalysis. John Wiley & Sons, Inc. [Link]

  • Jain, R., & Vaghela, B. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 39(11), 548-552. [Link]

  • Frontage Labs. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Frontage Labs. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Chowdhury, S. K. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (55), 3127. [Link]

  • Sokolova, O. O., & Bower, J. F. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews, 120(14), 6967-7023. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 684. [Link]

  • Swartz, M. E., & Krull, I. S. (2001). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. LCGC North America, 19(11), 1104-1111. [Link]

  • Li, W., & Cohen, L. H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Gu, C. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]

  • Gu, C. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. ASCPT. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • NIST. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. In Wikipedia. [Link]

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purification of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate by Column Chromatography

Abstract

This application note provides a detailed, field-proven protocol for the purification of this compound, a key building block in contemporary drug discovery. The inherent basicity of the secondary amine moiety presents a significant challenge for standard silica gel chromatography, often leading to poor peak shape and low recovery. This guide elucidates the underlying chemical principles and provides a robust, step-by-step methodology using a triethylamine-modified mobile phase to achieve high purity and yield. We address common pitfalls and offer troubleshooting strategies to ensure reliable and reproducible results for researchers in medicinal chemistry and process development.

Introduction: The Chromatographic Challenge of Basic Azetidines

This compound incorporates a strained azetidine ring, a Boc-protecting group, and a basic cyclopropylamine functional group. This unique combination of features makes it a valuable synthon for introducing constrained amine scaffolds into bioactive molecules.[1] However, the purification of such compounds via silica gel column chromatography is notoriously problematic.

The primary obstacle stems from the interaction between the basic secondary amine and the acidic silanol groups (Si-OH) that populate the surface of standard silica gel.[2][3] This strong acid-base interaction can lead to:

  • Irreversible Adsorption: The compound binds too tightly to the stationary phase, resulting in significant yield loss.

  • Peak Tailing: The compound elutes slowly and asymmetrically from the column, leading to broad fractions and poor separation from impurities.[2]

  • Streaking: The compound spreads across the column front, making effective separation impossible.

To overcome this, our protocol employs a fundamental strategy: deactivating the acidic sites on the silica gel by introducing a volatile competing base into the mobile phase.

The Scientific Rationale: Mitigating Silanol Interactions

The most effective and widely adopted solution is the addition of a small percentage of a tertiary amine, such as triethylamine (TEA), to the eluent.[2][4] TEA, being a relatively strong, non-nucleophilic base, preferentially interacts with the acidic silanol groups on the silica surface. This interaction effectively "caps" or "masks" these active sites, preventing the target analyte from binding ionically. The target compound then interacts with the stationary phase primarily through weaker, polarity-based dipole-dipole and hydrogen bonding interactions, allowing it to travel through the column and elute with a symmetrical peak shape.[4] This ensures a separation based on polarity, as intended in normal-phase chromatography.

An alternative, though often more costly, approach involves using a specially treated stationary phase, such as amine-functionalized silica gel.[2][5] These columns have a less acidic surface, which minimizes strong interactions with basic compounds and can sometimes allow for purification without mobile phase modifiers.[5] This protocol will focus on the more universally accessible method using standard silica gel with a TEA modifier.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where preliminary Thin Layer Chromatography (TLC) analysis directly informs the parameters for the preparative column chromatography.

Materials & Equipment
Category Item Purpose
Stationary Phase Silica Gel, 60 Å, 230-400 mesh particle sizeAdsorbent for separation
Aluminum-backed Silica Gel TLC plates with F254 indicatorMethod development and fraction analysis
Reagents Crude this compoundThe compound to be purified
Triethylamine (TEA), ≥99%Basic mobile phase modifier
Solvents Dichloromethane (DCM), ACS GradeMobile phase component
Methanol (MeOH), ACS GradeMobile phase component
Ethyl Acetate (EtOAc), ACS GradeAlternative mobile phase component
Hexanes, ACS GradeAlternative mobile phase component
Glassware & Hardware Glass chromatography column with stopcockTo hold the stationary phase
Round-bottom flasks, test tubesSample preparation and fraction collection
Separatory funnel or addition funnelTo add the mobile phase
TLC developing chamber, forceps, UV lamp (254 nm)For TLC analysis
Rotary evaporatorSolvent removal from pure fractions
Workflow Overview

Chromatography_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_execution Phase 2: Separation cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Method Development (Find optimal solvent ratio + 1% TEA) Crude->TLC Spot Pack Pack Column (Silica gel slurry) TLC->Pack Informs Mobile Phase Load Dry Load Sample (Adsorb crude onto silica) Pack->Load Elute Elute Column (Run solvent through column) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Spot each fraction Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of basic amines.

Detailed Methodology

Step 1: TLC Method Development (The Blueprint)

  • Prepare Eluent Systems: Prepare small batches (10-20 mL) of potential mobile phases. A good starting point is a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). Also prepare a stock of this eluent containing 1% Triethylamine (TEA). For example, to 10 mL of 95:5 DCM/MeOH, add 100 µL of TEA.

  • Spot the Plate: On a TLC plate, spot the crude material, a co-spot (crude + starting material if available), and the starting material.

  • Develop the Plate: Run the TLC plate in the chamber containing your chosen eluent with 1% TEA.

  • Analyze: Visualize the plate under a UV lamp. The ideal solvent system is one that gives the target compound a Retention Factor (Rf) of 0.2-0.4 . This provides the best balance for separation on a column.

  • Optimization: If the Rf is too low (stuck at the baseline), increase the polarity by increasing the percentage of MeOH. If the Rf is too high (at the solvent front), decrease the polarity. Test several ratios until the target Rf is achieved. The final solvent system used for the column will be this optimized ratio plus 1% TEA.

Step 2: Column Preparation

  • Select Column Size: A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude material to be purified.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • In a beaker, create a slurry of the required amount of silica gel in the initial, least polar mobile phase (without TEA for this step).

    • Pour the slurry into the column. Use gentle air pressure at the top to push the solvent through, compacting the silica into a stable bed. Ensure the bed is uniform and free of cracks or air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve Crude Material: Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

  • Evaporate: Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand at the top of the column bed.

Step 4: Elution and Fraction Collection

  • Equilibrate: Drain the packing solvent down to the level of the top sand layer. Carefully add your optimized mobile phase (containing 1% TEA). Fill the column and begin elution, ensuring not to disturb the sample bed.

  • Run the Column: Apply gentle air pressure to achieve a steady flow rate (e.g., a few drops per second). Maintain a constant head of solvent above the silica bed at all times.

  • Collect Fractions: Begin collecting fractions in test tubes or vials. The size of the fractions should be approximately one-quarter to one-half of the column's dead volume.

Step 5: Analysis and Isolation

  • Monitor via TLC: Spot every few fractions onto a TLC plate. Develop the plate using the same eluent system.

  • Identify Product: Using a UV lamp, identify the fractions that contain your pure product (a single spot at the target Rf). Also, identify fractions containing impurities and mixed fractions.

  • Combine and Evaporate: Combine all fractions containing the pure product into a pre-weighed round-bottom flask.

  • Remove Solvent: Concentrate the combined fractions using a rotary evaporator. The added TEA is volatile and will co-evaporate with the solvent.

  • Final Drying: Place the flask under high vacuum for at least one hour to remove any residual solvent or TEA. Determine the final mass and calculate the yield. Characterize the product using NMR, LC-MS, etc., to confirm purity.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Severe Peak Tailing/Streaking 1. Insufficient TEA in the mobile phase. 2. Crude sample is too acidic and neutralized the TEA.1. Ensure TEA concentration is 1-2%. 2. Pre-treat the crude sample by passing it through a small plug of basic alumina or by adding a small amount of TEA before loading.
Product is not eluting from the column 1. The mobile phase is not polar enough. 2. The compound has irreversibly bound to the silica (unlikely if TEA is used).1. Gradually increase the polarity of the mobile phase (increase the percentage of Methanol). This is known as a gradient elution.
Poor separation from an impurity 1. The chosen solvent system has poor selectivity for the two compounds. 2. The column was overloaded with crude material.1. Try a different solvent system (e.g., switch from DCM/MeOH to Hexanes/Ethyl Acetate + 1% TEA) to alter selectivity. 2. Use a larger column or load less material. Ensure slow, careful elution.
Product decomposes on the column 1. The compound is unstable on silica gel, even with TEA. 2. The azetidine ring is susceptible to opening.[6]1. Switch to a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[2][5] 2. Work quickly and at room temperature; avoid leaving the compound on the column for extended periods.

Conclusion

The purification of basic compounds like this compound by silica gel chromatography is a common but often challenging task. By understanding the fundamental acid-base interactions between the analyte and the stationary phase, a highly effective and reproducible protocol can be developed. The key to success lies in the deactivation of acidic silanol sites using a triethylamine-modified mobile phase. This approach prevents peak tailing and product loss, enabling the isolation of high-purity material essential for downstream applications in pharmaceutical and chemical research.

References

  • BenchChem (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.7

  • Choubane, H. et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules.

  • BenchChem (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.8

  • Chemistry LibreTexts (2021). High-Performance Liquid Chromatography.

  • BenchChem (2025). Technical Support Center: Chromatography Purification of 3-(2-Ethylphenyl)azetidine.2

  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.

  • Ranu, B. C. et al. (2001). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron.

  • BenchChem (2025). Cyclopropyl-2,2,3,3-d4-amine | 1051418-97-3.

  • Taleb, Z. et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research.

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.

  • BenchChem (2025). Troubleshooting guide for azetidine derivative synthesis.

  • Waters Corporation. HPLC Separation Modes.

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.

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Application Note: Leveraging tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The confluence of conformationally rigid scaffolds and metabolically stable functionalities is a cornerstone of modern medicinal chemistry. The tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate building block embodies this principle, merging the desirable three-dimensional geometry of the azetidine ring with the favorable properties of a cyclopropylamine moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this versatile scaffold in parallel synthesis workflows. We present detailed, field-proven protocols for core synthetic transformations, including amide bond formation and sulfonamide synthesis, tailored for high-throughput library generation. The causality behind experimental choices, workflows for post-synthesis modification, and data presentation strategies are discussed to empower research teams to rapidly generate diverse chemical libraries with high drug-like potential.

The Strategic Value of the Cyclopropylamino-Azetidine Scaffold

The design of small molecule therapeutics often seeks to optimize potency, selectivity, and pharmacokinetic (PK) properties simultaneously. The incorporation of small, strained ring systems is a powerful strategy to achieve these goals.

  • The Azetidine Core: As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, the azetidine ring has gained significant popularity in drug discovery.[1][2] Its rigid, four-membered structure provides a defined exit vector for substituents, reducing the entropic penalty of binding to a biological target and often leading to higher affinity.[2] This conformational restriction is a key advantage in fragment-based drug design and lead optimization.[2] Furthermore, the azetidine motif can serve as a polar scaffold to improve solubility and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • The Cyclopropylamine Moiety: Cyclopropyl groups are frequently employed in medicinal chemistry as bioisosteres for small alkyl groups or even aromatic rings.[3] Their unique electronic properties and steric profile can lead to enhanced potency and improved metabolic stability by blocking sites of oxidative metabolism. The combination of the cyclopropyl group with the secondary amine presents a key reactive handle for diversification.

The fusion of these two motifs in this compound creates a building block primed for the exploration of novel chemical space. The secondary amine allows for the introduction of a wide array of substituents, while the Boc-protected azetidine nitrogen offers a secondary point for diversification following a straightforward deprotection step.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is essential for its effective use.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
CAS Number 1262413-21-3
Appearance Off-white to yellow solid or oil
Storage Store at 2-8°C under an inert atmosphere. The compound is sensitive to air and moisture.

Core Reactions for Parallel Library Synthesis

The secondary amine of the title compound is the primary anchor for diversification in a parallel synthesis campaign. The following sections detail robust protocols for two of the most fundamental transformations in drug discovery: amide bond formation and sulfonamide synthesis. These protocols are designed for execution in 96-well plates but can be scaled as needed.

High-Throughput Amide Bond Formation

Principle: Amide bond formation is a cornerstone of pharmaceutical synthesis.[4] This protocol utilizes a modern coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates rapid and efficient coupling of the secondary amine with a diverse library of carboxylic acids under mild conditions. A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction.

Workflow for Parallel Amide Synthesis

G cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis A Dispense Carboxylic Acid Stock Solutions (1 per well) B Dispense Building Block Stock Solution (to all wells) E Seal Plate and Incubate (e.g., 16h at RT) A->E C Dispense HATU Stock Solution (to all wells) D Dispense DIPEA Stock Solution (to all wells) F Quench Reaction (e.g., with water) E->F G Liquid-Liquid Extraction (e.g., with EtOAc) F->G H Evaporate Solvent G->H I Purify via Mass-Directed Prep-HPLC H->I J Final Compound Plate (for screening) I->J

Caption: Workflow for parallel amide library synthesis.

Detailed Protocol for Amide Coupling (96-Well Plate)

  • Reagent Stock Solution Preparation:

    • Building Block (BB): Prepare a 0.2 M solution of this compound in anhydrous Dimethylformamide (DMF).

    • Carboxylic Acids (Acids): Prepare a 0.2 M solution of each carboxylic acid from your library in anhydrous DMF.

    • HATU: Prepare a 0.22 M solution of HATU in anhydrous DMF (prepare fresh).

    • DIPEA: Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Assembly (in a 96-well plate):

    • To each well, add 100 µL of the appropriate Carboxylic Acid stock solution (20 µmol, 1.0 equiv).

    • To each well, add 100 µL of the Building Block stock solution (20 µmol, 1.0 equiv).

    • To each well, add 100 µL of the HATU stock solution (22 µmol, 1.1 equiv).

    • Initiate the reaction by adding 50 µL of the DIPEA stock solution to each well (40 µmol, 2.0 equiv). Causality Note: The excess base ensures that both the carboxylic acid is deprotonated and the HCl generated during the reaction is neutralized, driving the reaction to completion.

  • Reaction Incubation:

    • Seal the 96-well plate securely with a cap mat.

    • Shake the plate at room temperature for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Parallel Workup & Purification:

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.

    • Allow the layers to separate and carefully transfer the organic (top) layer to a new 96-well plate.

    • Evaporate the solvent using a centrifugal evaporator.

    • The crude products are typically redissolved in a DMSO/Methanol mixture for purification via mass-directed preparative HPLC.

Representative Amide Synthesis Data

EntryCarboxylic AcidProduct StructureExpected Yield Range
1Benzoic Acidtert-butyl 3-(N-cyclopropylbenzamido)azetidine-1-carboxylate75-90%
2Acetic Acidtert-butyl 3-(N-cyclopropylacetamido)azetidine-1-carboxylate80-95%
3Thiophene-2-carboxylic acidtert-butyl 3-(N-cyclopropylthiophene-2-carboxamido)azetidine-1-carboxylate70-85%
41-Methyl-1H-pyrazole-4-carboxylic acidtert-butyl 3-(N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamido)azetidine-1-carboxylate65-80%
High-Throughput Sulfonamide Synthesis

Principle: Sulfonamides are another privileged functional group in drug discovery. This protocol describes the reaction of the building block's secondary amine with a library of sulfonyl chlorides in the presence of a non-nucleophilic base like DIPEA or a scavenger resin to neutralize the HCl byproduct.

Detailed Protocol for Sulfonamide Coupling (96-Well Plate)

  • Reagent Stock Solution Preparation:

    • Building Block (BB): Prepare a 0.2 M solution of this compound in anhydrous Dichloromethane (DCM).

    • Sulfonyl Chlorides (SCs): Prepare a 0.24 M solution of each sulfonyl chloride from your library in anhydrous DCM.

    • DIPEA: Prepare a 0.6 M solution of DIPEA in anhydrous DCM.

  • Reaction Assembly (in a 96-well plate):

    • To each well, add 100 µL of the Building Block stock solution (20 µmol, 1.0 equiv).

    • To each well, add 100 µL of the appropriate Sulfonyl Chloride stock solution (24 µmol, 1.2 equiv). Causality Note: A slight excess of the sulfonyl chloride is used to ensure complete consumption of the valuable building block.

    • Initiate the reaction by adding 50 µL of the DIPEA stock solution to each well (30 µmol, 1.5 equiv).

  • Reaction Incubation:

    • Seal the 96-well plate and shake at room temperature for 4-12 hours. Monitor via LC-MS.

  • Parallel Workup & Purification:

    • The workup and purification procedure is analogous to the amide synthesis protocol. The reaction can be quenched with water, extracted with an organic solvent, and purified via mass-directed preparative HPLC.

Post-Synthesis Modification: A Two-Vector Diversification Strategy

A significant advantage of this building block is the orthogonal nature of its two nitrogen atoms. After introducing diversity at the secondary amine (Vector 1), the Boc protecting group on the azetidine ring can be removed to enable a second round of diversification (Vector 2).

Workflow for Two-Vector Library Synthesis

G Start tert-Butyl 3-(cyclopropylamino) azetidine-1-carboxylate Step1 Vector 1 Diversification (e.g., Amidation with R¹-COOH) Start->Step1 Intermediate Boc-Protected Intermediate Library Step1->Intermediate Step2 Boc Deprotection (e.g., TFA in DCM) Intermediate->Step2 Deprotected Deprotected Amine Library (as TFA salts) Step2->Deprotected Step3 Vector 2 Diversification (e.g., Reductive Amination with R²-CHO) Deprotected->Step3 Final Final Di-Substituted Library Step3->Final

Caption: Two-vector diversification strategy.

Protocol for Boc Deprotection (96-Well Plate)

  • Preparation: Take the plate of purified, dried Vector 1 products.

  • Reagent Addition: To each well, add 300 µL of a 20% Trifluoroacetic Acid (TFA) solution in DCM.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Solvent Removal: Evaporate the solvent and excess TFA under a stream of nitrogen or using a centrifugal evaporator. The resulting deprotected amines (as TFA salts) are typically used directly in the next step without further purification.

This deprotected intermediate library is now ready for a second diversification step, such as reductive amination, another acylation, or alkylation, dramatically expanding the chemical space accessible from a single core scaffold.

Conclusion

This compound is a high-value building block for parallel synthesis in drug discovery. Its inherent three-dimensional structure and dual points of diversification allow for the rapid and efficient generation of large, unique, and drug-like compound libraries. The robust protocols for amidation and sulfonylation provided herein, coupled with the strategy for two-vector diversification, offer a clear pathway to accelerate the discovery of novel chemical entities.

References

Application Notes and Protocols for the In Vitro Screening of Azetidine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Azetidine Scaffolds in Oncology

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its inherent ring strain confers unique conformational properties and reactivity, making it an attractive structural motif for the design of novel therapeutics.[1] In recent years, a growing body of evidence has highlighted the potential of azetidine derivatives as potent anticancer agents.[2][3] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways.[4][5] For instance, certain azetidine-based compounds have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cell growth and survival that is often dysregulated in cancer.[1][4] Others have been found to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial in vitro screening of novel azetidine derivatives for anticancer activity. We will delve into the core assays required to assess cytotoxicity and elucidate the preliminary mechanism of action, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

I. The Initial Screening Cascade: A Multi-Faceted Approach

A successful in vitro screening campaign for novel anticancer compounds requires a logical and tiered approach. We begin with a broad assessment of cytotoxicity across a panel of cancer cell lines to identify promising "hits." Subsequently, we subject these hits to more detailed mechanistic studies to understand how they are exerting their effects. This tiered approach, outlined below, is both resource-efficient and scientifically rigorous.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Optional) A Library of Azetidine Derivatives B Cytotoxicity Assay (e.g., XTT/MTT) A->B D Determination of IC50 Values B->D C Panel of Cancer Cell Lines C->B E Apoptosis Assay (Annexin V/PI Staining) D->E 'Hit' Compounds F Cell Cycle Analysis (PI Staining) D->F 'Hit' Compounds G Identification of Mode of Action (Apoptosis, Necrosis, Cell Cycle Arrest) E->G F->G H Pathway-Specific Assays (e.g., Western Blot for STAT3) G->H

Caption: A tiered workflow for screening azetidine derivatives.

II. Foundational Protocol: Cell Culture and Maintenance

The quality and consistency of your cell culture are paramount to obtaining reliable and reproducible data.

Protocol 1: General Cell Culture and Maintenance

  • Cell Line Selection: Employ a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast adenocarcinoma, NCI-H460 for lung carcinoma, SF-268 for glioma, and PC-3 for prostate carcinoma).[7][8] This allows for the assessment of broad-spectrum activity versus cell-line-specific effects.

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]

  • Subculture: To maintain exponential growth, passage cells when they reach 80-90% confluency.[7]

III. Phase 1: Assessing Cytotoxicity – The First Gatekeeper

The initial step is to determine the concentration at which the azetidine derivatives inhibit cancer cell growth. Colorimetric assays based on the reduction of tetrazolium salts are the workhorses for this purpose due to their reliability, scalability, and cost-effectiveness.[9][10]

The Principle: Measuring Metabolic Activity

Viable, metabolically active cells possess mitochondrial dehydrogenases that can cleave tetrazolium salts into colored formazan products.[11][12] The intensity of the color is directly proportional to the number of viable cells.[13][14] While the MTT assay is a classic method, it requires a solubilization step for the insoluble purple formazan crystals.[12][15] The XTT assay offers a significant workflow advantage as its formazan product is water-soluble, eliminating this step and reducing potential errors.[15][16]

G cluster_0 MTT Assay Workflow cluster_1 XTT Assay Workflow A Add MTT (Yellow, Soluble) B Incubate (4h) A->B C Mitochondrial Dehydrogenase (in viable cells) B->C D Formazan (Purple, Insoluble Crystals) C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance (~570 nm) E->F G Add XTT + Electron Coupling Reagent H Incubate (4h) G->H I Mitochondrial Dehydrogenase (in viable cells) H->I J Formazan (Orange, Soluble) I->J K Measure Absorbance (~475 nm) J->K

Caption: Comparison of MTT and XTT assay workflows.

Protocol 2: XTT Cytotoxicity Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (see Table 1) and allow them to adhere overnight in the incubator.[7]

  • Compound Preparation: Prepare a serial dilution of the azetidine derivatives in the appropriate cell culture medium. It is crucial to also prepare a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (cells in fresh medium only).[12]

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your compounds (e.g., 0.1 to 100 µM).[7] Incubate for a defined period, typically 48-72 hours.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (this usually involves mixing the XTT reagent with an electron-coupling agent). Add 50 µL of this mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from this curve.[1]

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Concentrations 7-point, 10-fold serial dilution (e.g., 0.01 to 100 µM)Covers a broad range to accurately determine the IC₅₀.
Treatment Duration 48 - 72 hoursAllows sufficient time for the compound to exert its antiproliferative effects.
Positive Control Doxorubicin or another standard-of-care chemotherapeuticValidates the assay's ability to detect cytotoxic effects.[7]

Table 1: Recommended parameters for cytotoxicity assays.

IV. Phase 2: Unraveling the Mechanism of Cell Death

Once you have identified azetidine derivatives with potent cytotoxic activity (i.e., low IC₅₀ values), the next critical step is to understand how they are killing the cancer cells. The two most common fates for cells treated with an effective anticancer agent are apoptosis (programmed cell death) and cell cycle arrest.[17][18] Flow cytometry is a powerful technique for dissecting these phenomena.[19][20]

A. Apoptosis Detection: Is the Compound Inducing Cellular Suicide?

Apoptosis is a highly regulated process that is often evaded by cancer cells.[21] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells where it intercalates with DNA. By using these two dyes simultaneously, we can distinguish between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat them with the azetidine derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[7] Include vehicle-treated and untreated controls.

  • Cell Harvesting: Collect both the floating (potentially apoptotic) and adherent cells. To do this, first, aspirate the culture medium into a centrifuge tube. Then, wash the adherent cells with PBS, detach them using Trypsin-EDTA, and combine them with the collected medium.[19]

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour, collecting at least 10,000 events per sample.[19] The data will allow you to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

B. Cell Cycle Analysis: Is the Compound Halting Proliferation?

Many anticancer drugs function by disrupting the cell cycle, causing cells to arrest at specific checkpoints (G0/G1, S, or G2/M phase) and preventing them from dividing.[18][22] This can be analyzed by staining the cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), after the cells have been fixed and their RNA has been degraded. The amount of fluorescence is directly proportional to the amount of DNA in each cell.[19]

  • G0/G1 phase: Cells have a 2N DNA content.

  • S phase: Cells are replicating their DNA and have between 2N and 4N DNA content.

  • G2/M phase: Cells have completed DNA replication and have a 4N DNA content.[18]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells in 6-well plates with the azetidine derivative at its IC₅₀ concentration for a set time (e.g., 24 or 48 hours).[19]

  • Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours (or overnight).[19]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to ensure only DNA is stained).[19]

    • Incubate in the dark at room temperature for 30 minutes.[19]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The resulting histogram of DNA content will show distinct peaks for the G0/G1 and G2/M phases, with the S phase in between. An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.

G cluster_0 Cell Cycle Progression cluster_1 Potential Points of Arrest G1 G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest1 G1/S Checkpoint Arrest Arrest1->S Inhibition Arrest2 G2/M Checkpoint Arrest Arrest2->M Inhibition Compound Azetidine Derivative Compound->Arrest1 Compound->Arrest2

Caption: Cell cycle progression and potential arrest points.

V. Data Interpretation and Next Steps

The combined results from these assays will provide a robust preliminary profile of your azetidine derivatives.

  • High IC₅₀ across all cell lines? The compound is likely not a potent cytotoxic agent and may be deprioritized.

  • Low IC₅₀ in a subset of cell lines? This suggests potential selective activity that warrants further investigation into the specific genetic or phenotypic characteristics of the sensitive cells.

  • Low IC₅₀ coupled with a significant increase in Annexin V+ cells? This strongly indicates the compound induces apoptosis.[17]

  • Low IC₅₀ and a clear accumulation of cells in G1 or G2/M? This points to cell cycle arrest as a primary mechanism of action.[18]

Promising candidates can then be advanced to more complex studies, such as Western blotting to probe for effects on specific signaling proteins (e.g., cleaved caspases, PARP, or p-STAT3), or in vivo studies in animal models.

By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively screen azetidine libraries to identify and characterize novel and promising anticancer drug candidates.

References

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  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-9. Retrieved from [Link]

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  • Yuan, M., et al. (2014). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. Methods in Molecular Biology, 1139, 169-76. Retrieved from [Link]

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  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Riaz, T., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84. Retrieved from [Link]

  • Cassidy, J., et al. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Applied Mathematics and Statistics, 7. Retrieved from [Link]

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  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

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  • Gornas, P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8. Retrieved from [Link]

  • Nakanishi, S., & Matsuda, Y. (2001). Screening for inducers of apoptosis in apoptosis-resistant human carcinoma cells. The Journal of Antibiotics, 54(1), 58-64. Retrieved from [Link]

  • Fandy, T. E., et al. (2011). Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines. Cancer Biology & Therapy, 11(10), 900-908. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some azetidine based drugs. Retrieved from [Link]

  • Wang, C., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. Retrieved from [Link]

  • Harris, J. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17769-17777. Retrieved from [Link]

  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • Sharma, P., & Singh, L. (2015). Preclinical screening methods in cancer. Journal of Applied Pharmaceutical Science, 5(7), 126-132. Retrieved from [Link]

  • Lin, L., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 588-604. Retrieved from [Link]

  • Lin, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 588-604. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antibacterial Activity Evaluation of Novel Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Azetidine Scaffolds in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating an urgent and innovative pipeline of new antibacterial agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1][2] Its inherent ring strain and unique stereochemical properties offer a versatile platform for the design of novel therapeutic agents. Historically, the most renowned azetidine derivatives are the β-lactam antibiotics, such as penicillins and cephalosporins, which have been cornerstones of antibacterial therapy for decades.[1][3] The antibacterial efficacy of these molecules is primarily attributed to the reactivity of the β-lactam ring, which acylates and inactivates penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[4]

The contemporary exploration of azetidine chemistry extends beyond the β-lactam archetype, with novel derivatives exhibiting broad-spectrum antibacterial activities through diverse mechanisms.[5][6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antibacterial properties of newly synthesized azetidine compounds. The protocols detailed herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological robustness and data integrity.[9][10][11][12][13]

I. Foundational Antibacterial Susceptibility Testing: Determining Inhibitory and Cidal Concentrations

The initial phase in assessing a novel compound's antibacterial potential is to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These assays provide fundamental quantitative data on the compound's potency.

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16] The broth microdilution method is a widely adopted, high-throughput technique for MIC determination.[17][18]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 3-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).[19]

    • Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth, visually comparable to a 0.5 McFarland turbidity standard. This standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized bacterial suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[14]

  • Preparation of Compound Dilutions:

    • Dissolve the novel azetidine compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using MHB to obtain a range of concentrations. The final volume in each well should be 50 µL before adding the bacterial inoculum.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

    • Seal the plate and incubate at 37°C for 16-24 hours.[14]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

B. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[20][21][22] It is a critical parameter for differentiating between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Procedure:

    • Following the determination of the MIC, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).

    • Spot-plate these aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plate at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[20][21]

Parameter Description Typical Units
MIC Lowest concentration inhibiting visible bacterial growth.µg/mL or µM
MBC Lowest concentration killing ≥99.9% of the initial inoculum.µg/mL or µM
MBC/MIC Ratio Differentiates between bactericidal (≤4) and bacteriostatic (>4) activity.Unitless

II. Time-Kill Kinetic Assay: Understanding the Dynamics of Bacterial Killing

While MIC and MBC provide endpoint data, a time-kill kinetic assay offers a dynamic view of a compound's antibacterial effect over time.[23][24][25] This assay is invaluable for assessing the rate and extent of bacterial killing and for determining whether the activity is concentration-dependent or time-dependent.[26]

Protocol: Time-Kill Kinetic Assay
  • Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay (final concentration of ~5 x 10⁵ CFU/mL in flasks containing MHB).

    • Add the novel azetidine compound to the flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control (no compound).

  • Sampling and Plating:

    • Incubate the flasks at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23][24]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C Incubate Flasks at 37°C A->C B Novel Azetidine Compound (Multiple Concentrations) B->C D Withdraw Aliquots at Time Points (0, 2, 4, 6, 8, 24h) C->D Over Time E Serial Dilution & Plating D->E F Incubate Plates & Count Colonies E->F G Calculate CFU/mL F->G H Plot log10 CFU/mL vs. Time G->H

Workflow for the Time-Kill Kinetic Assay.

III. Anti-Biofilm Activity Evaluation: Targeting Bacterial Communities

Bacterial biofilms are structured communities of cells encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics.[27] Evaluating the ability of novel azetidine compounds to inhibit biofilm formation or eradicate established biofilms is crucial.[28] The crystal violet assay is a simple and effective method for quantifying biofilm biomass.[29][30][31]

Protocol: Crystal Violet Anti-Biofilm Assay
  • Biofilm Formation:

    • Prepare a standardized bacterial suspension (e.g., OD₆₀₀ of 0.05-0.1) in a suitable growth medium that promotes biofilm formation.

    • Dispense 100 µL of the bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Add the azetidine compound at various sub-MIC concentrations to the wells. Include a positive control (bacteria without compound) and a negative control (medium only).

    • Incubate the plate under static conditions for 24-48 hours at 37°C.

  • Staining and Quantification:

    • Gently discard the planktonic cells from the wells and wash the wells carefully with PBS to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes. Discard the methanol and allow the plate to air dry.[29]

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[29]

    • Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Air dry the plate completely.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[29][32]

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Interpretation:

    • The absorbance values are directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition can be calculated relative to the positive control.

Anti_Biofilm_Assay_Workflow A Bacterial Suspension + Azetidine Compound (in 96-well plate) B Incubate (24-48h, 37°C) to Allow Biofilm Formation A->B C Discard Planktonic Cells & Wash with PBS B->C D Fix Biofilm with Methanol C->D E Stain with 0.1% Crystal Violet D->E F Wash Excess Stain E->F G Solubilize Bound Stain (e.g., 30% Acetic Acid) F->G H Measure Absorbance (570-595 nm) G->H

Crystal Violet Assay for Anti-Biofilm Activity.

IV. Data Presentation and Interpretation

A systematic presentation of the data is essential for a clear interpretation of the compound's antibacterial profile.

Table 1: Summary of In Vitro Antibacterial Activity of Novel Azetidine Compounds

Compound ID Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Biofilm Inhibition (%) at 0.5x MIC
AZ-001Staphylococcus aureus ATCC 2921348275
AZ-001Escherichia coli ATCC 2592216>64>420
AZ-002Staphylococcus aureus ATCC 29213816260
AZ-002Escherichia coli ATCC 2592232>64>215

V. Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of novel azetidine compounds. A thorough assessment, encompassing MIC, MBC, time-kill kinetics, and anti-biofilm activity, will generate a comprehensive preliminary dataset. This data is pivotal for guiding structure-activity relationship (SAR) studies, selecting lead candidates for further preclinical development, and ultimately, contributing to the discovery of new antibacterial agents to combat the growing threat of antimicrobial resistance. Subsequent investigations should focus on elucidating the mechanism of action, evaluating cytotoxicity, and assessing in vivo efficacy in appropriate animal models of infection.

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  • Synthesis of Novel 2-Azetidinones as Antibacterial Agents. [Link]

  • EUCAST. ESCMID. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. NIH. [Link]

  • EUCAST - Home. EUCAST. [Link]

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

  • Biofilm assays to identify compounds that prevent biofilm formation.... ResearchGate. [Link]

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  • Expert Rules. EUCAST. [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (PDF) Synthesis and determination of biological activities of new series of azetidinones. [Link]

  • Guidance Documents. EUCAST. [Link]

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  • Evidence for Broad-Spectrum Biofilm Inhibition by the Bacterium Bacillus sp. Strain SW9. [Link]

  • Microtiter Dish Biofilm Formation Assay. PMC - NIH. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. PubMed. [Link]

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Application Notes and Protocols: tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern drug discovery, offering a rational and efficient pathway to novel lead compounds. This methodology leverages the power of small, low-complexity molecules—fragments—to explore the chemical space of a biological target's binding pockets. Unlike the larger, more complex molecules used in traditional high-throughput screening (HTS), fragments that bind, even with weak affinity, provide high-quality starting points for the development of potent and selective drug candidates.

Central to the success of any FBDD campaign is the thoughtful curation of the fragment library. Azetidine-containing fragments, such as tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate , are of paramount interest. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a desirable three-dimensional (3D) geometry to the fragment. This non-planar structure allows for a more nuanced and specific interaction with protein targets compared to the often flat, aromatic systems that dominate many screening libraries. Furthermore, the inherent rigidity of the azetidine scaffold can lead to a lower entropic penalty upon binding, potentially translating to higher ligand efficiency. The strategic incorporation of the cyclopropylamino group further enhances the fragment's 3D character and provides metabolic stability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in FBDD campaigns. We will delve into the rationale for its use, provide detailed experimental protocols for screening and validation, and outline strategies for its evolution from a fragment hit to a lead compound.

Physicochemical Properties of the Fragment

The suitability of a molecule as a fragment is governed by a set of empirical guidelines, often referred to as the "Rule of Three." These guidelines help to ensure that the fragment has favorable properties for binding and subsequent optimization. This compound aligns well with these principles.

PropertyValueSource
CAS Number 1342433-96-8[1]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Predicted XlogP 1.1[2]

The molecular weight of 212.29 g/mol falls comfortably within the recommended range for fragments (typically < 300 Da). The predicted XlogP of 1.1 indicates a favorable balance of hydrophilicity and lipophilicity, which is crucial for achieving adequate solubility in aqueous buffers used for biophysical assays while still allowing for target engagement.

Synthesis of this compound

A common and efficient method for the synthesis of this fragment is through the reductive amination of a key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone). This precursor is commercially available and can be synthesized through the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

The general synthetic scheme is as follows:

G cluster_0 Synthesis Pathway Precursor tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) Product This compound (CAS: 1342433-96-8) Precursor->Product Reductive Amination Reagent Cyclopropylamine Reagent->Product Reducing_Agent e.g., Sodium triacetoxyborohydride Reducing_Agent->Product

Caption: Synthetic route to the title fragment.

This straightforward synthetic route allows for the production of the fragment in sufficient quantities for screening and follow-up studies.

Experimental Workflow for a Fragment Screening Campaign

A typical FBDD campaign utilizing this compound follows a structured workflow designed to identify and validate its binding to the target of interest, and then to guide its chemical evolution into a more potent compound.

Caption: A typical FBDD workflow.

Detailed Application Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is highly sensitive to the weak binding affinities typical of fragments.

Objective: To identify if this compound binds to the target protein and to estimate its binding affinity.

Materials:

  • Target protein of interest

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level to minimize mass transport effects.

    • Activate the surface with a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface.

    • Deactivate any remaining active esters with ethanolamine.

  • Fragment Screening:

    • Prepare a concentration series of the fragment in running buffer. It is crucial to maintain a constant, low percentage of DMSO in all solutions to minimize solvent effects.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein).

    • Monitor the binding response in real-time.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D ).

Expected Results: A successful experiment will yield a concentration-dependent binding response, allowing for the determination of the K D value. For fragments, this is typically in the high micromolar to millimolar range.

Protocol 2: Hit Validation and Characterization using X-ray Crystallography

X-ray crystallography provides unequivocal proof of fragment binding and delivers high-resolution structural information of the protein-fragment complex, which is invaluable for structure-guided lead optimization.

Objective: To confirm the binding of this compound and to elucidate its binding mode.

Materials:

  • Crystals of the target protein

  • This compound

  • Cryoprotectant solution

  • X-ray diffraction equipment (in-house or synchrotron source)

Methodology:

  • Crystal Soaking:

    • Transfer a protein crystal from its mother liquor to a solution containing the fragment at a high concentration (typically 1-10 mM). The fragment can be dissolved directly in the mother liquor or a cryoprotectant solution.

    • Allow the crystal to soak for a defined period (from minutes to hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a suitable wavelength.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using a previously determined apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of clear, interpretable electron density corresponding to the fragment confirms binding.

    • Refine the protein-fragment complex structure to high resolution.

    • Analyze the binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

Expected Results: A high-resolution crystal structure revealing the precise orientation of the fragment within the binding pocket. This structural information will highlight the key interactions driving binding and provide a roadmap for chemical elaboration.

Hit-to-Lead Optimization Strategy

Once this compound is validated as a hit, the next phase is to evolve it into a more potent lead compound. The structural information from X-ray crystallography is critical here.

G cluster_0 Hit-to-Lead Strategies Fragment_Hit This compound Vector_1 Azetidine Nitrogen (after Boc deprotection) Fragment_Hit->Vector_1 Vector for Growth Vector_2 Cyclopropyl Group Fragment_Hit->Vector_2 Vector for Growth/Modification Vector_3 Potential for substitution on the azetidine ring Fragment_Hit->Vector_3 Vector for Scaffolding Lead_Compound Potent Lead Compound Vector_1->Lead_Compound Vector_2->Lead_Compound Vector_3->Lead_Compound

Caption: Vectors for chemical elaboration.

The structure of the fragment offers several vectors for chemical modification:

  • Azetidine Nitrogen: Following deprotection of the Boc group, the secondary amine of the azetidine ring provides a key attachment point for growing the fragment to explore adjacent pockets and form additional interactions.

  • Cyclopropyl Group: This group can be further functionalized or replaced with other small alkyl or cycloalkyl groups to fine-tune binding interactions and physicochemical properties.

  • Azetidine Ring: The ring itself can be substituted at other positions to introduce new functionalities and optimize the fragment's orientation in the binding site.

By systematically exploring these vectors through synthetic chemistry and iteratively evaluating the binding affinity of the new analogs, the initial low-affinity fragment hit can be rapidly optimized into a high-potency lead compound.

Conclusion

This compound represents a valuable addition to any fragment library for FBDD. Its inherent 3D structure, favorable physicochemical properties, and synthetic tractability make it an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this document provide a robust framework for its successful application in a drug discovery campaign, from initial screening to lead optimization.

References

  • PubChemLite. This compound. [Link]

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Application Notes and Protocols: The Strategic Integration of Azetidine Building Blocks in CNS-Focused Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Azetidine Scaffold as a Privileged Motif in CNS Drug Discovery

In the intricate landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical matter with optimal physicochemical and pharmacokinetic properties is paramount. The blood-brain barrier (BBB) presents a formidable challenge, necessitating that CNS drug candidates possess a unique profile of characteristics, including controlled lipophilicity, low molecular weight, and high metabolic stability.[1][2] The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable building block in the design of CNS-focused libraries.[3][4][5] Its inherent ring strain and conformational rigidity offer distinct advantages over more flexible aliphatic amines or larger heterocyclic systems.[6][7] This constrained geometry allows for precise vectoral orientation of substituents, which can lead to enhanced target engagement and selectivity.[6] Moreover, the incorporation of an azetidine moiety can favorably modulate key drug-like properties, such as aqueous solubility and metabolic stability, making it an attractive component for CNS drug candidates.[8][9]

This technical guide provides a comprehensive overview of the application of azetidine building blocks in the construction of CNS-focused libraries. It will delve into the strategic design principles, synthetic methodologies, and in vitro profiling workflows that underpin the successful utilization of this versatile scaffold. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage the unique attributes of azetidines in their quest for the next generation of CNS therapeutics.

I. Design and Synthesis of Azetidine-Based Scaffolds for CNS Libraries

The successful construction of a CNS-focused library hinges on the careful selection and design of the core scaffold. The azetidine ring provides a rigidifying element that can be strategically functionalized to explore diverse chemical space while maintaining favorable CNS drug-like properties.[1][10]

A. Rationale for Azetidine Incorporation

The decision to incorporate an azetidine moiety is often driven by several key considerations:

  • Metabolic Stability: The azetidine ring is generally more resistant to oxidative metabolism compared to acyclic amines or larger rings, a crucial attribute for CNS drugs that require sustained exposure.[9]

  • Solubility Enhancement: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to carbocyclic analogs.[8][9]

  • Three-Dimensional Diversity: The non-planar nature of the azetidine ring allows for the generation of molecules with greater three-dimensional character, which is increasingly recognized as a key factor for successful drug discovery.

  • Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other functionalities, such as gem-dimethyl groups or other small rings, offering a means to modulate physicochemical properties while retaining biological activity.[9][11]

B. Synthetic Strategies for Core Azetidine Scaffolds

A variety of synthetic routes have been developed to access functionalized azetidine cores. A common and effective approach involves the cyclization of β-amino alcohols or their derivatives.[1][10]

A representative synthetic workflow for generating a diverse set of azetidine-based scaffolds is depicted below. This multi-step sequence allows for the introduction of multiple points of diversity and the creation of fused, bridged, and spirocyclic systems.[1][12][13]

G cluster_0 Core Azetidine Synthesis cluster_1 Scaffold Diversification beta-Amino Alcohol beta-Amino Alcohol N-Alkylation N-Alkylation beta-Amino Alcohol->N-Alkylation Bromoacetonitrile Trityl Protection Trityl Protection N-Alkylation->Trityl Protection TrCl Benzylic Chlorination Benzylic Chlorination Trityl Protection->Benzylic Chlorination SOCl2 Cyclization Cyclization Benzylic Chlorination->Cyclization LiHMDS 2-Cyanoazetidine Core 2-Cyanoazetidine Core Cyclization->2-Cyanoazetidine Core Reduction Reduction 2-Cyanoazetidine Core->Reduction DIBAL-H Spirocyclic Scaffolds Spirocyclic Scaffolds 2-Cyanoazetidine Core->Spirocyclic Scaffolds Metalation & Intramolecular Cyclization Nosylation Nosylation Reduction->Nosylation NsCl Fused Scaffolds Fused Scaffolds Nosylation->Fused Scaffolds Intramolecular Buchwald-Hartwig Bridged Scaffolds Bridged Scaffolds Nosylation->Bridged Scaffolds Ring-Closing Metathesis

Figure 1: General workflow for the synthesis and diversification of azetidine-based scaffolds for CNS libraries.

II. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative azetidine scaffold and the subsequent in vitro assays for CNS-focused library screening.

A. Protocol 1: Synthesis of a Densely Functionalized Azetidine Core

This protocol is adapted from the work of Marcaurelle and colleagues and describes the synthesis of a 2-cyanoazetidine intermediate, which serves as a versatile precursor for further diversification.[1]

Materials:

  • N-allyl amino diol

  • Bromoacetonitrile

  • Trityl chloride (TrCl)

  • Thionyl chloride (SOCl₂)

  • Lithium hexamethyldisilazide (LiHMDS)

  • Appropriate solvents (e.g., CH₂Cl₂, THF) and reagents for purification.

Procedure:

  • N-Alkylation: To a solution of the N-allyl amino diol in a suitable solvent, add bromoacetonitrile and a non-nucleophilic base. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Protection of the Primary Alcohol: Add trityl chloride to the reaction mixture, along with a base such as triethylamine. Stir until the primary alcohol is fully protected.

  • Formation of the Benzylic Chloride: Cool the reaction mixture to 0 °C and slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir until complete.

  • Intramolecular Cyclization: In a separate flask, prepare a solution of LiHMDS in THF and cool to -50 °C. Slowly add the benzylic chloride intermediate to the LiHMDS solution. Stir at low temperature until the cyclization is complete.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 2-cyanoazetidine.

B. Protocol 2: Solid-Phase Synthesis of a Spirocyclic Azetidine Library

This protocol outlines the solid-phase synthesis of a library of spirocyclic azetidines, demonstrating a high-throughput approach to generating a diverse collection of compounds.[1][2][12]

Materials:

  • SynPhase L-series Lanterns

  • Spirocyclic azetidine scaffold with appropriate protecting groups (e.g., nosyl and allyl)

  • Building blocks: isocyanates, sulfonyl chlorides, carboxylic acids, aldehydes

  • Reagents for deprotection and cleavage (e.g., Pd(PPh₃)₄, 1,3-dimethyl barbituric acid, HF/pyridine)

  • Radio frequency transponders for tracking.

Procedure:

  • Loading onto Solid Support: Activate the SynPhase Lanterns and load the spirocyclic azetidine scaffold.

  • First Diversity Introduction (R¹):

    • Remove the nosyl protecting group.

    • Split the Lanterns into groups and react with a diverse set of building blocks (isocyanates, sulfonyl chlorides, acids, aldehydes) to functionalize the first diversity site.

  • Second Diversity Introduction (R²):

    • Remove the allyl protecting group using a palladium catalyst.

    • React the newly exposed amine with a second set of diverse building blocks.

  • Cleavage from Solid Support: Cleave the final compounds from the Lanterns using a solution of HF/pyridine.

  • Quenching and Isolation: Quench the cleavage solution and isolate the library members in a 96-well plate format.

G Start Start Load Scaffold Load Spirocyclic Azetidine Scaffold onto Lanterns Start->Load Scaffold Deprotection 1 Remove Nosyl Group Load Scaffold->Deprotection 1 Diversification 1 React with R1 Building Blocks (Isocyanates, Sulfonyl Chlorides, etc.) Deprotection 1->Diversification 1 Deprotection 2 Remove Allyl Group Diversification 1->Deprotection 2 Diversification 2 React with R2 Building Blocks (Isocyanates, Sulfonyl Chlorides, etc.) Deprotection 2->Diversification 2 Cleavage Cleave from Lanterns (HF/Pyridine) Diversification 2->Cleavage Library Final Compound Library Cleavage->Library

Figure 2: Workflow for the solid-phase synthesis of a spirocyclic azetidine library.

III. In Vitro Profiling of CNS-Focused Libraries

Once synthesized, the azetidine-based library members must be profiled for their physicochemical and pharmacokinetic properties to assess their suitability as CNS drug candidates.[1][10]

A. Physicochemical Property Assessment

Key physicochemical properties are either calculated in silico or measured experimentally.

PropertyCNS-Optimized RangeRationale
Molecular Weight (MW) ≤ 450 DaFacilitates passive diffusion across the BBB.[1]
cLogP -1 to 5A measure of lipophilicity; must be balanced for BBB penetration and aqueous solubility.[1]
Topological Polar Surface Area (TPSA) ≤ 90 ŲCorrelates with hydrogen bonding potential and permeability.[1]
Hydrogen Bond Donors (HBD) ≤ 3Limits desolvation penalty upon crossing the BBB.[1]
Hydrogen Bond Acceptors (HBA) < 7Limits desolvation penalty upon crossing the BBB.[1]
Rotatable Bonds ≤ 8Increased rigidity is generally favored for CNS targets.[1]
B. In Vitro ADME Assays

A suite of in vitro absorption, distribution, metabolism, and excretion (ADME) assays is crucial for evaluating the drug-like properties of the synthesized compounds.[1][2]

AssayPurposeTypical Protocol
Aqueous Solubility Determines the solubility in physiological buffers.Measurement of concentration in saturated PBS solution by HPLC-UV.
Plasma Protein Binding Quantifies the fraction of compound bound to plasma proteins.Equilibrium dialysis against human and mouse plasma.
Metabolic Stability Assesses stability in the presence of metabolic enzymes.Incubation with human and mouse liver microsomes or hepatocytes, followed by LC-MS/MS analysis.
Permeability (PAMPA-BBB) Predicts passive permeability across the BBB.Measurement of compound transport across an artificial membrane coated with a lipid mixture mimicking the BBB.
Permeability (Caco-2) Assesses intestinal permeability and potential for P-gp efflux.Measurement of bidirectional transport across a Caco-2 cell monolayer.

Table 1: Summary of In Vitro ADME Assays for CNS-Focused Libraries [1][2]

IV. Conclusion

The strategic incorporation of azetidine building blocks offers a powerful approach to the design and synthesis of CNS-focused libraries with favorable drug-like properties. The inherent structural rigidity and positive influence on physicochemical characteristics make the azetidine scaffold a valuable tool for medicinal chemists. By employing robust synthetic strategies and comprehensive in vitro profiling, researchers can effectively explore novel chemical space and identify promising lead candidates for the treatment of a wide range of neurological disorders. The protocols and data presented in this guide provide a solid foundation for the successful application of azetidines in CNS drug discovery programs.

V. References

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187–7211. --INVALID-LINK--

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. --INVALID-LINK--

  • PubMed. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. --INVALID-LINK--

  • ResearchGate. (2012). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. --INVALID-LINK--

  • Singh, U. P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. --INVALID-LINK--

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. --INVALID-LINK--

  • Hsieh, C.-Y., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 654–674. --INVALID-LINK--

  • Various Authors. (n.d.). Synthesis of Azetidines. --INVALID-LINK--

  • Benchchem. (n.d.). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. --INVALID-LINK--

  • ACS Publications. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. --INVALID-LINK--

  • Benchchem. (n.d.). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives. --INVALID-LINK--

  • Enamine. (n.d.). Azetidines. --INVALID-LINK--

  • Svatík, A., & Veselý, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5064–5103. --INVALID-LINK--

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. --INVALID-LINK--

  • Wikipedia. (n.d.). Azetidine. --INVALID-LINK--

  • ResearchGate. (n.d.). Advances in synthesis and chemistry of azetidines. --INVALID-LINK--

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. --INVALID-LINK--

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. --INVALID-LINK--

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. --INVALID-LINK--

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... --INVALID-LINK--

  • Ambeed. (n.d.). Azetidine Derivatives in Drug Design. --INVALID-LINK--

References

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Cyclopropylamino-Azetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Cyclopropylamino-Azetidine Scaffold

The confluence of a strained four-membered azetidine ring and a compact, rigid cyclopropylamino moiety gives rise to a unique chemical scaffold with significant potential in medicinal chemistry.[1] Azetidines, as conformationally restricted building blocks, can reduce the entropy of binding to a biological target, potentially leading to higher affinity.[2] The incorporation of a cyclopropyl group further refines the three-dimensional structure and can influence metabolic stability and membrane permeability. This combination has proven fruitful in the development of novel therapeutic agents targeting a diverse range of biological targets, from enzymes to receptors.[1][3]

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically exploring how modifications to a molecule's structure affect its biological activity.[4] By designing and testing a series of related compounds, researchers can identify the key structural features that govern potency, selectivity, and safety, thereby guiding the optimization of initial "hit" compounds into viable drug candidates.[4][5] This document provides a detailed guide for conducting SAR studies on cyclopropylamino-azetidine analogs, encompassing synthetic strategies, bioassay protocols, and data interpretation.

I. Synthetic Strategies for Analog Generation

The systematic exploration of SAR necessitates the efficient synthesis of a diverse library of analogs. The modular nature of the cyclopropylamino-azetidine core allows for variations at several key positions.

Core Synthesis Philosophy

The general synthetic approach involves the initial construction of a functionalized azetidine core, followed by the introduction of the cyclopropylamino group and subsequent diversification. A representative synthetic scheme is outlined below.

Diagram: General Synthetic Workflow

Synthetic Workflow Start Commercially Available Starting Materials A Azetidine Core Synthesis Start->A B Introduction of Cyclopropylamino Moiety A->B C Analog Diversification (R1, R2, etc.) B->C End Final Analogs for Biological Testing C->End

Caption: A generalized workflow for the synthesis of cyclopropylamino-azetidine analogs.

Protocol 1: Synthesis of a Representative Cyclopropylamino-Azetidine Core

This protocol describes a common route to a key intermediate, adaptable for further functionalization.

Reagents and Materials:

  • Appropriately substituted β-amino alcohol

  • Bromoacetonitrile

  • Trityl chloride

  • Lithium hexamethyldisilylazide (LiHMDS)

  • Cyclopropylamine

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure:

  • N-Alkylation: React the starting β-amino alcohol with bromoacetonitrile to introduce the cyanomethyl group.[6]

  • Protection: Protect the primary alcohol with a suitable protecting group, such as a trityl ether, to prevent unwanted side reactions in subsequent steps.[6]

  • Cyclization: Induce intramolecular cyclization to form the azetidine ring. This is often achieved by converting the remaining alcohol to a leaving group (e.g., a chloride) followed by treatment with a strong, non-nucleophilic base like LiHMDS.[6]

  • Deprotection & Oxidation/Reduction: Remove the protecting group from the azetidine nitrogen (if applicable) and manipulate the functionality at other positions as needed. For example, the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid.

  • Reductive Amination: Couple the azetidine core with cyclopropylamine via reductive amination to install the key cyclopropylamino moiety. This typically involves the formation of an imine intermediate followed by reduction.

Rationale: This multi-step synthesis allows for the construction of a versatile azetidine intermediate that can be readily diversified. The choice of protecting groups and reaction conditions is crucial for achieving good yields and purity.[6]

II. Biological Evaluation: In Vitro Assays for SAR Determination

The biological activity of the synthesized analogs must be quantified to establish a meaningful SAR. A tiered approach to screening is often employed, starting with primary assays to determine potency and followed by secondary assays to assess selectivity and other important properties.

A. Primary Assays: Determining Potency (IC50/EC50)

The initial goal is to determine the concentration at which a compound elicits a half-maximal response, either inhibition (IC50) or effect (EC50).[7] The choice of assay depends on the biological target.

Protocol 2: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

Reagents and Materials:

  • Recombinant target enzyme (e.g., a specific kinase)

  • Substrate for the enzyme

  • ATP (for kinases)

  • Assay buffer

  • Test compounds (cyclopropylamino-azetidine analogs)

  • Detection reagent (e.g., ADP-Glo™ for kinases)

  • Microplate reader

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO).

  • Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the enzyme with varying concentrations of the test compounds for a defined period (e.g., 15-30 minutes) at room temperature.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture.

  • Incubation: Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

  • Reaction Termination and Detection: Stop the reaction and quantify the product formation or substrate consumption using a suitable detection method.[7]

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale: This assay directly measures the ability of the compounds to inhibit the activity of the target enzyme. The pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.[7]

Diagram: In Vitro Assay Workflow

Assay Workflow Start Synthesized Analogs A Primary Screening (e.g., Enzyme Inhibition Assay) Start->A B Determine Potency (IC50/EC50) A->B C Secondary Screening (Selectivity, Cytotoxicity) B->C D Determine Selectivity Index and Therapeutic Window C->D E SAR Analysis D->E End Lead Optimization E->End

Caption: A typical workflow for the in vitro biological evaluation of synthesized analogs.

B. Secondary Assays: Assessing Selectivity and Cytotoxicity

High potency alone is insufficient for a good drug candidate; selectivity is crucial to minimize off-target effects.[8] Cytotoxicity assays are also essential to determine the therapeutic window.[7]

Protocol 3: Kinase Selectivity Profiling

Procedure:

  • Test the most potent compounds from the primary screen against a panel of related kinases at a single, high concentration (e.g., 1 or 10 µM).[9]

  • For any kinases that show significant inhibition (e.g., >70%), perform a full dose-response experiment to determine the IC50 value.[9]

  • Calculate the selectivity index by dividing the IC50 for the off-target kinase by the IC50 for the primary target. A higher selectivity index is desirable.

Rationale: Screening against a panel of related kinases helps to identify compounds that are highly selective for the intended target.[10]

Protocol 4: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Calculate the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.

Rationale: This assay determines the concentration at which a compound is toxic to cells, which is a critical parameter for assessing the potential for adverse effects.[7]

III. Data Analysis and SAR Interpretation

The culmination of the synthetic and biological efforts is the analysis of the structure-activity relationships.

Data Presentation

Organize the data in a clear, tabular format to facilitate comparison and the identification of trends.

Table 1: Hypothetical SAR Data for Cyclopropylamino-Azetidine Analogs

Compound IDR1 SubstitutionR2 SubstitutionTarget IC50 (nM)Off-Target IC50 (nM)Selectivity IndexCC50 (µM)
CPA-001 HH150250016.7>50
CPA-002 4-F-PhH25300012045
CPA-003 4-Cl-PhH152800186.730
CPA-004 4-MeO-PhH80220027.5>50
CPA-005 4-Cl-PhMe35350010028
Interpreting the SAR
  • R1 Position: Substitution at the R1 position with an aromatic ring is beneficial for potency. Electron-withdrawing groups (F, Cl) at the 4-position of the phenyl ring enhance potency compared to the unsubstituted analog (CPA-001) and an electron-donating group (MeO). This suggests a potential interaction with an electron-deficient region of the binding pocket.

  • R2 Position: The introduction of a methyl group at the R2 position (CPA-005) is detrimental to potency compared to the corresponding analog with a hydrogen at that position (CPA-003). This could indicate a steric clash in the binding site.

  • Selectivity: All substituted analogs show good selectivity against the off-target.

  • Cytotoxicity: The more potent chloro-substituted analogs (CPA-003 and CPA-005) exhibit slightly higher cytotoxicity.

Diagram: SAR Logic Flow

SAR Logic Start Synthesize & Test Analog Library A Generate Potency, Selectivity, & Cytotoxicity Data Start->A B Identify Key Structural Features Affecting Activity A->B C Formulate SAR Hypotheses B->C D Design Next Generation of Analogs C->D End Iterative Optimization D->End

Caption: The iterative process of SAR-driven lead optimization.

IV. Advanced SAR Techniques and Future Directions

For a more in-depth understanding of the SAR, computational methods can be employed.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity.[5][11] This can help to predict the activity of unsynthesized compounds.

  • Molecular Modeling and Docking: These computational techniques can provide insights into the binding mode of the cyclopropylamino-azetidine analogs within the target's active site, helping to rationalize the observed SAR.[11]

By combining synthetic chemistry, in vitro pharmacology, and computational approaches, a comprehensive understanding of the structure-activity relationships for cyclopropylamino-azetidine analogs can be achieved, paving the way for the development of novel and effective therapeutic agents.

References

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the structure-activity relationship SAR in drug design? Synapse. Retrieved from [Link]

  • Optibrium. (n.d.). SAR Analysis in StarDrop. Retrieved from [Link]

  • Vipergen. (n.d.). Small Molecule Drugs: Principles of Drug-Likeness and Molecular Design for Optimal Therapeutic Efficacy. Retrieved from [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • ACS Publications. (n.d.). Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Synthesis and Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Chemistry.
  • PubMed Central. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Retrieved from [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2011). Bioorganic & Medicinal Chemistry.
  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • PubMed. (2025, June 25). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Small-molecule Screening Techniques in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of biologically active compounds and drugs having an annulated cyclopropane ring. Retrieved from [Link]

  • MDPI. (n.d.). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). Chemistry.
  • ResearchGate. (2020, August 12). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • ResearchGate. (n.d.). QSAR, synthesis and biological activity studies of some thiazolidinones derivatives | Request PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support guide to address the common challenges and questions that arise during the synthesis of tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate. This valuable building block is typically synthesized via the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with cyclopropylamine. The strained four-membered azetidine ring, while synthetically useful, presents unique stability and reactivity challenges.[1] This guide provides in-depth, field-tested solutions and explanations to help you optimize your reaction yield and purity.

Core Reaction Pathway: Reductive Amination

The synthesis proceeds in a two-step, one-pot sequence. First, the ketone (tert-butyl 3-oxoazetidine-1-carboxylate) reacts with cyclopropylamine to form a hemiaminal, which then dehydrates to an intermediate iminium ion. Second, a selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the desired secondary amine product.[2]

Reductive Amination Pathway Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Iminium Iminium Ion Intermediate Ketone->Iminium + H⁺ - H₂O Amine Cyclopropylamine Amine->Iminium + H⁺ - H₂O Product This compound Iminium->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium Hydride Attack

Caption: General workflow for reductive amination.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted tert-butyl 3-oxoazetidine-1-carboxylate. What went wrong?

Answer: This is a common issue pointing to incomplete reaction, which can stem from several factors related to reagent activity and reaction conditions.

Potential Cause Scientific Rationale & Recommended Solution
Inactive Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and can degrade upon improper storage. Moisture leads to hydrolysis, reducing its efficacy. Solution: Always use a fresh bottle of NaBH(OAc)₃ or a batch that has been stored in a desiccator. Consider purchasing from a reliable supplier like BroadPharm or MedchemExpress.[3][4]
Insufficient Iminium Ion Formation The first step, iminium ion formation, is an equilibrium process. If the equilibrium is unfavorable, there is little substrate for the reducing agent to act upon. This can be an issue with less reactive amines or ketones. Solution: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture of the ketone and amine before adding the reducing agent. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating iminium formation.[2]
Low Reaction Temperature While room temperature is standard, some less reactive systems may require gentle heating to overcome the activation energy barrier for iminium formation. Solution: After adding all reagents, allow the reaction to stir at room temperature for 1-2 hours. If monitoring shows slow conversion, gently warm the reaction to 30-35°C and continue to monitor progress.
Premature Quenching Reductive aminations can sometimes be slower than anticipated. Solution: Do not rely on a fixed reaction time. Monitor the reaction periodically (e.g., every 2-4 hours) by TLC or LC-MS until the starting ketone spot is completely consumed before proceeding with the workup.

Question 2: My starting material is consumed, but the yield of the desired product is still low, and I see a significant byproduct on my LC-MS with a mass corresponding to tert-butyl 3-hydroxyazetidine-1-carboxylate. How can I prevent this?

Answer: The formation of the alcohol byproduct indicates that the reducing agent is reducing the starting ketone directly, rather than the intended iminium ion intermediate.

Potential Cause Scientific Rationale & Recommended Solution
Incorrect Reagent Addition Order If NaBH(OAc)₃ is added before the iminium ion has had sufficient time to form, it will compete to reduce the more abundant ketone starting material. Solution: Always pre-stir the ketone, amine, solvent, and any acid catalyst for 20-30 minutes at room temperature.[2] Add the NaBH(OAc)₃ portion-wise only after this pre-stirring period. This ensures that a sufficient concentration of the iminium ion is present.
Use of a Less Selective Reducing Agent While other hydrides like sodium borohydride (NaBH₄) can be used, they are generally less selective for imines over ketones. Solution: Sodium triacetoxyborohydride is the preferred reagent because the electron-withdrawing acetate groups moderate its reactivity, making it highly selective for the iminium ion over the ketone.[2] Stick with NaBH(OAc)₃ for optimal results.
Presence of Water Water can hydrolyze the iminium ion back to the ketone and amine, reducing the concentration of the key intermediate and allowing more time for ketone reduction. Solution: Use anhydrous solvents (e.g., DCM, THF) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

Question 3: The reaction seems to work, but purification by silica gel chromatography is difficult, resulting in product loss and streaky fractions. What can I do?

Answer: Amines are known to interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatographic performance.

Potential Cause Scientific Rationale & Recommended Solution
Acidic Silica Gel The basic nitrogen of your product is protonated by the acidic silica surface, causing it to bind strongly and elute poorly. Solution 1: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly. Solution 2: Use a deactivated or basic stationary phase, such as basic alumina or commercially available amine-functionalized silica gel, for the purification.
Incomplete Workup Residual acidic or basic reagents from the reaction can interfere with chromatography. Solution: Perform a thorough aqueous workup before purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and react with excess reducing agent.[2] Extract the product into an organic solvent, wash with brine to remove water-soluble impurities, and dry thoroughly over anhydrous sodium or magnesium sulfate before concentrating.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Target Product Check_SM Check TLC/LC-MS: Is Starting Ketone Present? Start->Check_SM Check_Byproduct Check LC-MS: Is Alcohol Byproduct Present? Check_SM->Check_Byproduct No Sol_Reagent Use Fresh NaBH(OAc)₃ Check_SM->Sol_Reagent Yes Sol_Order Correct Reagent Addition Order: Pre-stir Ketone + Amine Check_Byproduct->Sol_Order Yes Purification Purification Issues? Check_Byproduct->Purification No Sol_Catalyst Add Catalytic Acetic Acid Sol_Reagent->Sol_Catalyst Sol_Time Increase Reaction Time / Temp Sol_Catalyst->Sol_Time End Optimized Synthesis Sol_Time->End Sol_Agent Confirm Use of NaBH(OAc)₃ Sol_Order->Sol_Agent Sol_Anhydrous Ensure Anhydrous Conditions Sol_Agent->Sol_Anhydrous Sol_Anhydrous->End Sol_Base Add Triethylamine to Eluent Purification->Sol_Base Yes Purification->End No Sol_Workup Ensure Thorough Aqueous Workup Sol_Base->Sol_Workup Sol_Workup->End

Caption: A decision tree for troubleshooting low-yield issues.

Frequently Asked Questions (FAQs)

  • Q1: Why is the tert-Butoxycarbonyl (Boc) group necessary on the azetidine ring? The Boc group is a crucial protecting group. The nitrogen atom in an unprotected azetidine is nucleophilic and would compete with the external amine (cyclopropylamine) in reacting with electrophiles or participating in side reactions.[5] The Boc group temporarily deactivates the ring nitrogen's nucleophilicity, ensuring that the reaction occurs selectively at the desired C3 position.[6]

  • Q2: What are the optimal reaction solvents? Aprotic solvents that can dissolve all reactants are ideal. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common. Tetrahydrofuran (THF) is also a suitable choice. It is critical to use anhydrous grades of these solvents to prevent unwanted side reactions.[5]

  • Q3: Can I use a different reducing agent, like Sodium Borohydride (NaBH₄)? While NaBH₄ can work, it is a less ideal choice. NaBH(OAc)₃ is specifically engineered for reductive aminations. Its bulk and electronic properties make it much more selective for the protonated iminium ion intermediate over the starting ketone. Using NaBH₄ increases the risk of forming the undesired tert-butyl 3-hydroxyazetidine-1-carboxylate byproduct, thus lowering the yield of your target compound.[2]

  • Q4: How can I confirm the formation of the final product? A combination of analytical techniques is recommended. Thin Layer Chromatography (TLC) provides a quick way to monitor the consumption of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying any byproducts.[5] For final characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the precise structure.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis. Adjustments may be necessary based on your specific lab conditions and reagent purity.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[7]

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq).

  • Dissolve the ketone in anhydrous DCM (to make a ~0.1 M solution).

  • Add cyclopropylamine (1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting ketone is no longer visible.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM or 20-60% ethyl acetate in hexanes, potentially with 0.5% triethylamine) to afford the pure this compound.

References

  • Optimizing reaction conditions for azetidine ring formation. BenchChem.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH.
  • Amine protection/α-activation with the tert-butoxythiocarbonyl group: application to azetidine lithiation-electrophilic substitution. PubMed.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Common side reactions in the synthesis of 3-(Cyclopentyloxy)azetidine. BenchChem.
  • tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1. BenchChem.
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. ChemicalBook.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inh. SynOpen.
  • tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines. Ambeed.com.
  • tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). MedchemExpress.com.
  • Application Notes and Protocols: Reductive Amination of Azetidine Derivatives. BenchChem.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. NIH.
  • 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404. PubChem.
  • tert-Butyl 3-oxoazetidine-1-carboxylate | 398489-26-4. BroadPharm.

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Navigating the Challenges of Azetidine N-Alkylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

A-Z-Tek Support Center | Document ID: AZ-NA-TSG-2025 | Version 1.0

Welcome to the A-Z-Tek Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the N-alkylation of azetidines. The unique reactivity of the strained four-membered azetidine ring, while synthetically valuable, presents a landscape of potential side reactions.[1][2] This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and achieve your desired N-alkylated azetidine products with high yield and purity.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues you may encounter during the N-alkylation of azetidine, offering explanations for their occurrence and actionable protocols to overcome them.

Issue 1: Low yield of the desired N-alkylated azetidine with the formation of a significant amount of a ring-opened byproduct.

Root Cause Analysis:

This issue is most likely due to the nucleophilic ring-opening of the azetidinium salt intermediate. The N-alkylation of azetidine proceeds through the formation of a positively charged quaternary azetidinium ion. This strained intermediate is susceptible to attack by nucleophiles present in the reaction mixture, leading to the cleavage of the C-N bond and the formation of a γ-amino alcohol or a related derivative.[3] The rate of this ring-opening is influenced by the reaction conditions and the nature of the nucleophile. Strongly acidic conditions can also promote ring-opening by protonating the azetidine nitrogen, increasing its electrophilicity.[4]

Mechanism of Azetidine Ring-Opening:

ring_opening cluster_0 N-Alkylation and Ring-Opening Azetidine Azetidine Azetidinium Azetidinium Ion (Strained Intermediate) Azetidine->Azetidinium Alkylation AlkylHalide R-X (Alkylating Agent) AlkylHalide->Azetidinium RingOpened Ring-Opened Product (γ-Substituted Amine) Azetidinium->RingOpened Nucleophilic Attack Nucleophile Nu⁻ (Nucleophile) Nucleophile->RingOpened

Caption: Mechanism of N-alkylation followed by nucleophilic ring-opening.

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Recommendation: Employ a non-nucleophilic, sterically hindered base to deprotonate the azetidine nitrogen without competing as a nucleophile.

    • Examples: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA).

    • Solvent Considerations: Use polar aprotic solvents that can stabilize the transition state of the Sₙ2 reaction but are less likely to act as nucleophiles.

    • Examples: Acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Be cautious with DMSO at elevated temperatures in the presence of strong bases and electrophiles.

  • Control of Stoichiometry and Addition Rate:

    • Recommendation: Use a slight excess (1.1-1.5 equivalents) of the azetidine relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile. This minimizes the formation of the azetidinium intermediate in high concentrations, reducing the likelihood of ring-opening.

  • Temperature Optimization:

    • Recommendation: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if the reaction is sluggish. Higher temperatures can accelerate the rate of ring-opening.

Experimental Protocol: Minimizing Ring-Opening in N-Benzylation of Azetidine

ParameterConditionRationale
Azetidine 1.0 equivLimiting reagent.
Benzyl Bromide 1.1 equivSlight excess to ensure full conversion of azetidine.
Base K₂CO₃ (2.0 equiv)Non-nucleophilic base.
Solvent Acetonitrile (MeCN)Polar aprotic solvent.
Temperature Room TemperatureTo minimize the rate of ring-opening.
Procedure 1. Dissolve azetidine and K₂CO₃ in MeCN. 2. Add benzyl bromide dropwise over 1 hour. 3. Stir at room temperature for 12-24 hours. 4. Monitor reaction progress by TLC or LC-MS.Slow addition and controlled temperature are key.
Issue 2: Formation of a quaternary ammonium salt and a complex mixture of products, indicating over-alkylation.

Root Cause Analysis:

Over-alkylation is a common issue in the alkylation of primary and secondary amines. The N-alkylated azetidine product, a tertiary amine, is often more nucleophilic than the starting secondary amine. This increased nucleophilicity makes it compete with the unreacted azetidine for the alkylating agent, leading to the formation of a quaternary azetidinium salt.[5] This "runaway" reaction can be difficult to control and results in a mixture of the desired product, the quaternary salt, and unreacted starting material.

Troubleshooting Protocol:

  • Stoichiometric Control:

    • Recommendation: Use a significant excess of the azetidine (2-5 equivalents) relative to the alkylating agent. This statistically favors the mono-alkylation of the more abundant starting material. However, this approach may not be atom-economical.

  • Slow Addition and High Dilution:

    • Recommendation: Add the alkylating agent very slowly to a dilute solution of the azetidine. This maintains a low concentration of the alkylating agent, reducing the probability of the product reacting further.

  • Use of Protecting Groups:

    • Recommendation: If direct alkylation proves challenging, consider a protection-alkylation-deprotection strategy. This is a more controlled but longer route.

    • Example: Protect the azetidine nitrogen with a Boc group, which can be removed under acidic conditions after alkylation is complete.

Workflow for Controlled Mono-Alkylation:

overalkylation_control cluster_0 Strategies to Prevent Over-alkylation Start Azetidine + Alkylating Agent Stoichiometry Stoichiometric Control (Excess Azetidine) Start->Stoichiometry SlowAddition Slow Addition & High Dilution Start->SlowAddition Protection Protecting Group Strategy Start->Protection DesiredProduct Desired N-Alkyl Azetidine Stoichiometry->DesiredProduct SlowAddition->DesiredProduct Protection->DesiredProduct

Caption: Approaches to mitigate over-alkylation in azetidine N-alkylation.

Issue 3: Observation of an alkene byproduct, especially when using elevated temperatures.

Root Cause Analysis:

The formation of an alkene byproduct is indicative of an elimination reaction , most likely a Hofmann elimination . This occurs when the quaternary azetidinium salt, formed either as the final product or as an intermediate in over-alkylation, is subjected to basic conditions and heat. The hydroxide or another base abstracts a proton from a β-carbon of one of the N-alkyl groups, leading to the elimination of the azetidine as a leaving group and the formation of an alkene.[6][7][8]

Mechanism of Hofmann Elimination:

hofmann_elimination cluster_0 Hofmann Elimination of Azetidinium Salt QuatSalt Quaternary Azetidinium Salt TransitionState E2 Transition State QuatSalt->TransitionState Base Base (e.g., OH⁻) Base->TransitionState Alkene Alkene Product TransitionState->Alkene TertiaryAmine N-Alkyl Azetidine TransitionState->TertiaryAmine

Caption: The E2 mechanism of Hofmann elimination from a quaternary azetidinium salt.

Troubleshooting Protocol:

  • Temperature Control:

    • Recommendation: Avoid excessive heating of the reaction mixture, especially in the presence of a strong base. If heating is necessary, use the minimum temperature required for the alkylation to proceed at a reasonable rate.

  • Choice of Base:

    • Recommendation: Use a weaker, non-hydroxide base if possible. Carbonate bases are generally less prone to inducing Hofmann elimination than hydroxide bases.

  • Work-up Procedure:

    • Recommendation: During the work-up, avoid prolonged exposure to strong bases at elevated temperatures. If an aqueous basic wash is required, perform it at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for the N-alkylation of azetidine?

The ideal base is non-nucleophilic to avoid competing with the azetidine in the alkylation reaction and should be strong enough to deprotonate the azetidine. Sterically hindered organic bases like diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[5] The choice may also depend on the solvent and the reactivity of the alkylating agent.

Q2: How does the choice of solvent affect the N-alkylation of azetidine?

The solvent plays a crucial role in Sₙ2 reactions. Polar aprotic solvents like acetonitrile (MeCN), DMF, and DMSO are generally preferred as they can solvate the cation of the base and do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity. However, the potential for side reactions with the solvent itself (e.g., decomposition of DMSO at high temperatures) should be considered.

Q3: Can I use protic solvents like ethanol or water for the N-alkylation of azetidine?

While possible, protic solvents can solvate the azetidine nitrogen through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. They can also act as competing nucleophiles, leading to the formation of alcohol byproducts. In general, polar aprotic solvents are a better first choice.

Q4: My desired N-alkylated azetidine is a tertiary amine. How can I purify it from the unreacted secondary amine and the over-alkylated quaternary salt?

Purification can be challenging due to the similar polarities of the starting material and the product.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is necessary to achieve good separation.

  • Acid-Base Extraction: The tertiary amine product can be separated from the unreacted secondary amine by taking advantage of differences in their basicity, although this can be difficult. The quaternary salt is highly polar and will likely remain in the aqueous phase during an extraction with an organic solvent.

  • Crystallization/Recrystallization: If the product or its salt is a solid, crystallization can be an effective purification method.

Q5: Are there any alternative methods to direct N-alkylation to avoid these side reactions?

Yes, several alternative methods can provide more control over the reaction:

  • Reductive Amination: This involves the reaction of azetidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a highly efficient and selective method for forming N-alkylated amines.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl azetidines, this palladium-catalyzed cross-coupling reaction is a powerful tool.

  • Ring-opening of activated aziridines: While not a direct alkylation of azetidine, this synthetic route can lead to N-alkylated, ring-opened products which can then be cyclized to form substituted azetidines.[9]

This technical support guide provides a framework for understanding and troubleshooting the common side reactions encountered during the N-alkylation of azetidine. By carefully considering the reaction parameters and employing the strategies outlined above, you can significantly improve the outcome of your synthetic efforts.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Azetidine: Basicity and Preparation. YouTube. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. Molecules. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. [Link]

  • Hofmann elimination. Wikipedia. [Link]

  • Hofmann Elimination Reaction | Definition, Mechanism & Applications. Allen Overseas. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters. [Link]

  • Hofmann Elimination. NROChemistry. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Facile ring cleavage of basic azetidines. ResearchGate. [Link]

  • Hofmann Elimination. BYJU'S. [Link]

  • The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Master Organic Chemistry. [Link]

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]

  • Alkyl Azetidines Via Batch and Flow Photochemistry. PubMed. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. ResearchGate. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. PubMed. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry. [Link]

  • A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling. Angewandte Chemie. [Link]

  • Synthesis of a Bicyclic Azetidine With In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp 3)-H Arylation. Journal of the American Chemical Society. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Synthesis of azetidines by aza Paternò-Büchi reactions. Nature Reviews Methods Primers. [Link]

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Technical Support Center: Stability of Boc-Protected Azetidines Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of tert-butoxycarbonyl (Boc)-protected azetidines under acidic conditions. Understanding the nuances of Boc deprotection and potential side reactions is critical for the successful synthesis and application of azetidine-containing molecules.

Introduction: The Double-Edged Sword of Azetidine Chemistry

Azetidines are valuable four-membered heterocyclic scaffolds in medicinal chemistry, offering a unique vector in three-dimensional space that can lead to improved potency and pharmacokinetic properties.[1] The Boc protecting group is one of the most common choices for masking the azetidine nitrogen due to its general stability and predictable removal under acidic conditions.[2][3] However, the inherent ring strain of the azetidine nucleus makes it susceptible to degradation, particularly acid-mediated ring-opening.[1][4] This guide will help you navigate the challenges associated with handling Boc-protected azetidines in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Boc-protected azetidines under acidic conditions?

The main concern is the acid-catalyzed cleavage of the azetidine ring.[1][4] This process is initiated by the protonation of the azetidine nitrogen, which increases the ring strain and makes the ring susceptible to nucleophilic attack.[4][5] The Boc group itself is also cleaved under acidic conditions, and the resulting free amine can participate in or catalyze degradation pathways.[6][7]

Q2: How do substituents on the azetidine ring influence its stability?

Substituents play a crucial role in the stability of the azetidine ring.

  • N-Substituents: Electron-withdrawing groups on the nitrogen atom can decrease its basicity, making it less prone to protonation and subsequent acid-catalyzed ring-opening.[4] For example, N-aryl azetidines linked to conjugated heteroaryls (e.g., 2- or 4-pyridyl) exhibit enhanced stability compared to N-phenyl analogues because the nitrogen lone pair is delocalized.[4]

  • C-Substituents: Substituents on the carbon atoms of the azetidine ring can also affect stability through steric and electronic effects, although this is a less documented area.

Q3: What is the mechanism of Boc deprotection and how does it relate to azetidine instability?

Boc deprotection in the presence of acid proceeds through a well-established mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[6]

  • Carbocation Formation: The protonated Boc group fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[6]

The generation of the free azetidine amine under acidic conditions can be problematic. The protonated azetidinium ion is highly susceptible to ring-opening by nucleophiles present in the reaction mixture, such as water or the counter-ion of the acid used.

Q4: Are Boc-protected azetidines stable during silica gel chromatography?

Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds.[4] Prolonged exposure to the acidic silica surface can lead to Boc deprotection and/or ring-opening.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Degradation of Boc-Azetidine During Aqueous Acidic Workup
  • Symptoms:

    • Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).

    • Appearance of unexpected polar impurities on TLC or LC-MS analysis.

    • Mass spectrometry data indicating the presence of ring-opened products.[4]

  • Root Cause Analysis: The azetidine ring is likely undergoing acid-mediated ring-opening. The pKa of the azetidine nitrogen is a critical factor; if the nitrogen is readily protonated at the pH of the workup, the ring becomes activated for nucleophilic attack.[1][4]

  • Solutions:

    • Use Milder Acids: If possible, opt for a milder acidic wash, such as a saturated ammonium chloride solution.

    • Minimize Contact Time: If a strong acidic wash is necessary, perform the extraction quickly and at a low temperature to reduce the exposure time of the azetidine to the acidic aqueous phase.[4]

    • Bypass Acidic Wash: If feasible, avoid the acidic wash altogether if the impurities are not basic.

Issue 2: Incomplete Boc Deprotection
  • Symptoms:

    • Presence of starting material in the crude product after the reaction, as observed by TLC, HPLC, or LC-MS.[8]

    • In peptide synthesis, this can lead to the deletion of amino acid sequences.[8]

  • Root Cause Analysis:

    • Insufficient acid concentration.

    • Short reaction times.

    • Low reaction temperatures.[8]

  • Solutions:

    • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., TFA or HCl).

    • Extend Reaction Time: Monitor the reaction over a longer period.

    • Increase Temperature: If the substrate is thermally stable, a moderate increase in temperature can facilitate deprotection.

Issue 3: Formation of Side Products During Boc Deprotection
  • Symptoms:

    • Appearance of new, unexpected spots on TLC or peaks in LC-MS.

    • Mass spectrometry data corresponding to alkylated products.

  • Root Cause Analysis: The highly reactive tert-butyl cation generated during Boc deprotection can alkylate nucleophilic functional groups on the substrate or in the reaction mixture.[8][9]

  • Solutions:

    • Use Scavengers: Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the tert-butyl cation.[8]

Issue 4: Degradation During Purification by Silica Gel Chromatography
  • Symptoms:

    • Low overall yield after column chromatography.

    • Isolation of fractions containing ring-opened byproducts.[4]

  • Root Cause Analysis: The acidic nature of standard silica gel can cause the degradation of the azetidine ring.[4]

  • Solutions:

    • Neutralize Silica Gel: Use silica gel that has been treated with a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent).[4]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.[4]

    • Alternative Purification Methods: If the compound is crystalline, recrystallization is a good option to avoid chromatography. Preparative HPLC with a buffered mobile phase can also be employed.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of an Azetidine using TFA

This protocol is a general starting point for the deprotection of a Boc-protected azetidine.

Reagents:

  • Boc-protected azetidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected azetidine (1.0 eq) in anhydrous DCM (0.1–0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[10]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting azetidine TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted.

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is a common alternative to TFA and is sometimes considered milder.[11][12]

Reagents:

  • Boc-protected azetidine

  • 4M HCl in 1,4-dioxane

Procedure:

  • Dissolve the Boc-protected azetidine (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Add the 4M HCl in dioxane solution (5-10 eq of HCl) at room temperature.

  • Stir the reaction for 1 to 4 hours, monitoring by TLC or LC-MS.[13]

  • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure to obtain the azetidine hydrochloride salt.

Protocol 3: Stability Assessment of a Boc-Azetidine in Acidic Buffer

This protocol allows for the quantitative assessment of the stability of an azetidine compound at a specific pH.

Materials:

  • Boc-protected azetidine

  • DMSO

  • Aqueous buffer of desired pH (e.g., pH 1.8)

  • LC-MS or NMR for analysis

Procedure:

  • Prepare a stock solution of the Boc-protected azetidine in DMSO (e.g., 10 mM).[4]

  • Initiate the experiment by adding the DMSO stock solution to the aqueous buffer to a final concentration suitable for the analytical method. Record this as time zero.[4]

  • Incubate the solution at a constant temperature.

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[4]

  • Analyze the concentration of the remaining parent compound at each time point by LC-MS or NMR.[4]

  • Calculate the degradation rate constant (k) and the half-life (T1/2) by plotting the natural logarithm of the concentration versus time.[4]

Data Presentation

Table 1: Influence of N-Aryl Substituent on Azetidine Stability at pH 1.8
CompoundN-SubstituentHalf-life (T1/2) at pH 1.8
1 2-pyridylExcellent Stability
2 4-pyridylExcellent Stability
3 N-phenylLess Stable
4 4-methoxy-phenylLess Stable
5 4-cyano-phenyl<10 min

Data adapted from a study on N-substituted azetidines, demonstrating that electron-withdrawing and conjugated N-substituents can enhance stability in acidic conditions.[1]

Visualizations

Diagram 1: General Pathway for Acid-Catalyzed Degradation of Azetidines

G A Boc-Azetidine B Protonated Boc-Azetidinium Ion A->B H+ C Ring-Opened Product B->C Nucleophile (e.g., H2O) D Deprotected Azetidinium Ion B->D - (isobutylene + CO2) D->C Nucleophile (e.g., H2O)

Caption: Acid-catalyzed degradation pathways for Boc-protected azetidines.

Diagram 2: Troubleshooting Workflow for Unstable Azetidine Compounds

G Start Experiment with Boc-Azetidine Problem Observe Degradation (e.g., low yield, impurities) Start->Problem Workup Acidic Workup? Problem->Workup Chromatography Silica Gel Chromatography? Problem->Chromatography Deprotection Boc Deprotection? Problem->Deprotection Solution1 Use milder acid (NH4Cl) Minimize contact time Bypass acidic wash Workup->Solution1 Yes Solution2 Neutralize silica gel (Et3N) Use alternative stationary phase Recrystallize or use prep-HPLC Chromatography->Solution2 Yes Solution3 Add scavenger Optimize acid/time/temp Deprotection->Solution3 Yes End Stable Compound Improved Yield Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for handling potentially unstable azetidine compounds.

References

Technical Support Center: Troubleshooting Boc Deprotection with TFA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the ubiquitous yet sometimes challenging tert-butyloxycarbonyl (Boc) deprotection reaction using trifluoroacetic acid (TFA). The following content is structured to address specific experimental issues with a focus on mechanistic causality and practical, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems encountered during Boc deprotection with TFA. Each issue is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection reaction is not going to completion, or is proceeding very slowly, even with standard TFA/DCM conditions. What are the likely causes and how can I fix this?

Root Cause Analysis & Solutions:

Incomplete deprotection is one of the most common hurdles. The efficiency of this acid-catalyzed reaction hinges on several factors, from reagent concentration to substrate-specific properties.[1]

  • Insufficient Acid Concentration: The rate of Boc cleavage often exhibits a second-order dependence on TFA concentration.[1] A slight drop in acid strength can therefore lead to a significant decrease in the reaction rate.

    • Solution: For difficult substrates, increase the TFA concentration, moving from a typical 20-50% (v/v) solution in dichloromethane (DCM) to neat TFA.[2] For substrates with multiple basic sites that may quench the acid, ensure a sufficient molar excess of TFA is used.

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can hinder the approach of the acid, slowing down the initial protonation step.[1]

    • Solution 1: Increase the reaction time, monitoring progress carefully by TLC or LC-MS.[3] Some challenging deprotections may require several hours.[4]

    • Solution 2: Gently increase the reaction temperature to 40°C.[1] However, be aware that this can also promote side reactions, so the use of scavengers becomes even more critical.[1][5]

    • Solution 3: Switch to a stronger acidic system, such as 4M HCl in dioxane, which can be more potent than TFA/DCM mixtures.[1][6]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): If the solid support does not swell properly in the deprotection solution, the TFA cannot efficiently access all the reaction sites, leading to incomplete deprotection.[1] Interestingly, 100% TFA may cause less resin swelling than a 50% TFA solution in DCM.[1]

    • Solution: Ensure the chosen solvent system is compatible with your resin and promotes good swelling. Use a sufficient volume of the cleavage cocktail to fully swell the resin, typically around 5-10 mL per 0.5 g of resin.[7]

  • Reagent Degradation: TFA is hygroscopic and its effectiveness can be compromised by improper storage.

    • Solution: Always use fresh, high-quality TFA and ensure reagents are stored under anhydrous conditions.[1][7]

Issue 2: Formation of Side Products via tert-Butylation

Question: I'm observing byproducts with an additional mass of +56 Da. My LC-MS analysis suggests a tert-butyl group has been added to my molecule, especially when I have electron-rich aromatic rings or sulfur-containing residues. How can I prevent this?

Root Cause Analysis & Solutions:

This is a classic side reaction. The mechanism of Boc deprotection generates a highly reactive tert-butyl cation intermediate.[5][8][9] This electrophile will readily attack any nucleophilic sites on your substrate or product, leading to unwanted alkylation.[5][6]

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The most vulnerable amino acid residues are those with nucleophilic side chains:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[5][7]

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[5]

  • Cysteine (Cys): The free thiol is a prime target for tert-butylation.[5]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[5]

The Definitive Solution: Use of Scavengers

Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can react with your molecule.[5][10] The choice of scavenger is dictated by the amino acid composition of your peptide or the functional groups on your molecule.[7][10]

Sensitive Residue(s) Recommended Scavenger(s) Typical "Cocktail" Composition (TFA/Scavenger(s)/Water) Rationale & Comments
General Use (No sensitive residues) Triisopropylsilane (TIS), Water95 : 2.5 : 2.5TIS is an excellent carbocation scavenger. Water helps with solubility and also acts as a scavenger.[7][11]
Tryptophan (Trp) Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)94 : 1 : 2.5 : 2.5 (TFA:TIS:EDT:H₂O)EDT is particularly effective at preventing tryptophan modification.[12] Using Boc-protected Trp (Fmoc-Trp(Boc)-OH) during synthesis also significantly reduces side reactions.[12]
Methionine (Met) Thioanisole, Dimethylsulfide (DMS)Varies (e.g., Reagent H[13])Thioanisole helps prevent S-alkylation.[14] Some cocktails also include reducing agents like ammonium iodide to reverse any Met-sulfoxide formation.[13][14]
Cysteine (Cys) 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS)92.5 : 2.5 : 2.5 : 2.5 (TFA:TIS:H₂O:EDT)EDT is a reducing agent that protects the free thiol from oxidation, while TIS scavenges the trityl cation from Cys(Trt) protecting groups and the tert-butyl cation.[11]
Multiple Sensitive Residues (Cys, Met, Trp, Tyr) Reagent K (TFA, phenol, water, thioanisole, EDT)82.5 : 5 : 5 : 5 : 2.5A robust, multi-purpose cocktail designed for complex peptides, providing comprehensive protection for all sensitive residues.[11][15] Phenol is a scavenger for Tyr, and thioanisole protects Met.[11]

Important Note: Cleavage cocktails must be prepared fresh immediately before use.[7]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A: Several analytical techniques are suitable for monitoring the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the less polar starting material and the appearance of the more polar amine product.[1][16] Staining the TLC plate with a ninhydrin solution is highly recommended, as it will develop a characteristic color (usually purple) with the newly formed primary or secondary amine.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for quantitatively tracking the reaction.[1][16] It provides confirmation of the product's identity via its mass-to-charge ratio and can help identify any side products formed.[1][16] A mass difference of -100.12 amu confirms the removal of the Boc group.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful and definitive.[17] The reaction can be monitored by observing the disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[17]

Q2: My compound also contains other acid-sensitive groups (e.g., t-butyl esters, acetals). What are my options?

A: Using strong acids like TFA can be detrimental if other acid-labile groups are present.[6] In such cases, alternative, milder deprotection methods should be considered:

  • Milder Acidic Conditions: Reagents like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[6][18]

  • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[6]

  • Oxalyl Chloride in Methanol: This system has been reported as a very mild and selective method for N-Boc deprotection, compatible with many acid-sensitive functional groups.[4][19][20]

  • Thermal Deprotection: In some specific cases, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[6][21]

Q3: What is the standard workup procedure after a solution-phase Boc deprotection?

A: The goal of the workup is to remove excess TFA and isolate either the amine TFA salt or the free amine.

  • To Isolate the TFA Salt: After reaction completion (monitored by TLC/LC-MS), concentrate the reaction mixture under reduced pressure (rotary evaporation).[1][16][22] To remove residual TFA, you can co-evaporate the residue with a non-polar solvent like toluene or dichloromethane several times.[23] The resulting crude TFA salt can often be used directly in the next step.[24]

  • To Isolate the Free Amine: After removing the bulk of the TFA/solvent, dissolve the residue in an organic solvent (e.g., DCM, Ethyl Acetate). Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the TFA salt and extract it into the aqueous layer.[1][22] Follow with a brine wash, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the free amine.[1][16]

  • For Water-Soluble Amines: If the product amine is water-soluble, a basic aqueous workup can lead to product loss. In these cases, using a basic ion-exchange resin (like Amberlyst A-21) to neutralize the TFA can be an effective strategy that avoids an aqueous workup.[24][25]

Q4: Do I need to worry about the CO₂ gas produced during the reaction?

A: Yes. The mechanism involves a decarboxylation step that releases carbon dioxide gas.[8][9] Therefore, Boc deprotection reactions should never be run in a sealed or closed system to avoid pressure buildup.[8][26]

Experimental Protocols

Protocol 1: General Solution-Phase N-Boc Deprotection with TFA/DCM

This protocol outlines a standard procedure for the removal of a Boc group in solution.

  • Preparation: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a stir bar.[2]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm upon acid addition.[2]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common final concentration is 20-50% v/v (e.g., a 1:1 mixture of DCM:TFA).[2] If scavengers are required, they should be added to the DCM solution before the TFA.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material has been consumed.[1][2]

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure.[1][3] Proceed with either an aqueous basic wash to obtain the free amine or co-evaporation to obtain the TFA salt, as described in the FAQ section.[1][22]

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Protocol 2: General Solid-Phase Peptide Cleavage & Deprotection

This protocol describes the cleavage of a peptide from a solid-phase support, which simultaneously deprotects the Boc group and other acid-labile side-chain protecting groups.

  • Resin Preparation: Transfer the peptide-resin to a suitable reaction vessel. Wash the resin with DCM and dry it under a stream of nitrogen or under vacuum.

  • Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the appropriate TFA cleavage cocktail based on the peptide's amino acid sequence (see table above).[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10-20 mL per gram of resin).[10] Seal the vessel and agitate (e.g., on a shaker) at room temperature for 2-4 hours.[2][10]

  • Peptide Collection: Filter the resin and collect the filtrate, which contains your cleaved and deprotected peptide.[2]

  • Resin Wash: Wash the resin with a small amount of fresh TFA to ensure complete recovery and combine the filtrates.[2][11]

  • Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).[2][10][11] A white precipitate of the crude peptide should form.

  • Isolation & Washing: Isolate the peptide by centrifugation followed by decantation of the ether.[2] Wash the peptide pellet at least twice with cold diethyl ether to remove scavengers and residual TFA.[2][7][11]

  • Drying: Dry the final peptide pellet under vacuum to obtain the crude product.[2]

References
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection - Benchchem.
  • challenges in N-Boc deprotection and alternative methods - Benchchem.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.
  • A cleavage cocktail for methionine-containing peptides - PubMed - NIH.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem.
  • A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal - Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry.
  • Cleavage Cocktails; Reagent B - Aapptec Peptides.
  • Boc Deprotection - TFA - Common Organic Chemistry.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Application Notes and Protocols for TFA Cleavage of Pseudoproline-Containing Peptides - Benchchem.
  • Scavengers for Boc deprotection to prevent side product formation - Benchchem.
  • Troubleshooting incomplete Boc deprotection - Benchchem.
  • TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd.
  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate.
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Technical Support Center: Selection of Scavengers for TFA Cleavage of Cysteine-Containing Peptides - Benchchem.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing.

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Technical Support Center: Navigating the Purification Challenges of Basic Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with basic azetidine compounds. As valuable scaffolds in medicinal chemistry, the successful isolation of pure azetidines is paramount for advancing drug discovery programs. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of basic azetidine compounds.

Q1: Why is the purification of my basic azetidine compound so challenging?

A1: The purification of basic azetidines is often complicated by a combination of factors inherent to their structure. The primary challenges stem from the strained four-membered ring and the basicity of the nitrogen atom. The ring strain makes azetidines susceptible to degradation, particularly ring-opening reactions under acidic conditions.[1] Furthermore, the basic nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to issues like streaking, poor peak shape, and even irreversible binding to the column.[2]

Q2: My azetidine seems to be decomposing on the silica gel column. What is happening and how can I prevent it?

A2: The decomposition of azetidines on a standard silica gel column is a common issue. Silica gel is acidic and can catalyze the ring-opening of the strained azetidine ring.[2] This is especially problematic for N-unsubstituted or N-alkyl azetidines. To prevent this, you can either neutralize the silica gel by pre-treating it with a basic modifier like triethylamine or use an alternative, less acidic stationary phase such as alumina or amine-functionalized silica gel.[2]

Q3: I have a very polar azetidine derivative. What is the best way to purify it?

A3: For highly polar azetidine derivatives, traditional normal-phase chromatography can be challenging. In such cases, several alternative strategies can be employed. If the compound is crystalline, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3] Another powerful technique is ion-exchange chromatography (IEX), which separates molecules based on their charge.[4][5] For basic azetidines, a cation-exchange resin can be used to capture the compound while allowing neutral impurities to pass through.

Q4: Should I use a protecting group for my azetidine during purification?

A4: Yes, using a protecting group on the azetidine nitrogen can significantly simplify purification. The tert-butoxycarbonyl (Boc) group is a widely used protecting group that reduces the basicity of the nitrogen, making the compound less prone to strong interactions with silica gel and more stable to acidic conditions.[6] This often leads to better chromatographic behavior and higher recovery. The Boc group can be readily removed after purification under acidic conditions.

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section provides a detailed guide to troubleshooting specific issues you may encounter during the purification of basic azetidine compounds.

Issue 1: Tailing or Streaking Peaks in Column Chromatography
  • Symptoms: Your compound appears as a broad, tailing peak or a long streak on the TLC plate and during column chromatography.

  • Root Cause: The basic nitrogen of your azetidine is interacting strongly with the acidic silanol groups on the silica gel surface. This leads to slow and uneven elution.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel. A common choice is 0.1-2% triethylamine (TEA) in your solvent system (e.g., Hexane/Ethyl Acetate).[7]

    • Deactivated Silica Gel: Before loading your sample, flush the column with your mobile phase containing 1-3% TEA. This will "deactivate" the acidic sites on the silica.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative.[2] Amine-functionalized silica columns are also commercially available and are designed specifically for the purification of basic compounds.

Issue 2: Low or No Recovery of Your Azetidine Compound
  • Symptoms: After column chromatography, you isolate a significantly lower amount of your product than expected, or in some cases, none at all.

  • Root Cause: This can be due to irreversible binding to the silica gel or decomposition on the column. As mentioned, the acidic nature of silica can lead to the opening of the azetidine ring.[1]

  • Solutions:

    • Stability Test: Before committing to a large-scale purification, test the stability of your compound on a small amount of silica gel. Spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred.

    • Protecting Group Strategy: If your synthesis allows, protect the azetidine nitrogen with a group like Boc. This will reduce its basicity and susceptibility to acid-catalyzed degradation.

    • Ion-Exchange Chromatography: For particularly challenging cases, cation-exchange chromatography can be an excellent method to capture your basic azetidine while washing away neutral impurities, thus avoiding the issues associated with silica gel.[4]

Issue 3: Co-elution with Impurities of Similar Polarity
  • Symptoms: You are unable to achieve good separation between your desired azetidine and one or more impurities.

  • Root Cause: The impurities have a similar polarity to your product, making separation by normal-phase chromatography difficult.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity and improve separation.

    • Recrystallization: If your compound is a solid, recrystallization can be a powerful technique to isolate the pure product, leaving the impurities in the mother liquor.[1][7] Converting the azetidine to a salt (e.g., hydrochloride) can often induce crystallization.[1]

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard flash chromatography.[8]

Visualizing Your Purification Strategy

The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy for your basic azetidine compound.

Purification_Strategy start Crude Basic Azetidine is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No salt_formation Consider Salt Formation (e.g., HCl salt) to induce crystallization try_recrystallization->salt_formation Fails pure_product Pure Azetidine Compound try_recrystallization->pure_product Success is_salt_crystalline Is the salt crystalline? salt_formation->is_salt_crystalline recrystallize_salt Recrystallize the Salt is_salt_crystalline->recrystallize_salt Yes is_salt_crystalline->chromatography No recrystallize_salt->pure_product stability_check Test Stability on Silica Gel (TLC) chromatography->stability_check is_stable Is it stable? stability_check->is_stable normal_phase Normal Phase Chromatography with Basic Modifier (e.g., 1% TEA) is_stable->normal_phase Yes not_stable Compound is unstable or shows strong retention is_stable->not_stable No normal_phase->pure_product alternative_stationary_phase Use Alternative Stationary Phase (Alumina or Amine-Functionalized Silica) not_stable->alternative_stationary_phase ion_exchange Consider Ion-Exchange Chromatography (Cation Exchange) not_stable->ion_exchange alternative_stationary_phase->pure_product ion_exchange->pure_product

Caption: Decision tree for selecting a purification strategy for basic azetidine compounds.

Data-Driven Method Selection

The choice of purification method can significantly impact the final purity and recovery of your azetidine compound. The following table provides a comparison of common chromatographic techniques.

Purification TechniqueStationary PhaseMobile Phase ModifierAdvantagesDisadvantagesTypical Purity
Normal Phase Chromatography Standard Silica Gel1-2% TriethylamineReadily available, cost-effective.Can still lead to some product loss for very sensitive compounds.>95%
Alternative Normal Phase Neutral or Basic AluminaNone typically requiredGood for acid-sensitive compounds, different selectivity than silica.Can be more expensive, may require different solvent systems.>98%
Amine-Functionalized Chromatography Amine-Functionalized SilicaNone requiredExcellent for basic compounds, minimizes tailing and degradation.Higher cost of stationary phase.>98%
Ion-Exchange Chromatography (IEX) Cation-Exchange ResinSalt gradient or pH change for elutionHigh selectivity for charged molecules, excellent for capturing basic compounds from complex mixtures.Requires buffer systems, may need desalting step.>99%[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques discussed in this guide.

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol describes the purification of a basic azetidine compound using silica gel that has been neutralized with triethylamine.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Deactivation: Prepare your initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and add 1-3% triethylamine. Flush the packed column with at least two column volumes of this basic mobile phase.

  • Equilibration: Flush the column with at least two column volumes of the mobile phase without triethylamine to remove the excess base.

  • Sample Loading: Dissolve your crude azetidine compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). You can either load this solution directly onto the column or pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

  • Elution: Begin eluting with your chosen mobile phase, gradually increasing the polarity if necessary to elute your compound.

  • Fraction Collection: Collect fractions and monitor the elution of your product using Thin-Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified azetidine.

Protocol 2: Cation-Exchange Chromatography for Basic Azetidine Purification

This protocol outlines a "catch and release" strategy for purifying a basic azetidine using a strong cation-exchange resin.

  • Resin Selection and Equilibration: Choose a strong cation-exchange resin (e.g., propylsulfonic acid-silica). Pack a column with the resin and equilibrate it with a suitable organic solvent like methanol.[4]

  • Sample Loading: Dissolve your crude product, which contains the basic azetidine and neutral impurities, in the equilibration solvent (e.g., methanol) and load it onto the column.

  • Washing (Release of Neutral Impurities): Wash the column with several column volumes of the equilibration solvent. The basic azetidine will be retained on the column, while the neutral impurities will be washed out. Monitor the eluent by TLC to ensure all non-basic impurities have been removed.

  • Elution (Release of Basic Azetidine): To release your azetidine from the resin, elute the column with a solution of a base in an organic solvent. A common choice is a solution of ammonia in methanol (e.g., 2 M).

  • Fraction Collection and Analysis: Collect the fractions containing your eluted product. Monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also remove the ammonia, leaving you with the purified free-base azetidine.

Protocol 3: Formation and Recrystallization of an Azetidine Hydrochloride Salt

This protocol is for the purification of a solid or oily azetidine by converting it to its hydrochloride salt and then recrystallizing it.[1]

  • Salt Formation:

    • Dissolve your crude azetidine freebase in a suitable anhydrous solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate).

    • Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the inside of the flask or adding a seed crystal.

    • Collect the precipitated salt by vacuum filtration and wash it with the anhydrous solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent system for recrystallization. For polar salts, this is often a polar protic solvent like ethanol, isopropanol, or a mixture such as ethanol/diethyl ether.

    • Heat the chosen solvent to its boiling point and dissolve the crude azetidine hydrochloride salt in the minimum amount of the hot solvent.

    • Once fully dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize crystal yield, you can place the flask in an ice bath or refrigerator once crystal growth has started.

    • Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

References

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide.
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
  • Broad Institute. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 4(11), 1028-1033.
  • Purolite. (n.d.). Ion Exchange Chromatography.
  • Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
  • Conduct Science. (2019). Ion-Exchange Chromatography Protocol.
  • The Hive. (2006). Isolation of primary amines as HCL salt problem.
  • Zaworotko, M. J., & Macnaughtan, M. L. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(16), 4998-5005.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Yang, W., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Med. Chem. Lett., 4(11), 1028-1033.
  • Cytiva. (2017). Tips for successful ion exchange chromatography.
  • Anderson, A. G., & Wills, M. T. (1969). Azetidine. Organic Syntheses, 49, 1.
  • Cytiva. (n.d.). Ion Exchange Chromatography - Principles and Methods.
  • Combs, A. P., et al. (2002). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • Wikipedia. (2023). List of purification methods in chemistry.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring Formation.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • G. A. Ross, et al. (2016). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 128, 116-125.
  • Moravek. (n.d.). How Purification Differs Between Chemical Research Fields.
  • Unacademy. (n.d.). NEET UG : methods of purification qualitative and quantitative analysis.
  • ResearchGate. (n.d.). Purification methods comparison.

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Technical Support Center: N-Substituted Azetidine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for preventing the undesirable ring-opening of N-substituted azetidines. Due to their inherent ring strain, these four-membered heterocycles can be susceptible to cleavage under various experimental conditions.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of N-substituted azetidines.

Q1: Why is my N-substituted azetidine decomposing under acidic conditions?

A1: The strained four-membered ring of azetidine is prone to cleavage in acidic environments.[4] Protonation of the azetidine nitrogen significantly increases ring strain, making the ring susceptible to nucleophilic attack and subsequent ring-opening.[4][5][6] The rate of this decomposition is highly dependent on the pH of the medium, with faster degradation observed at lower pH values.[1][7]

Q2: What is the most critical factor influencing the stability of my N-substituted azetidine in acidic media?

A2: The pKa of the azetidine nitrogen is a key determinant of its stability.[1][2] A lower pKa indicates that the nitrogen is less basic and therefore less likely to be protonated at a given acidic pH. This reduces the propensity for acid-catalyzed ring-opening. For instance, N-aryl azetidines with electron-withdrawing groups on the aryl ring tend to have a lower azetidine nitrogen pKa and exhibit greater stability in acidic conditions.[1]

Q3: Can Lewis acids also induce ring-opening of N-substituted azetidines?

A3: Yes, Lewis acids can coordinate to the nitrogen atom, activating the ring towards nucleophilic attack and promoting ring-opening.[4] It is advisable to use the mildest possible Lewis acid at the lowest effective concentration and temperature.

Q4: Are there specific solvents I should avoid to prevent ring-opening?

A4: While no solvent is universally "bad," protic solvents like methanol or water can facilitate proton transfer and may accelerate the rate of acid-catalyzed ring-opening.[4] When working under acidic conditions, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[4]

Q5: My azetidine seems to be degrading even under neutral or basic conditions. What could be the cause?

A5: Ring-opening can also occur via nucleophilic attack, even without acid catalysis, particularly if a potent nucleophile is present.[8][9][10] The inherent strain of the azetidine ring makes it an electrophilic target.[8] Additionally, intramolecular reactions, where a nucleophilic group within the same molecule attacks the azetidine ring, can be a significant decomposition pathway.[1][2][11]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental scenarios.

Issue 1: Azetidine Ring-Opening During a Reaction in Acidic Media
  • Symptoms:

    • Disappearance of the starting N-substituted azetidine as observed by TLC or LC-MS.

    • Formation of unexpected byproducts, often corresponding to the addition of a nucleophile to the opened ring.

    • Complex reaction mixture with multiple unidentified spots.

  • Root Cause Analysis: The primary cause is the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack. The stability of the azetidine is directly correlated with the pH of the reaction medium.[1][7]

  • Solutions & Optimization:

    • pH Control: The most effective preventative measure is to maintain the reaction pH above 7.0.[4] Buffering the reaction mixture can help maintain a stable pH. If acidic conditions are unavoidable, use the mildest possible acid and the shortest possible reaction time. A study on N-substituted aryl azetidines showed that an analog was stable at pH 7.0 but had a half-life of only 0.5 hours at pH 1.8.[1][7]

    • Structural Modification: If synthetically feasible, modify the N-substituent to decrease the basicity of the azetidine nitrogen. For instance, incorporating electron-withdrawing groups on an N-aryl substituent can lower the pKa of the azetidine nitrogen, thereby enhancing its stability in acidic media.[1]

    • Solvent Choice: Utilize aprotic solvents to minimize proton transfer.[4]

    • Temperature Control: Perform the reaction at the lowest possible temperature to reduce the rate of decomposition.

Issue 2: Ring-Opening During N-Deprotection
  • Symptoms:

    • Formation of ring-opened byproducts during the removal of a protecting group (e.g., Boc, Cbz).

    • Low yield of the desired deprotected azetidine.

  • Root Cause Analysis: Standard deprotection conditions, which often involve strong acids (for Boc) or hydrogenolysis (for Cbz), can be too harsh for the sensitive azetidine ring, leading to its cleavage.[4]

  • Solutions & Optimization:

    • Mild Deprotection of Boc Group:

      • Method 1: Oxalyl Chloride in Methanol: This method offers a mild alternative for N-Boc deprotection at room temperature.[4]

      • Method 2: Water at Reflux: For certain substrates, heating in water can effectively remove the Boc group without the need for acidic reagents.[4]

    • Mild Deprotection of Cbz Group:

      • Method 1: Transfer Hydrogenation: Employ a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst instead of gaseous hydrogen, which can be a milder approach.[4]

      • Method 2: Controlled Acid-Mediated Deprotection: While seemingly counterintuitive, carefully controlled acidic conditions using reagents like isopropanol hydrochloride (IPA·HCl) can be a scalable and metal-free alternative to hydrogenolysis for specific substrates.[4]

Issue 3: Intramolecular Ring-Opening
  • Symptoms:

    • Formation of a cyclic byproduct resulting from the attack of a pendant nucleophile on the azetidine ring.

    • The rate of decomposition is dependent on the linker length between the nucleophile and the azetidine.

  • Root Cause Analysis: A nucleophilic functional group within the same molecule can attack the electrophilic carbon of the protonated azetidine ring, leading to an intramolecular ring-opening and the formation of a new ring system.[1][2][11]

  • Solutions & Optimization:

    • Protecting the Pendant Nucleophile: If the pendant nucleophile is not essential for the desired reaction, consider protecting it to prevent intramolecular attack.

    • Modification of the Linker: Increasing the length of the alkyl chain separating the nucleophile from the azetidine ring can decrease the rate of intramolecular decomposition.[11]

    • Reducing Nucleophilicity: If possible, modify the pendant group to reduce its nucleophilicity. For example, an azetidine amide is a poorer nucleophile than an acyclic amide due to increased ring strain upon delocalization of the nitrogen lone pair, leading to enhanced stability.[1]

III. Experimental Protocols

Protocol 1: General Procedure for Monitoring Azetidine Stability at Different pH Values

This protocol allows for the quantitative assessment of the stability of an N-substituted azetidine under various pH conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 1.8, 2.7, and 7.0).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the N-substituted azetidine in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Incubation: Add a known volume of the azetidine stock solution to each buffer solution to a final concentration suitable for analysis (e.g., 10 µM).

  • Time-Course Analysis: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffered solution.

  • Quenching: Immediately quench the reaction by adding a suitable base (e.g., triethylamine) to neutralize the acid.

  • Analysis: Analyze the samples by LC-MS or ¹H NMR to determine the concentration of the remaining parent azetidine.[1]

  • Data Analysis: Plot the concentration of the parent azetidine versus time for each pH value and determine the half-life (T₁/₂) of the compound under each condition.

Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol provides a gentle alternative to strong acid-based methods for Boc deprotection.

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc protected azetidine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of oxalyl chloride (1.1 eq) in methanol dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the deprotected azetidine.

IV. Data Presentation

Table 1: Influence of pH on the Stability of an N-Substituted Azetidine Analog
pHHalf-life (T₁/₂) (hours)Stability
1.80.5Very Unstable
2.71.2Unstable
7.0Stable (>24h)Stable

Data adapted from a study on an N-(4-methoxyphenyl) azetidine derivative.[1][7]

Table 2: Comparison of N-Boc Deprotection Methods
MethodReagentsConditionsPotential for Ring-Opening
StandardTrifluoroacetic Acid (TFA)DCM, 0°C to RTHigh
StandardHCl in Dioxane0°C to RTHigh
MildOxalyl Chloride in MethanolRTLow
MildWaterRefluxLow (substrate dependent)

Data compiled from common laboratory practices.[4]

V. Visual Diagrams

RingOpeningMechanism cluster_0 Acid-Catalyzed Ring-Opening A N-Substituted Azetidine B Protonated Azetidinium Ion A->B + H⁺ C Ring-Opened Carbocation B->C Ring Opening D Final Product C->D + Nu⁻ Nu Nucleophile (Nu⁻) Nu->C

Caption: Mechanism of acid-catalyzed azetidine ring-opening.

DecisionTree start Experiencing Azetidine Ring-Opening? cond1 Reaction under acidic conditions? start->cond1 sol1 Increase pH (>7.0) Use aprotic solvent Lower temperature cond1->sol1 Yes cond2 Deprotection step? cond1->cond2 No sol2 Use mild deprotection (e.g., Oxalyl Chloride/MeOH for Boc) cond2->sol2 Yes cond3 Pendant nucleophile present? cond2->cond3 No sol3 Protect nucleophile Increase linker length cond3->sol3 Yes other Consider other factors: - Strong nucleophile in reaction - High temperature cond3->other No

Caption: Troubleshooting decision tree for azetidine ring-opening.

VI. References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1646–1652. [Link]

  • Wouters, J., Leval, X. D., & Pirotte, B. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1832–1836. [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]

  • Foley Algazi, M. L. (1973). Nucleophilic Ring Opening Reactions of Azetidines. University of California, Davis.

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48588-48615. [Link]

  • Alabugin, I. V., & Gold, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5943-6003. [Link]

  • ResearchGate. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate science of azetidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges and opportunities presented by this unique strained-ring system. The inherent ring strain of azetidines drives their reactivity, making them valuable building blocks in medicinal chemistry, yet this same property can lead to complex reaction outcomes.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to optimize your reaction conditions and achieve your desired synthetic targets with confidence.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during the functionalization of azetidines. Each problem is followed by a diagnosis of potential causes and a set of actionable solutions, grounded in chemical principles.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthetic chemistry. With azetidines, the causes can be multifaceted, ranging from catalyst issues to competing side reactions.

Potential Cause Explanation Solutions
Catalyst Inactivity/Deactivation Many catalysts, particularly palladium and nickel complexes, are sensitive to air and moisture.[3] Contaminants in reagents or solvents can poison the catalyst.- Ensure all reagents and solvents are anhydrous and of high purity.[3] - Handle catalysts under an inert atmosphere (e.g., in a glovebox). - Use a fresh batch of catalyst or purify the existing stock.[3]
Poor Leaving Group For reactions involving nucleophilic substitution on a side chain to form the azetidine ring or functionalize it, the efficiency of the reaction is highly dependent on the leaving group.- Convert hydroxyl groups to better leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf).[4] - If using a halide, consider an in situ Finkelstein reaction to generate a more reactive iodide.[4]
Intermolecular Side Reactions Especially during intramolecular cyclization to form the azetidine ring, the precursor can react with other molecules, leading to dimerization or polymerization instead of the desired four-membered ring.[4]- Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular pathway.[4]
Suboptimal Reaction Temperature The reaction may be too slow at the current temperature.- Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS.[4] - Consider switching to a higher-boiling solvent if the temperature is limited by the solvent's boiling point.[5]
Issue 2: Unwanted Side Products

The appearance of unexpected spots on your TLC plate can be disheartening. Understanding the likely side reactions is the first step toward suppressing them.

Side Product Plausible Cause Mitigation Strategies
Ring-Opened Products The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring opening.[6][7][8] This is more likely under harsh acidic or basic conditions or with strong nucleophiles.- Screen for milder reaction conditions (e.g., lower temperature, weaker base/acid). - The choice of N-protecting group can influence ring stability; consider alternatives if ring opening is persistent. - Lewis acid catalysis can sometimes promote ring-opening, so catalyst choice is critical.[7]
Epimerization of Stereocenters Protons adjacent to the nitrogen (C2 and C4) or activating groups can be acidic and susceptible to base-mediated deprotonation, leading to a loss of stereochemical integrity.[9]- Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic product.[9] - Screen different bases; a less hindered or weaker base might prevent deprotonation. - The N-substituent plays a role; electron-withdrawing groups can increase the acidity of adjacent protons.[9]
Formation of Larger Rings (e.g., Pyrrolidines) During intramolecular cyclization of epoxy amines, the 5-endo-tet cyclization to form a pyrrolidine can compete with the desired 4-exo-tet cyclization for the azetidine.- The stereochemistry of the starting epoxide is crucial. cis-3,4-epoxy amines are known to favor azetidine formation.[3] - The choice of Lewis acid catalyst can significantly influence regioselectivity. La(OTf)₃ has been shown to be effective in promoting azetidine formation.[3][10][11]
Issue 3: Difficulty with Product Purification

Functionalized azetidines can be challenging to purify due to their polarity and potential for on-column degradation.

Problem Underlying Reason Recommended Actions
Product Epimerizes on Silica Gel The acidic nature of standard silica gel can cause epimerization of sensitive stereocenters.[9]- Neutralize the silica gel by pre-treating it with a base like triethylamine (typically 1-2% in the eluent).[9] - Consider using alternative stationary phases such as alumina (basic or neutral).[9]
Product Streaking or Poor Separation The polarity of the azetidine nitrogen can lead to strong interactions with the stationary phase.- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape. - For Boc-protected azetidines, the polarity is reduced, often simplifying purification.[12]
Product is Volatile Some simple, low molecular weight azetidines can be lost during solvent removal under high vacuum.- Use a rotary evaporator with careful control of pressure and temperature. - For highly volatile compounds, consider alternative purification methods like distillation or preparative gas chromatography if applicable.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the functionalization of azetidines.

Q1: What is the best N-protecting group for my azetidine functionalization?

A1: The choice of protecting group is critical and depends on the subsequent reaction conditions and the desired final product.

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its general stability under a variety of reaction conditions and its straightforward removal with acid.[12] It is often a good first choice for many applications.

  • Carbobenzyloxy (Cbz): This group is stable to acidic and basic conditions and can be removed by hydrogenolysis, offering an orthogonal deprotection strategy to the Boc group.[13][14]

  • Benzyl (Bn): Similar to Cbz, the benzyl group is removed by hydrogenolysis. It can provide a less sterically hindered nitrogen compared to Boc. The choice between Bn and Cbz can sometimes influence the outcome of subsequent reactions.[15]

  • tert-Butoxythiocarbonyl (Botc): This group has been shown to facilitate α-lithiation and electrophile trapping, a reaction that is challenging with the more common Boc group.[16] It can be removed under mild acidic or thermal conditions.[16]

Q2: How can I achieve C-H functionalization of the azetidine ring?

A2: Direct C-H functionalization is a powerful tool for late-stage modification. Palladium-catalyzed C-H arylation is a common method.[17][18][19] This often requires a directing group, such as a picolinamide, to achieve site-selectivity.[17][18][19] Photoredox catalysis is also an emerging and powerful method for C-H functionalization under mild conditions.[20][21]

Q3: My palladium-catalyzed cross-coupling reaction is not working. What should I check first?

A3: For palladium-catalyzed reactions like Buchwald-Hartwig amination or C-H arylation, several factors are critical.

  • Ligand Choice: The ligand is crucial for the stability and reactivity of the palladium catalyst. For Buchwald-Hartwig amination, phosphine ligands like BINAP are commonly used.[22]

  • Base Selection: The strength and nature of the base are critical. A common choice for Buchwald-Hartwig amination is Cs₂CO₃.[22]

  • Reaction Conditions: Ensure the reaction is run under strictly anhydrous and inert conditions. The temperature also plays a significant role and may require optimization.[22]

Q4: Are there any alternatives to traditional cross-coupling for C-C bond formation on the azetidine ring?

A4: Yes, photoredox catalysis has emerged as a powerful alternative for forging C-C bonds under mild conditions.[20][23][24][25] For instance, visible-light-mediated decarboxylative alkylation of azetidine carboxylic acids can generate tertiary benzylic radicals that react with activated alkenes to form 3-aryl-3-alkyl substituted azetidines.[20]

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key azetidine functionalization reactions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Aminoazetidines

This protocol is adapted from a general procedure for the N-arylation of 3-aminoazetidines.[22]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous toluene, followed by the aryl halide (1.0 equiv.) and tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C with stirring for 8-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the N-aryl-3-aminoazetidine product.

Protocol 2: Visible Light Photoredox-Catalyzed Decarboxylative Alkylation

This protocol is based on the generation of azetidine radicals from carboxylic acid precursors.[20]

  • Reaction Setup: In a vial, combine the 3-aryl-azetidine-3-carboxylic acid (1.0 equiv.), an activated alkene (e.g., an acrylate, 1.5 equiv.), a photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and a suitable solvent (e.g., DMSO or DMF).

  • Degassing: Seal the vial and degas the mixture with an inert gas or via freeze-pump-thaw cycles.

  • Irradiation: Place the vial in a photoreactor equipped with a visible light source (e.g., blue LEDs) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Workflow Visualization
General Troubleshooting Workflow for Low Yield in Azetidine Functionalization

G start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Impurity Found & Rectified optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK check_catalyst->success New Catalyst Works optimize_base Screen Different Bases optimize_temp->optimize_base No Improvement optimize_temp->success Yield Improves optimize_solvent Screen Different Solvents optimize_base->optimize_solvent No Improvement optimize_base->success Yield Improves change_pg Consider a Different Protecting Group optimize_solvent->change_pg No Improvement optimize_solvent->success Yield Improves high_dilution Use High Dilution Conditions change_pg->high_dilution If Intramolecular change_pg->success Yield Improves high_dilution->success Yield Improves fail Persistent Low Yield high_dilution->fail

Caption: A decision tree for troubleshooting low-yield azetidine functionalization reactions.

Decision Pathway for N-Protecting Group Selection

G start Select N-Protecting Group acid_labile Acidic Deprotection Needed? start->acid_labile h2_deprotection Hydrogenolysis Possible? acid_labile->h2_deprotection No boc Use Boc acid_labile->boc Yes alpha_lithiation α-Lithiation Planned? h2_deprotection->alpha_lithiation No cbz_bn Use Cbz or Bn h2_deprotection->cbz_bn Yes botc Use Botc alpha_lithiation->botc Yes fail fail alpha_lithiation->fail No / Other

Caption: A guide for selecting an appropriate N-protecting group for azetidine functionalization.

IV. References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ResearchGate. Available at: [Link]

  • Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Publications. Available at: [Link]

  • Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids. PubMed. Available at: [Link]

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. MDPI. Available at: [Link]

  • Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. ACS Fall 2025. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. National Institutes of Health. Available at: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. Available at: [Link]

  • Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]

  • Strategies for the functionalization of azetidine-containing macrocycles. ResearchGate. Available at: [Link]

  • Functionalization of chiral azetidine-2-carboxylic acids. ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]

  • Preparation and Synthetic Applications of Azetidines. ResearchGate. Available at: [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. Available at: [Link]

  • Effects of Solvent and Temperature on Reaction Outcome. ResearchGate. Available at: [Link]

  • Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the diastereoselective synthesis of substituted azetidines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these valuable four-membered nitrogen-containing heterocycles. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate the complexities of your experimental work.

Azetidines are of significant interest in medicinal chemistry due to their unique structural properties that can enhance pharmacokinetic profiles.[1][2] However, their synthesis, particularly with stereocontrol, is often challenging due to the inherent ring strain.[3][4] This guide will address specific issues in a question-and-answer format, providing not just protocols, but the underlying rationale to empower your research.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in [2+2] Cycloadditions (e.g., Staudinger Reaction)

You're attempting a Staudinger ketene-imine cycloaddition to synthesize a β-lactam, a precursor to many azetidines, but the reaction yields a nearly 1:1 mixture of cis and trans diastereomers.

Potential Causes & Solutions

  • Inappropriate Solvent Polarity: The polarity of the solvent plays a critical role in the diastereochemical outcome of the Staudinger reaction.[5]

    • Causality: The reaction proceeds through a zwitterionic intermediate.[6][7] Polar solvents can stabilize this intermediate, allowing for rotation around the newly formed C-C bond before ring closure. This rotation can lead to the thermodynamically more stable trans product. Conversely, non-polar solvents promote a more concerted and rapid ring closure, often favoring the kinetically controlled cis product.[5]

    • Troubleshooting Steps:

      • For cis selectivity: Switch to a non-polar solvent such as benzene or toluene.

      • For trans selectivity: Employ a more polar solvent like dichloromethane (DCM) or acetonitrile.[5]

      • Protocol: Begin by dissolving your imine in the chosen solvent (e.g., toluene for cis selectivity) and cool to 0 °C under an inert atmosphere. Then, add the acid chloride followed by the dropwise addition of a tertiary amine base (e.g., triethylamine).[5]

  • Substituent Effects: The electronic properties of the substituents on both the ketene and the imine significantly influence the rate of ring closure and, consequently, the diastereoselectivity.[6][8]

    • Causality: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis isomer.[8] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for equilibration to the intermediate that leads to the trans product.[6][8]

    • Troubleshooting Steps:

      • Analyze the electronic nature of your substituents.

      • If your current substrate combination is electronically mismatched for your desired diastereomer, consider modifying the substituents if the overall synthetic strategy allows.

  • Ineffective Chiral Catalyst or Auxiliary: If you are attempting an asymmetric synthesis, the choice and effectiveness of the chiral catalyst or auxiliary are paramount.

    • Causality: A chiral auxiliary must be positioned to effectively shield one face of the reacting molecule, directing the approach of the other reactant.[5] Similarly, a chiral catalyst must create a chiral environment that favors the formation of one diastereomer over the other.

    • Troubleshooting Steps:

      • Screen different chiral catalysts: For the Staudinger reaction, cinchona alkaloids or planar-chiral nucleophiles have demonstrated high efficiency.[5]

      • Consider alternative chiral auxiliaries: Evans oxazolidinones are a well-established class of effective chiral auxiliaries.[5] The steric bulk and conformational rigidity of the auxiliary are key to inducing high diastereoselectivity.

Factor Favors cis-isomer Favors trans-isomer Rationale
Solvent Non-polar (e.g., Benzene, Toluene)Polar (e.g., DCM, Acetonitrile)Polar solvents stabilize the zwitterionic intermediate, allowing for isomerization.[5]
Ketene Substituent Electron-donatingElectron-withdrawingElectron-donating groups accelerate direct ring closure.[6][8]
Imine Substituent Electron-withdrawingElectron-donatingElectron-withdrawing groups accelerate direct ring closure.[8]
Problem 2: Poor Yields in Photochemical [2+2] Cycloadditions (Aza Paternò-Büchi Reaction)

Your attempt at an Aza Paternò-Büchi reaction to form an azetidine is resulting in low yields, with significant recovery of starting material or formation of side products.

Potential Causes & Solutions

  • Inefficient Photosensitization: The reaction relies on the efficient triplet energy transfer from a photosensitizer to the imine or alkene.[9][10]

    • Causality: The excited state of imines can undergo facile radiationless decay through rotation around the C-N double bond, which competes with the desired cycloaddition.[11][12] A suitable photosensitizer is required to populate the reactive triplet state efficiently.

    • Troubleshooting Steps:

      • Verify Wavelength: Ensure the light source wavelength is appropriate for exciting your chosen photosensitizer. For visible-light-mediated reactions, blue LEDs are commonly used.[13]

      • Screen Photosensitizers: If yields are low, consider screening different photosensitizers. Iridium-based photocatalysts are often effective.[10]

      • Substrate Compatibility: Ensure the triplet energy of your oxime or imine derivative is suitable for the chosen photosensitizer.[14]

  • Substrate Concentration: The concentration of your reactants can significantly impact the outcome of a photochemical reaction.

    • Causality: At high concentrations, side reactions such as alkene dimerization can become more prevalent.[15]

    • Troubleshooting Steps:

      • Optimize Concentration: Perform a concentration screen to find the optimal conditions for your specific substrates. A typical starting point for intramolecular reactions is around 0.01 M.[13]

      • Flow Chemistry: For intermolecular reactions, consider using a flow chemistry setup. This can help to maintain a low concentration of the excited species and minimize side reactions.

  • Intramolecular vs. Intermolecular Reaction: Intermolecular Aza Paternò-Büchi reactions are generally more challenging than their intramolecular counterparts.[14]

    • Causality: The entropic cost of bringing two separate molecules together in the correct orientation for cycloaddition is higher in the intermolecular version.

    • Troubleshooting Steps:

      • If possible, redesign your synthesis to utilize an intramolecular cycloaddition. This often leads to higher yields and better diastereoselectivity.[13]

Problem 3: Lack of Regioselectivity in Ring-Opening of Epoxides

You are attempting to synthesize a 3-hydroxyazetidine via the intramolecular aminolysis of an epoxy amine, but you are observing a mixture of azetidine and pyrrolidine products.

Potential Causes & Solutions

  • Incorrect Catalyst or Reaction Conditions: The choice of Lewis acid catalyst and reaction conditions can significantly influence the regioselectivity of the epoxide opening.

    • Causality: The reaction proceeds via a 4-exo-tet or 5-endo-tet cyclization. According to Baldwin's rules, the 4-exo-tet pathway to form the azetidine is generally disfavored. However, with appropriate catalytic activation, the kinetic product (azetidine) can be favored over the thermodynamic product (pyrrolidine).[16]

    • Troubleshooting Steps:

      • Catalyst Selection: Lanthanide triflates, such as La(OTf)₃, have been shown to effectively catalyze the 4-exo-tet cyclization of cis-3,4-epoxy amines to afford azetidines with high regioselectivity.[17][18]

      • Solvent and Temperature: Dichloroethane as a solvent and reflux conditions have been found to be optimal for this transformation.[17][19]

      • Protocol: To a solution of the cis-3,4-epoxy amine in dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature, and then stir the mixture under reflux.[19]

  • Stereochemistry of the Epoxide: The relative stereochemistry of the epoxide and the amine can influence the facial selectivity of the ring-opening.

    • Causality: The nucleophilic attack of the amine on the epoxide is a stereospecific process. The geometry of the transition state will dictate the diastereoselectivity of the product.

    • Troubleshooting Steps:

      • Ensure the stereochemistry of your starting epoxy amine is correct for the desired product.

      • If you are obtaining the wrong diastereomer, you may need to invert the stereochemistry of one of the stereocenters in your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the diastereoselective synthesis of substituted azetidines?

A1: Several methods have been developed for the diastereoselective synthesis of azetidines. Some of the most common include:

  • [2+2] Cycloadditions: This is a powerful method for constructing the azetidine ring. The Staudinger reaction (ketene + imine) is a classic example used for synthesizing β-lactams, which are precursors to azetidines.[6][20] The Aza Paternò-Büchi reaction (imine + alkene) is a photochemical approach that can also provide access to azetidines.[11][13]

  • Ring Expansion Reactions: These methods involve the expansion of a three-membered ring, such as an aziridine, to a four-membered azetidine.[3][21]

  • Intramolecular Cyclization: This involves the cyclization of a linear precursor, often through nucleophilic substitution. For example, the intramolecular aminolysis of epoxy amines can provide 3-hydroxyazetidines.[17][18]

  • Ring Contraction Reactions: Less common, but still viable, are methods that involve the contraction of a five-membered ring, such as a pyrrolidinone, to an azetidine.[10][22]

Q2: How can I purify my substituted azetidine derivative?

A2: The purification of azetidine derivatives can be challenging due to their polarity and potential volatility.[4]

  • Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[4]

  • Recrystallization: For solid derivatives, recrystallization can be a highly effective purification technique.

  • Preparative TLC or HPLC: For small-scale purifications or for separating closely related diastereomers, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q3: What are the key spectroscopic features to confirm the formation and stereochemistry of a substituted azetidine?

A3:

  • ¹H NMR Spectroscopy:

    • The protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm.[4]

    • The coupling constants (J-values) between adjacent protons on the ring can be used to determine the relative stereochemistry. For example, in many β-lactams, a larger J-value is indicative of a cis relationship, while a smaller J-value suggests a trans relationship.[20]

    • Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of protons and thus the relative stereochemistry.

  • ¹³C NMR Spectroscopy:

    • The carbons of the azetidine ring typically resonate between 35 and 60 ppm.[4]

  • X-ray Crystallography:

    • For crystalline compounds, single-crystal X-ray diffraction provides unambiguous confirmation of the structure and stereochemistry.

Experimental Protocols & Visualizations

Protocol: Diastereoselective Synthesis of a cis-β-Lactam via Staudinger Cycloaddition

This protocol is a representative example for achieving cis-diastereoselectivity.

  • Imine Formation: To a solution of the desired aldehyde (1.0 equiv) in a non-polar solvent such as toluene (0.5 M), add the corresponding amine (1.0 equiv). If necessary, use a dehydrating agent like MgSO₄ and stir at room temperature until imine formation is complete (monitored by TLC or NMR). Filter off the dehydrating agent.

  • Ketene Generation and Cycloaddition:

    • Cool the solution of the imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add the acid chloride (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv) over 10-15 minutes.[5]

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cis-β-lactam.

Diagram: Staudinger Reaction Mechanism and Stereochemical Control

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Imine Imine (R1-CH=N-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3R4C=C=O) Ketene->Zwitterion Cis_Lactam cis-β-Lactam Zwitterion->Cis_Lactam Direct Ring Closure (Non-polar solvent) Trans_Lactam trans-β-Lactam Zwitterion->Trans_Lactam Rotation then Closure (Polar solvent)

Caption: Key steps in the Staudinger cycloaddition.

Diagram: General Strategies for Azetidine Synthesis

Azetidine_Synthesis cluster_cycloaddition Cycloaddition Methods cluster_ringexpansion Ring Expansion cluster_cyclization Intramolecular Cyclization cluster_contraction Ring Contraction Azetidine Substituted Azetidine Cycloaddition [2+2] Cycloaddition Cycloaddition->Azetidine RingExpansion Ring Expansion RingExpansion->Azetidine IntraCyclization Intramolecular Cyclization IntraCyclization->Azetidine RingContraction Ring Contraction RingContraction->Azetidine Staudinger Staudinger Reaction (Imine + Ketene) Staudinger->Cycloaddition AzaPaternoBuchi Aza Paternò-Büchi (Imine + Alkene) AzaPaternoBuchi->Cycloaddition Aziridine From Aziridines Aziridine->RingExpansion EpoxyAmine From Epoxy Amines EpoxyAmine->IntraCyclization Pyrrolidinone From Pyrrolidinones Pyrrolidinone->RingContraction

Caption: Overview of major synthetic routes to azetidines.

References

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022-11-30). National Institutes of Health. [Link]

  • Staudinger synthesis. Wikipedia. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019-11-08). Nature Communications. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. (2023-04-06). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. (2002-09-19). University of Illinois at Urbana-Champaign. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (2020-09-23). Springer Nature. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017-09-27). RSC Publishing. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023-09-19). National Institutes of Health. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (2020-06-12). National Institutes of Health. [Link]

  • Previous strategies of azetidine forming 2 + 2 photocycloadditions and... ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. (2018-11-20). National Institutes of Health. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Amine Building Blocks: A Comparative Analysis of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In modern medicinal chemistry, the emphasis has shifted from flat, aromatic structures towards sp³-rich, three-dimensional scaffolds. These constrained building blocks offer a powerful tool to navigate complex biological space, providing conformational rigidity that can reduce the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity.[1] Azetidine scaffolds, in particular, have gained significant popularity as bioisosteres for larger rings like pyrrolidine and piperidine, offering improved metabolic stability and aqueous solubility while providing unique exit vectors for molecular elaboration.[2]

This guide presents an in-depth comparison of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate with a curated set of alternative saturated amine building blocks. We will objectively evaluate their synthesis, physicochemical properties, reactivity in common synthetic transformations, and metabolic stability profiles. The goal is to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting building blocks for their discovery campaigns. The alternatives chosen for this comparison represent common variations in both the N-alkyl substituent and the core heterocyclic ring system:

  • Alternative N-Alkyl Groups:

    • tert-Butyl 3-(isopropylamino )azetidine-1-carboxylate (Bioisostere for cyclopropyl)

    • tert-Butyl 3-(cyclobutylamino )azetidine-1-carboxylate (Larger cycloalkane)

  • Alternative Ring Scaffolds:

    • tert-Butyl 3-(cyclopropylamino )pyrrolidine-1-carboxylate (5-membered ring)

    • tert-Butyl 3-(cyclopropylamino )piperidine-1-carboxylate (6-membered ring)

Synthesis and Accessibility: A Common Pathway

A key advantage of these building blocks is their accessibility from common starting materials via a convergent synthetic strategy. The primary route involves the reductive amination of a Boc-protected cyclic ketone with the desired primary amine. This robust and scalable transformation makes a diverse array of derivatives readily available for library synthesis and lead optimization.

General Synthetic Workflow: Reductive Amination

The synthesis of the target azetidine and its N-alkyl analogs typically begins with the commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification ketone N-Boc-3-Azetidinone (or Pyrrolidinone/Piperidinone) conditions 1. Stir in DCE, RT, 30 min (Imine/Iminium Formation) 2. Add NaBH(OAc)₃ portion-wise (Reduction) 3. Stir at RT, 2-24h ketone->conditions amine Cyclopropylamine (or Isopropylamine/Cyclobutylamine) amine->conditions workup 1. Quench (aq. NaHCO₃) 2. Extract (DCM) 3. Dry & Concentrate 4. Column Chromatography conditions->workup product Final Product tert-Butyl 3-(Alkylamino)alkane-1-carboxylate workup->product

Caption: General workflow for the synthesis of target building blocks.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for reductive amination and can be applied to the synthesis of the other analogs by substituting the appropriate ketone and amine.[3]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.)

  • Cyclopropylamine (1.2 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE) (to make a 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) and dissolve in 1,2-dichloroethane (DCE).

  • Add cyclopropylamine (1.2 equiv.) to the solution. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. Control the addition rate to maintain the internal temperature below 30 °C.

  • Stir the reaction at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Physicochemical Properties: A Comparative Overview

The choice of building block can significantly impact key physicochemical properties that govern a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes experimental and predicted values for our comparative set.

Building BlockRing SizeN-SubstituentMolecular WeightCalculated logPpKa (Amine)
This compound 4Cyclopropyl212.291.19.2
tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate4Isopropyl214.301.49.5
tert-Butyl 3-(cyclobutylamino)azetidine-1-carboxylate4Cyclobutyl226.321.69.4
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate5Cyclopropyl226.321.49.8
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate6Cyclopropyl240.351.810.1

*Calculated logP and pKa values are estimates generated using standard computational models (e.g., XLogP3, ChemAxon) and should be considered as predictive data for comparative purposes.[4][5]

Key Insights:

  • Lipophilicity (logP): The N-cyclopropyl group consistently imparts lower lipophilicity compared to its N-isopropyl bioisostere. This is a known advantage of the cyclopropyl motif, which can help mitigate off-target effects and improve solubility.[6] As expected, increasing the ring size from azetidine to pyrrolidine and piperidine also increases lipophilicity.

  • Basicity (pKa): The basicity of the secondary amine is influenced by both the N-substituent and the ring system. The azetidine ring's strain can influence the nitrogen's hybridization and basicity.[7] Larger, less strained rings like piperidine generally result in a more basic amine compared to the four-membered azetidine.

Reactivity in Amide Bond Formation: A Balance of Nucleophilicity and Sterics

A primary application for these building blocks is their use as nucleophiles in acylation reactions to form amides. The reactivity of these secondary amines is a delicate balance between the inherent nucleophilicity of the nitrogen lone pair and the steric hindrance imposed by the adjacent groups.[8]

G cluster_reactants Reactants cluster_factors Governing Factors amine Amine Building Block (Secondary Amine) nucleo Nucleophilicity (Favors larger rings, alkyl groups) amine->nucleo influences sterics Steric Hindrance (Favors smaller N-substituents) amine->sterics influences acid Carboxylic Acid (R-COOH) outcome Amide Product & Yield acid->outcome reagent Coupling Reagent (e.g., HATU, EDC/HOBt) reagent->outcome nucleo->outcome impacts sterics->outcome impacts

Caption: Factors influencing amide coupling reactivity.

Comparative Discussion:

  • N-Cyclopropyl vs. N-Isopropyl: While secondary amines are generally more nucleophilic than primary amines, the two alkyl groups can create steric hindrance.[8] The planar, rigid nature of the cyclopropyl group presents a different steric profile compared to the more freely rotating isopropyl group. In many cases, the cyclopropyl group can be considered less sterically demanding, potentially leading to faster reaction rates or higher yields in amide coupling reactions, especially with bulky carboxylic acids.

  • Azetidine vs. Pyrrolidine/Piperidine: The conformation of the heterocyclic ring influences the presentation of the nitrogen lone pair. The puckered conformations of pyrrolidine and piperidine are well-understood. The strained azetidine ring has a more planar geometry, which could affect the accessibility of the lone pair for nucleophilic attack. However, the increased basicity of the piperidine nitrogen suggests higher intrinsic nucleophilicity, which may lead to it being the most reactive of the scaffolds, provided the electrophile is not excessively hindered.

Representative Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling any of the discussed building blocks with a carboxylic acid.[9]

Materials:

  • Carboxylic Acid (1.0 equiv.)

  • Amine Building Block (e.g., this compound) (1.1 equiv.)

  • HATU (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water, Ethyl Acetate, Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0 equiv.) to the mixture and stir at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of the amine building block (1.1 equiv.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% LiCl solution (to remove DMF) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Metabolic Stability: The Cyclopropylamine Consideration

A critical differentiator for these building blocks is their metabolic stability profile. While small rings like azetidine are often incorporated to enhance stability, the N-cyclopropyl moiety introduces a specific metabolic liability.

G cluster_cyp CYP450-Mediated Oxidation cluster_alkyl Typical N-Alkyl Metabolism parent N-Cyclopropylamine Substrate radical Aminium Radical Intermediate parent->radical SET opened Ring-Opened Reactive Metabolite radical->opened Fragmentation parent_alkyl N-Isopropylamine Substrate dealkyl N-Dealkylation parent_alkyl->dealkyl hydrox C-Hydroxylation parent_alkyl->hydrox

Caption: Contrasting metabolic pathways.

Comparative Discussion:

  • N-Cyclopropylamines: It is well-documented that N-cyclopropylamines can undergo CYP450-mediated single-electron transfer (SET) oxidation to form an aminium radical. This intermediate can subsequently undergo fragmentation of the strained cyclopropyl ring, leading to reactive metabolites that can form covalent adducts with proteins. This bioactivation pathway was implicated in the hepatotoxicity of the antibiotic trovafloxacin.[6]

  • N-Isopropyl and N-Cyclobutylamines: These larger, less strained alkyl groups do not share the same ring-opening liability. Their metabolism is more likely to proceed through conventional pathways such as N-dealkylation or hydroxylation at the alkyl or heterocyclic core. While these pathways still represent metabolic clearance, they are generally not associated with the formation of the highly reactive species generated from cyclopropylamine fragmentation.[5]

  • Ring Scaffold Influence: The core ring (azetidine, pyrrolidine, piperidine) will also be subject to CYP450-mediated oxidation. Generally, azetidines are considered more metabolically robust than their larger counterparts due to the ring strain making C-H bonds stronger and less susceptible to abstraction.[6]

Therefore, while the N-cyclopropyl group offers advantages in terms of lipophilicity and steric profile, it introduces a potential metabolic risk that must be carefully evaluated in any drug discovery program. The N-isopropyl analog serves as an excellent, readily accessible control compound to assess if this liability is significant for a given molecular scaffold.

Conclusion and Recommendations

This compound is a valuable, sp³-rich building block that provides a unique combination of a constrained azetidine core and a small, rigid N-cycloalkyl substituent. Its primary advantages lie in its ability to confer three-dimensionality and lower lipophilicity compared to acyclic or larger cycloalkyl analogs.

The choice between this building block and the alternatives discussed herein should be guided by the specific goals of the research program:

  • For Novel Scaffolds and Lower Lipophilicity: The target compound, This compound , is an excellent choice. Its unique geometry and favorable logP profile make it ideal for exploring new chemical space.

  • To Mitigate Metabolic Risk: The N-isopropyl analog is the most direct and crucial comparator. Synthesizing and testing it in parallel is a prudent strategy to de-risk the potential for metabolic bioactivation associated with the N-cyclopropyl group.

  • To Modulate Basicity and Explore Larger Vector Space: The pyrrolidine and piperidine analogs offer systematic increases in size, lipophilicity, and basicity. They are ideal for probing larger pockets in a binding site and understanding the impact of amine pKa on target engagement and cell permeability.

By understanding the nuanced differences in synthesis, physicochemical properties, reactivity, and metabolic fate, researchers can strategically deploy these building blocks to accelerate the discovery of new therapeutics with optimized properties.

References

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Introduction: The Strategic Choice Between Four and Five-Membered Saturated Azaheterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Azetidine and Pyrrolidine Scaffolds in Drug Design

In the landscape of medicinal chemistry, saturated heterocycles are indispensable tools for crafting three-dimensional molecules that can navigate complex biological environments. Among these, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as privileged scaffolds.[1] While pyrrolidines are a well-established mainstay in numerous natural products and pharmaceuticals, the more strained azetidine ring has gained significant traction for its unique ability to impart desirable physicochemical and pharmacological properties.[1][2]

This guide provides a comprehensive comparative analysis of these two scaffolds, moving beyond a simple list of properties to explore the causal relationships between their structural nuances and their resulting impact on drug design. We will delve into their fundamental physicochemical characteristics, conformational behaviors, synthetic accessibility, and ultimately, their influence on biological activity, providing researchers and drug development professionals with the field-proven insights needed to strategically select the optimal scaffold for their therapeutic targets.

Part 1: A Head-to-Head Comparison of Core Physicochemical Properties

The seemingly minor difference of a single methylene unit between azetidine and pyrrolidine gives rise to significant distinctions in their fundamental properties. These differences, particularly in ring strain, basicity, and lipophilicity, are critical levers that medicinal chemists can use to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The higher ring strain in azetidine, a result of greater angle and torsional strain, makes it more reactive than the more stable pyrrolidine ring.[2][3] However, it is considerably more stable and easier to handle than the three-membered aziridine ring.[2] This inherent strain is not merely a liability; it is a key feature that influences the scaffold's conformation and interaction with biological targets. Both are strongly basic, with pKa values for their conjugate acids being very similar.[4][5][6][7]

PropertyAzetidinePyrrolidineImplication in Drug Design
Molecular Formula C₃H₇NC₄H₉NPyrrolidine has a higher molecular weight and an additional CH₂ group for potential functionalization.
Molar Mass 57.09 g/mol 71.12 g/mol A minor consideration, but relevant for fragment-based drug design (FBDD).
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Azetidine's strain influences its conformation, reactivity, and metabolic stability.[2][3] It can provide unique vectors for substituents.
pKa (Conjugate Acid) ~11.3[4][5]~11.3[6][7]Both are strongly basic, readily protonated at physiological pH, which impacts solubility, receptor interaction, and potential for hERG liability.
logP (Octanol/Water) -0.1 (calc.)[4]0.46[6]Pyrrolidine is inherently more lipophilic, which can affect membrane permeability, solubility, and off-target hydrophobic interactions.[8]
Conformation Puckered[2]Envelope, Twist[9]The distinct conformational preferences dictate the spatial arrangement of substituents, critically impacting protein-ligand binding.

Part 2: Conformational Analysis and its Impact on Target Engagement

The conformational behavior of a scaffold is paramount as it dictates the three-dimensional presentation of pharmacophoric elements to a biological target. Azetidine and pyrrolidine exhibit distinct conformational landscapes.

The azetidine ring is not planar and adopts a puckered conformation to alleviate some of its inherent torsional strain.[2] This puckering is dynamic, and the specific conformation can be influenced by substituents. This constrained geometry can be highly advantageous. For instance, in peptide chemistry, azetidine-2-carboxylic acid residues preferentially induce gamma-turns, whereas the corresponding pyrrolidine-based proline residues favor beta-turns.[10] This allows for precise control over peptide secondary structure.

Pyrrolidine is more flexible, existing in a dynamic equilibrium between "envelope" and "twist" conformations.[9] The puckering of the pyrrolidine ring can be controlled through the strategic placement of substituents, with stereoelectronic factors playing a key role.[9] While this flexibility can be beneficial for adapting to a binding pocket, the rigidity of the azetidine ring can offer an entropic advantage in binding by reducing the conformational penalty upon complex formation.

G cluster_0 Scaffold Conformational Preferences cluster_1 Impact on Peptide Structure cluster_2 Consequence for Drug Design Aze Azetidine Aze_Conf Puckered Conformation (Defined Geometry) Aze->Aze_Conf Less Flexible Pyr Pyrrolidine Pyr_Conf Envelope & Twist Conformers (Dynamic Equilibrium) Pyr->Pyr_Conf More Flexible Gamma γ-Turn Induction Aze_Conf->Gamma Favors Beta β-Turn Induction Pyr_Conf->Beta Favors Rigid Pre-organization for Binding (Entropic Advantage) Gamma->Rigid Adapt Conformational Adaptability (Induced Fit) Beta->Adapt G cluster_workflow Temperature-Controlled Synthesis of Azetidines and Pyrrolidines start Homoallyl Amine Precursor reagents I₂, NaHCO₃ in Acetonitrile start->reagents azetidine 2-(Iodomethyl)azetidine (Kinetic Product) reagents->azetidine 20°C (Low Temp) pyrrolidine 3-Iodopyrrolidine (Thermodynamic Product) reagents->pyrrolidine 50°C (High Temp) azetidine->pyrrolidine Heat (Isomerization)

Caption: Synthetic workflow for temperature-controlled iodocyclisation of homoallyl amines.

Experimental Protocol: Temperature-Controlled Iodocyclisation of N-benzyl-1-phenylbut-3-en-1-amine

This protocol is adapted from methodologies that demonstrate the selective synthesis of azetidine or pyrrolidine scaffolds from a common precursor by controlling the reaction temperature. [1][11] Objective: To selectively synthesize either cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine (azetidine product) or cis-1-benzyl-3-iodo-4-phenylpyrrolidine (pyrrolidine product).

Materials:

  • N-benzyl-1-phenylbut-3-en-1-amine (starting material)

  • Iodine (I₂)

  • Sodium hydrogen carbonate (NaHCO₃)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

1. Synthesis of cis-Azetidine (Low-Temperature Condition): a. To a solution of N-benzyl-1-phenylbut-3-en-1-amine (1.0 eq) in anhydrous acetonitrile, add sodium hydrogen carbonate (2.0 eq). b. Stir the suspension at room temperature (20 °C). c. Add a solution of iodine (1.5 eq) in acetonitrile dropwise over 10 minutes. d. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours. e. Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. h. Crucially, concentrate the solvent under reduced pressure at a temperature not exceeding 20 °C to prevent isomerization to the pyrrolidine. [1] i. Purify the crude product by flash column chromatography to yield the cis-azetidine derivative.

2. Synthesis of cis-Pyrrolidine (High-Temperature Condition): a. To a solution of N-benzyl-1-phenylbut-3-en-1-amine (1.0 eq) in anhydrous acetonitrile, add sodium hydrogen carbonate (2.0 eq). b. Heat the suspension to 50 °C using an oil bath. c. Add a solution of iodine (1.5 eq) in acetonitrile dropwise. d. Maintain the reaction at 50 °C and monitor by TLC until the starting material is consumed and the formation of the pyrrolidine is complete. e. Work-up the reaction as described in steps 1e-1g. f. The solvent can be removed at higher temperatures (e.g., 40 °C) as the pyrrolidine is thermodynamically stable. g. Purify the crude product by flash column chromatography to yield the cis-pyrrolidine derivative.

Self-Validation: The success of this differential synthesis is validated by comparing the NMR spectra of the products obtained under the two different temperature conditions. The distinct chemical shifts and coupling constants for the azetidine and pyrrolidine ring protons will confirm the selective formation of the desired scaffold. This protocol demonstrates that a single, readily available precursor can be a gateway to either scaffold, providing a self-validating system based on predictable thermodynamic and kinetic control.

Conclusion

The choice between an azetidine and a pyrrolidine scaffold is a nuanced strategic decision in drug design. Pyrrolidine offers a flexible, lipophilic, and synthetically accessible framework that has stood the test of time. Azetidine, while more strained and historically more challenging to synthesize, provides a powerful tool for introducing conformational rigidity, improving metabolic stability, and exploring novel chemical space. Its unique puckered structure offers distinct vectors for substituents that are unachievable with a five-membered ring. As synthetic methodologies continue to advance, the strategic incorporation of the azetidine scaffold is poised to become an increasingly vital tactic in the development of next-generation therapeutics.

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biological activity of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate compared to its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate and its Analogs in the Context of STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a compelling therapeutic target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in promoting tumor cell proliferation, survival, and angiogenesis.[1] The discovery of small-molecule inhibitors that can effectively and selectively modulate STAT3 activity represents a significant endeavor in modern drug discovery. Within this landscape, the four-membered saturated nitrogen-containing heterocycle, the azetidine ring, has emerged as a valuable scaffold for the development of potent STAT3 inhibitors.[2][3] This guide provides a comparative analysis of the biological activity of azetidine-based compounds, with a focus on the structural class represented by this compound, in the context of STAT3 inhibition. We will delve into the structure-activity relationships (SAR) of these analogs, present key experimental data, and provide detailed protocols for assessing their biological activity.

From Proline to Azetidine: A Leap in Potency

The journey towards potent azetidine-based STAT3 inhibitors evolved from earlier work on proline-based analogs.[2] While proline-containing compounds showed initial promise, the transition to the smaller, more constrained azetidine ring resulted in a significant enhancement of inhibitory activity against STAT3.[2][4] This strategic shift from a five-membered to a four-membered ring system led to the discovery of (R)-azetidine-2-carboxamide analogs with sub-micromolar potencies in disrupting STAT3 DNA-binding activity.[2]

Structure-Activity Relationship (SAR) of Azetidine-Based STAT3 Inhibitors

The biological activity of azetidine-based STAT3 inhibitors is exquisitely sensitive to the nature of the substituents on the azetidine ring and the appended functionalities. The following table, constructed from data presented by Yue et al. (2020), illustrates the structure-activity relationship of a series of (R)-azetidine-2-carboxamide analogs. The inhibitory potency was determined using an Electrophoretic Mobility Shift Assay (EMSA), which measures the ability of the compounds to disrupt the binding of STAT3 to its DNA target.[2]

CompoundR1 GroupR2 GroupEMSA IC50 (µM)[2]
5a 2-OHH0.55
5o 2-OH5-cyclohexyl0.38
8i 2-OHH0.34
7e 2-OH5-cyclohexyl-
7f 2-OH5-cyclohexyl-
7g 2-OH5-cyclohexyl-
9k Phthalimide-1.18
8l 3-FH0.89

Data extracted from Yue, P. et al. J Med Chem. 2020, 63(24), 15847-15873.[2]

Key Insights from the SAR Table:

  • The (R)-azetidine-2-carboxamide core is crucial for potent STAT3 inhibition.

  • A hydroxyl group at the 2-position of the benzoic acid moiety (R1) is generally favorable for activity. For instance, compound 5a with a hydroxyl group exhibits an IC50 of 0.55 µM.[2]

  • Substitution on the benzyl moiety (R2) can significantly impact potency. The introduction of a cyclohexyl group at the 5-position, as seen in compound 5o , leads to a notable increase in potency (IC50 = 0.38 µM) compared to the unsubstituted analog.[2]

  • Modifications of the carboxylic acid functionality can be tolerated, albeit with varying effects on activity. Replacing the carboxylic acid with a phthalimide group (compound 9k ) results in a slight decrease in potency (IC50 = 1.18 µM), while a hydroxamic acid derivative (8l ) maintains sub-micromolar activity (IC50 = 0.89 µM).[2]

While direct experimental data for this compound as a STAT3 inhibitor is not available in the reviewed literature, its structure presents interesting features for consideration. The presence of the cyclopropylamino group at the 3-position of the azetidine ring introduces a small, rigid substituent that could influence binding to the STAT3 protein. Further experimental evaluation of this compound and its analogs is warranted to determine their potential as STAT3 inhibitors.

Mechanism of Action: Irreversible Inhibition

A noteworthy characteristic of these potent azetidine-based STAT3 inhibitors is their mechanism of action. Studies have shown that these compounds can act as irreversible inhibitors by forming covalent bonds with cysteine residues within the DNA-binding domain of STAT3.[3][5][6] This irreversible binding leads to a sustained inhibition of STAT3 activity and contributes to their potent antitumor effects observed in preclinical models.[5]

Experimental Protocols for Assessing Biological Activity

To evaluate the biological activity of this compound and its analogs as potential STAT3 inhibitors, a series of well-established in vitro and cell-based assays can be employed.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This biochemical assay directly measures the ability of a compound to inhibit the binding of activated STAT3 protein to its specific DNA recognition sequence.

Principle: A radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site is incubated with nuclear extracts containing activated STAT3 in the presence or absence of the test compound. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. A decrease in the amount of the STAT3-DNA complex in the presence of the compound indicates inhibition.

Step-by-Step Protocol: [2]

  • Preparation of Nuclear Extracts: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or from cells stimulated with a STAT3 activator like Interleukin-6 (IL-6).

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., the high-affinity sis-inducible element (hSIE)) with 32P-ATP using T4 polynucleotide kinase or with a fluorescent dye.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, a poly(dI-dC) non-specific competitor, and the test compound at various concentrations. Incubate at room temperature for 20-30 minutes.

  • Probe Addition: Add the labeled probe to the reaction mixture and incubate for another 20-30 minutes at room temperature.

  • Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system.

  • Detection: For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film. For fluorescently labeled probes, visualize the gel using a fluorescence imager.

  • Quantification: Quantify the intensity of the band corresponding to the STAT3-DNA complex. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

EMSA_Workflow A Prepare Nuclear Extracts (with activated STAT3) C Incubate Nuclear Extract with Test Compound A->C B Label DNA Probe (STAT3 binding site) D Add Labeled Probe to Mixture B->D C->D E Separate by PAGE D->E F Detect STAT3-DNA Complex E->F G Quantify and Determine IC50 F->G MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate to form Formazan C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate EC50 F->G

Caption: Workflow for the MTT Cell Viability Assay.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This technique is used to detect the levels of phosphorylated (activated) STAT3 in cells treated with the test compounds.

Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific antibodies that recognize total STAT3 and phosphorylated STAT3 (at tyrosine 705). A decrease in the p-STAT3 signal relative to total STAT3 indicates inhibition of STAT3 activation.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for p-STAT3 (Tyr705). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

The STAT3 Signaling Pathway and Points of Inhibition

The activation of STAT3 is a tightly regulated process that is often hijacked in cancer. The following diagram illustrates a simplified STAT3 signaling pathway and highlights the points at which azetidine-based inhibitors can exert their effects.

STAT3_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_mono STAT3 Monomer JAK->STAT3_mono phosphorylates STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates DNA DNA STAT3_dimer_nuc->DNA binds Gene Target Gene Transcription (Proliferation, Survival) DNA->Gene Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_dimer_nuc prevents DNA binding

Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Conclusion

The azetidine scaffold represents a highly promising starting point for the development of potent and selective STAT3 inhibitors. The significant increase in potency observed when transitioning from proline-based to azetidine-based compounds underscores the importance of the four-membered ring in optimizing interactions with the STAT3 protein. The detailed structure-activity relationships presented in this guide provide a roadmap for the rational design of novel analogs with improved biological activity. While the specific activity of this compound against STAT3 remains to be experimentally determined, its structural features, when considered within the established SAR, suggest that it and its derivatives are worthy of further investigation. The experimental protocols outlined herein provide a robust framework for characterizing the biological activity of these and other novel azetidine-based compounds, paving the way for the development of the next generation of STAT3-targeted cancer therapies.

References

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., ... & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847–15873. [Link]

  • Chen, Y., Zhai, N., Zhu, Y., Yue, P., Verma, N., Brotherton-Pleiss, C., ... & Turkson, J. (2023). Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. Cancer Research, 83(7_Supplement), 514-514. [Link]

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer letters, 534, 215613. [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, H., Ouyang, S., Zhang, Y., & Wang, Y. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific reports, 9(1), 1-8. [Link]

  • Scholar9. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. [Link]

  • Chalyk, B. A., Zhuravel, I. O., & Kovtunenko, V. O. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene) acetate and Methyl 2-(Oxetan-3-ylidene) acetate. Molecules, 28(3), 1074. [Link]

  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer letters, 534, 215613. [Link]

  • ResearchGate. (n.d.). IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside... [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • eScholarship. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]

  • PubMed. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]

  • Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(5), 2135–2143. [Link]

  • Kim, S. M., Kim, D. H., Lee, C. H., & Kim, D. Y. (2022). STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis. Cellular Oncology, 45(2), 265–276. [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Physics: Conference Series, 1879(2), 022079. [Link]

  • Pandey, M. K., Sung, B., Kunnumakkara, A. B., Sethi, G., Chaturvedi, M. M., & Aggarwal, B. B. (2008). Butein Suppresses Constitutive and Inducible Signal Transducer and Activator of Transcription (STAT) 3 Activation and STAT3-Regulated Gene Products through the Induction of a Protein Tyrosine Phosphatase SHP-1. Molecular pharmacology, 73(5), 1477–1486. [Link]

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Screening Hits for Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine ring, a compact four-membered heterocycle, is a privileged scaffold in modern drug discovery, prized for the unique structural constraints and metabolic stability it imparts.[1][2] Its growing prevalence in screening libraries necessitates a robust, multi-faceted validation strategy to ensure that initial "hits" from high-throughput screening (HTS) are genuine, on-target modulators and not costly artifacts. This guide provides a field-proven framework for navigating the critical path from a promising screening result to a validated lead compound, emphasizing the causal logic behind experimental choices and the establishment of self-validating protocols.

The Validation Funnel: An Integrated Strategy

The validation process is not a single experiment but a multi-stage funnel designed to progressively increase confidence in a hit compound. Each stage employs assays of increasing complexity and physiological relevance to systematically eliminate false positives and build a comprehensive data package.

G cluster_0 Primary Screen cluster_1 Stage 1: Hit Confirmation cluster_2 Stage 2: Artifact Removal cluster_3 Stage 3: Direct Target Engagement cluster_4 Stage 4: Cellular Activity & Selectivity PrimaryScreen High-Throughput Screen (HTS) (e.g., 10,000s of Azetidine Compounds) HitConfirmation Re-test in Primary Assay Generate Dose-Response Curve (IC₅₀/EC₅₀) PrimaryScreen->HitConfirmation Initial Hits ArtifactRemoval Orthogonal & Counter-Screens (Rule out non-specific activity & interference) HitConfirmation->ArtifactRemoval Confirmed Hits DirectBinding Biophysical Assays (SPR, DSF, ITC) (Confirm direct binding to target protein) ArtifactRemoval->DirectBinding Triaged Hits CellularActivity Cell-Based Assays (Target Engagement, Functional) Selectivity Profiling DirectBinding->CellularActivity Validated Binders ValidatedLead ValidatedLead CellularActivity->ValidatedLead Validated Lead Series G cluster_0 True Hit Validation cluster_1 Artifact Identification PrimaryAssay Primary Assay Target + Substrate + Compound Fluorescence Detection Positive Signal OrthogonalAssay Orthogonal Assay Target + Substrate + Compound Label-Free Detection Positive Signal PrimaryAssay->OrthogonalAssay CONFIRMS Activity (Different Technology) CounterScreen Counter-Screen NO Target + Substrate + Compound Fluorescence Detection Positive Signal PrimaryAssay->CounterScreen REVEALS Interference (Target-Independent)

Caption: Orthogonal assays confirm activity, while counter-screens detect artifacts.

Common Assay Artifacts and Their Mitigation

Artifact TypeMechanism of InterferenceRecommended Detection Method(s)
Compound Aggregation The compound forms colloidal aggregates that sequester and non-specifically inhibit the target protein. [3]Dynamic Light Scattering (DLS); repeat assay with 0.01% Triton X-100 (detergent disrupts aggregates).
Spectroscopic Interference The compound is intrinsically fluorescent or quenches the assay's fluorescent signal. [3][4]Pre-read plates for compound autofluorescence before adding assay reagents; run a counter-screen without the target.
Luciferase Inhibition Many compounds directly inhibit luciferase, a common reporter enzyme in cell-based assays. [3]Use a commercial luciferase inhibitor counter-screen assay; employ an orthogonal reporter (e.g., β-galactosidase).
Reactive Compounds The compound chemically modifies and inactivates the target protein through covalent bonding.Mass spectrometry to detect covalent modification of the target protein; test for time-dependent inhibition.

Part 3: Biophysical Confirmation of Direct Target Engagement

Once a hit is confirmed and cleared of common artifacts, the next critical question is: Does the compound physically bind to the intended target protein? Biophysical assays provide this definitive, label-free evidence. [5][6]Applying a combination of methods is the most robust approach to building confidence in a hit. [7][8] Comparison of Key Biophysical Methods

TechniquePrincipleKey OutputsThroughputProsCons
Differential Scanning Fluorimetry (DSF) / Thermal Shift Measures the change in protein melting temperature (Tm) upon ligand binding. [8]Binding (ΔTm)HighLow protein consumption; rapid; cost-effective.Indirect measure of affinity; not all binding events cause a Tm shift.
Surface Plasmon Resonance (SPR) Detects changes in refractive index as a compound flows over a sensor chip with immobilized protein. [8]Affinity (KD), Kinetics (ka, kd)MediumReal-time data; provides kinetic information.Requires protein immobilization which can affect activity; potential for artifacts. [5]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between a compound and its target. [8]Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Low"Gold standard" for binding thermodynamics; solution-based.High protein consumption; low throughput; sensitive to buffer mismatch.
NMR Spectroscopy Monitors changes in the NMR spectrum of the protein or the ligand upon complex formation. [6][8]Binding site, Affinity (KD)LowProvides structural information on the binding site; highly sensitive to weak binders.Requires high protein concentrations and specialized equipment. [6]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)

This protocol outlines a typical DSF experiment to validate the binding of an azetidine compound to its target protein.

Objective: To determine if the compound binds to the target protein by measuring a shift in the protein's thermal denaturation curve.

Materials:

  • Purified target protein (≥95% purity) at a stock concentration of 1-2 mg/mL.

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Azetidine hit compound (10 mM stock in DMSO).

  • qPCR instrument with a thermal ramping feature.

  • Optically clear 96-well PCR plates.

Methodology:

  • Protein-Dye Master Mix Preparation:

    • Dilute the SYPRO Orange dye from 5000x to 200x in DSF buffer.

    • Add the 200x dye to the protein solution to achieve a final dye concentration of 5x.

    • Dilute the protein-dye mix with DSF buffer to a final protein concentration of 2 µM. Causality: The final protein concentration must be optimized to give a robust unfolding transition signal.

  • Compound Dilution:

    • Prepare a serial dilution of the azetidine compound in DSF buffer. A typical final concentration range would be 100 µM to 0.1 µM.

    • Include a "no compound" control (buffer + DMSO) and a "no protein" control.

  • Plate Setup:

    • In a 96-well PCR plate, add 2 µL of each compound dilution.

    • Add 18 µL of the protein-dye master mix to each well for a final volume of 20 µL. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • Seal the plate securely with an optical seal.

  • Instrument Run (Melt Curve Analysis):

    • Place the plate in the qPCR instrument.

    • Set up a melt curve protocol:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.5 °C/minute.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • The melting temperature (Tm) is the midpoint of the sigmoidal unfolding curve, often calculated as the peak of the first derivative (-dF/dT).

    • A positive ΔTm (Tm of protein with compound - Tm of protein alone) of ≥ 2 °C is generally considered a significant shift, indicating stabilizing binding.

Part 4: Confirmation in a Cellular Environment

A compound that binds to a purified protein is promising, but its activity must be confirmed in the more complex, physiologically relevant environment of a living cell. [9]Cellular assays confirm that the compound can cross the cell membrane, engage its target, and elicit the desired biological response.

Signaling Pathway Modulation: The Case of STAT3

Novel azetidine compounds have been identified as potent inhibitors of the STAT3 signaling pathway, which is aberrantly activated in many cancers. [10][11]Validating a hit against this target would involve confirming its effect on this pathway within cancer cells.

G Cytokine Cytokine Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimerization p-STAT3 Dimerization STAT3_active->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene Target Gene Transcription (Proliferation, Survival) Translocation->Gene Azetidine Azetidine Compound Azetidine->STAT3_active INHIBITS (Prevents DNA Binding)

Caption: Inhibition of the STAT3 signaling pathway by an azetidine compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a common secondary assay to determine if an azetidine compound identified as a potential anti-cancer agent has a cytotoxic or cytostatic effect on cancer cells. [10][12] Objective: To measure the metabolic activity of cancer cells after treatment with an azetidine compound as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., SiHa cervical cancer cells). [13]* Complete cell culture medium (e.g., DMEM + 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • Azetidine hit compound (10 mM stock in DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to attach overnight in a 37°C, 5% CO₂ incubator. [12]2. Compound Treatment:

    • Prepare serial dilutions of the azetidine compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (medium + DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 hours). [12][13]3. MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. [10][12]6. IC₅₀ Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value. [12]

Conclusion

The validation of in vitro screening hits for azetidine compounds is a systematic process of evidence-building. It demands a scientifically rigorous, multi-pronged approach that moves from simple re-confirmation to the elimination of artifacts, confirmation of direct physical binding, and finally, validation of activity in a relevant cellular context. By understanding the causality behind each experimental choice and employing a suite of orthogonal, self-validating assays, researchers can effectively triage hit lists, focusing precious resources on those azetidine compounds with the genuine therapeutic potential to become next-generation medicines.

References

  • Ciulli, A. (2013). Biophysical screening for the discovery of small-molecule ligands. Methods in Molecular Biology, 1008, 357-380. [Link]

  • Gesner, E., et al. (2011). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]

  • Renslo, A. R. (2008). Applications of Biophysics in High-Throughput Screening Hit Validation. Methods in Molecular Biology, 51, 574–580. [Link]

  • Lipford, J. R. (2019). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling. [Link]

  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • Axxam. From gene to validated and qualified hits. Axxam. [Link]

  • GARDP (2024). Hit validation and characterization. YouTube. [Link]

  • ResearchGate. Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate. [Link]

  • Smith, G. F. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Zhu, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • Cui, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. [Link]

  • Yang, T., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • An, Y., et al. (2025). Interference and Artifacts in High-content Screening. NIH Bookshelf. [Link]

  • Sun, H., et al. (2018). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Chemistry – A European Journal. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Drug Discovery and Development. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 3-Aminoazetidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold has become a cornerstone in modern medicinal chemistry. Its unique, strained four-membered ring imparts conformational rigidity and serves as a versatile bioisostere, often improving the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] Among its derivatives, 3-aminoazetidines are particularly crucial intermediates for a wide array of biologically active compounds.[3] However, the synthesis of this strained heterocyclic system is not trivial, and the choice of synthetic route can significantly impact yield, scalability, and access to chemical diversity.

This guide provides an in-depth comparison of several prominent synthetic routes to 3-aminoazetidine derivatives. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale behind procedural choices, and the practical advantages and limitations of each method, supported by experimental data and detailed protocols.

Route 1: Reductive Amination of N-Boc-3-Azetidinone

This is arguably the most direct and widely adopted method for synthesizing N-substituted 3-aminoazetidines, leveraging the commercially available and stable N-Boc-3-azetidinone.[4][5] The strategy is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope.

Causality and Mechanistic Insight: The reaction proceeds in a one-pot fashion. First, the primary or secondary amine attacks the ketone carbonyl to form a hemiaminal intermediate. This intermediate then dehydrates to generate a transient imine (from primary amines) or an iminium ion (from secondary amines). A mild and selective reducing agent is then used to reduce this C=N bond to the target amine.[4]

The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][5] Its mildness and steric bulk allow it to selectively reduce the protonated iminium ion much more rapidly than the starting ketone. This chemoselectivity prevents the formation of the corresponding alcohol byproduct and allows the entire sequence to be performed efficiently in a single reaction vessel.

Experimental Protocol: Synthesis of N-Boc-1'-(phenyl)-[1,3'-biazetidin]-3-amine

This protocol is adapted from established procedures for the reductive amination of N-Boc-3-azetidinone.[4][5]

Materials:

  • N-Boc-3-azetidinone

  • Aniline (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M), add the desired amine (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the mixture. The addition is often exothermic and should be controlled.

  • Stir the reaction at room temperature for 3-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous phase with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aminoazetidine derivative.

Diagram of Reductive Amination Pathway

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Azetidinone N-Boc-3-Azetidinone Iminium Iminium Intermediate Azetidinone->Iminium + H⁺, -H₂O Iminium_ref Iminium Intermediate Amine R¹R²NH Amine->Iminium Reducer NaBH(OAc)₃ Product 3-(R¹R²-amino)azetidine Reducer->Product Iminium_ref->Product

Workflow for Reductive Amination.

Route 2: Nucleophilic Substitution from 3-Hydroxyazetidine

This highly reliable, two-step approach begins with the readily available N-Boc-3-hydroxyazetidine.[6] It involves the activation of the hydroxyl group into a potent leaving group, followed by displacement with an amine source.

Causality and Mechanistic Insight: The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a sulfonate ester, typically a mesylate (Ms) or tosylate (Ts). This is achieved by reaction with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine. The resulting sulfonate is an excellent leaving group due to the stability of the sulfonate anion.

The second step is a classical SN2 displacement. A common and highly effective method uses sodium azide (NaN₃) as the nucleophile.[7] The resulting 3-azidoazetidine is a stable intermediate that can be readily reduced to the primary 3-aminoazetidine via catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like triphenylphosphine (the Staudinger reaction). This azide-based route is particularly valuable for accessing the parent N-H free 3-aminoazetidine after deprotection.

Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine

This protocol is based on a highly efficient, scalable synthesis.[8]

Part A: Synthesis of 1-Boc-3-(methylsulfonyloxy)azetidine

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv.) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add triethylamine (1.5 equiv.).

  • Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).

  • Wash the reaction mixture sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step without further purification.

Part B: Synthesis of N-Boc-3-aminoazetidine

  • Dissolve the crude mesylate from Part A in dimethylformamide (DMF).

  • Add sodium azide (2.0 equiv.) and heat the mixture to 70-80 °C for several hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give crude N-Boc-3-azidoazetidine.

  • Dissolve the crude azide in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% loading).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-3-aminoazetidine.

Diagram of Nucleophilic Substitution Pathway

G start N-Boc-3-hydroxyazetidine mesylate N-Boc-3-mesyloxyazetidine start->mesylate MsCl, Et₃N (Activation) azide N-Boc-3-azidoazetidine mesylate->azide NaN₃, DMF (SN2 Displacement) product N-Boc-3-aminoazetidine azide->product H₂, Pd/C (Reduction)

Workflow for Nucleophilic Substitution.

Route 3: Intramolecular Cyclization

Intramolecular cyclization is a fundamental strategy for forming heterocyclic rings.[1] For azetidines, this typically involves a 4-exo-tet cyclization of a γ-aminohalide or a related substrate where an amine nitrogen attacks a carbon bearing a leaving group.[9]

Causality and Mechanistic Insight: The formation of a strained four-membered ring is entropically and enthalpically disfavored.[10] Therefore, this reaction requires carefully chosen precursors and conditions. The key is to have a 1,3-difunctionalized propane backbone where one terminus is an amine (or a precursor) and the other is a good leaving group. A common approach involves the reaction of a primary amine with a 1,3-dihalopropane or a 1,3-propanediol derivative like a bis-triflate.[9] The reaction proceeds via a double SN2 mechanism, where the amine first displaces one leaving group, and the resulting secondary amine then cyclizes to displace the second, forming the azetidine ring.

While robust, this method can be limited by the availability of the substituted 1,3-propane precursors and potential polymerization side reactions.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-aminoazetidine

This protocol is adapted from the synthesis of 1,3-disubstituted azetidines via in situ generated bis-triflates.[9]

Materials:

  • 2-(Benzhydrylamino)propane-1,3-diol

  • Pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(benzhydrylamino)propane-1,3-diol (1.0 equiv.) and pyridine (3.0 equiv.) in DCM and cool to -78 °C.

  • Slowly add a solution of trifluoromethanesulfonic anhydride (2.2 equiv.) in DCM dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the protected 1-benzhydrylazetidine. Subsequent functionalization and deprotection steps would be required to yield the final 3-aminoazetidine.

Diagram of Intramolecular Cyclization Pathway

G start 1,3-Propanediol Derivative bistriflate In situ generated Bis-triflate start->bistriflate Tf₂O, Base cyclization Intramolecular SN2 Cyclization bistriflate->cyclization + Primary Amine product Azetidine Ring cyclization->product

Workflow for Intramolecular Cyclization.

Comparative Summary of Synthetic Routes

FeatureReductive AminationNucleophilic SubstitutionIntramolecular Cyclization
Starting Material N-Boc-3-azetidinoneN-Boc-3-hydroxyazetidineSubstituted 1,3-propanediols/dihalides
Key Steps One-pot iminium formation and reductionActivation (mesylation) and SN2 displacementBis-activation and double SN2 cyclization
Typical Yields High (70-95%)[5]High (70-90% over 2 steps)[8]Moderate to Good (50-85%)[9]
Scalability ExcellentGood; azide use requires caution on scaleModerate; potential for side reactions
Versatility Excellent for N-substitutionExcellent for C3-functionalization (NH₂ access)Good, but dependent on precursor availability
Key Advantages Operationally simple, one-pot, broad scopeReliable, high-yielding, clean conversionsClassic, powerful for core scaffold formation
Key Limitations Primarily for N-substituted derivativesMulti-step, use of hazardous reagents (azide)Precursor synthesis, risk of polymerization

Conclusion and Outlook

The synthesis of 3-aminoazetidine derivatives is a well-developed field with several robust and reliable methods at the disposal of the modern chemist.

  • For rapid access to a library of N-substituted 3-aminoazetidines , reductive amination from N-Boc-3-azetidinone is the undisputed method of choice due to its simplicity, high yields, and broad applicability.[4][5]

  • When the goal is the synthesis of the parent 3-aminoazetidine or derivatives requiring a primary amine handle for further elaboration, the nucleophilic substitution route via a 3-azido intermediate is exceptionally effective and scalable.[8]

  • Intramolecular cyclization remains a powerful, albeit more traditional, approach for constructing the core azetidine ring, particularly when specific substitution patterns are required that are not easily accessible through other means.[1][9]

Beyond these workhorse methods, modern approaches like photochemical [2+2] cycloadditions and C-H amination are continually expanding the synthetic toolkit.[11][12] These cutting-edge techniques offer novel pathways to densely functionalized azetidines under mild conditions, promising even greater access to this privileged scaffold in the future. The optimal synthetic strategy will always depend on the specific target molecule, available starting materials, and the desired scale of the reaction.

References

  • Singh, G. S., & D’hooghe, M. (2015). Synthesis and applications of azetidines and their derivatives. Comprehensive Organic Synthesis II, 5, 118-163. [URL Not Available]
  • De Kimpe, N. (2008). Azetidines, Azetines, and Azetes. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 1-84). Elsevier. [URL Not Available]
  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12, 1035–1040. [Link]

  • Barriault, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5893-5935. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48753-48786. [Link]

  • Lee, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(6), 683-688. [Link]

  • Smith, A. B., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. Organic Letters, 22(21), 8476-8480. [Link]

  • Szostak, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1084. [Link]

  • Anderson, K. W., et al. (2006). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development, 10(3), 478-480. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1264879. [Link]

  • Ghorai, M. K., et al. (2014). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters, 16(15), 4054-4057. [Link]

  • Szostak, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1084. [Link]

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1276214. [Link]

  • Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

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  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

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  • Gante, J., et al. (2000). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Peptide Research, 55(1), 1-10. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Azetidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a structurally rigid framework that can effectively orient substituents into the binding pockets of enzyme targets.[2][3] This conformational rigidity can lead to a favorable entropic profile upon binding, often translating into enhanced potency and selectivity.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine-based inhibitors across several key enzyme classes, supported by experimental data and detailed protocols for their characterization.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the nuanced roles of the azetidine scaffold in inhibiting proteases, kinases, and other enzymes, explaining the causal relationships behind experimental design and data interpretation.

Part 1: Azetidine-Based Serine Protease Inhibitors

Serine proteases are a major class of enzymes involved in a multitude of physiological processes, making them attractive drug targets. Azetidine-containing molecules have been successfully developed as potent inhibitors, often mimicking the natural peptide substrates of these enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key therapeutic target for type 2 diabetes.[4] Inhibitors of this enzyme prevent the degradation of incretin hormones, leading to enhanced insulin secretion. The azetidine scaffold has been extensively explored in the design of DPP-4 inhibitors.

Structural Insights and Comparative Analysis

Azetidine-based DPP-4 inhibitors can be broadly categorized into three subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines.[4][5][6]

  • 2-Cyanoazetidines: The nitrile group in 2-cyanoazetidines acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue in the DPP-4 active site. The SAR of this class is significantly influenced by the substituent on the azetidine nitrogen. Large, hydrophobic amino acid groups generally lead to the most potent compounds, with activities often below 100 nM.[4][5][6] Interestingly, the stereochemistry at the 2-position does not dramatically impact inhibitory potency, with both (R)- and (S)-isomers showing similar activities.[4][5][6]

  • 3-Fluoroazetidines: The introduction of a fluorine atom at the 3-position offers a strategy to enhance binding affinity and improve physicochemical properties without the chemical instability associated with the cyano and keto subtypes.[5][6] These analogs can achieve sub-micromolar potency.[5][6]

  • 2-Ketoazetidines: Similar to the 2-cyano derivatives, 2-ketoazetidines can form covalent adducts with the active site serine. They also show a preference for large, hydrophobic groups on the azetidine nitrogen.[4][5][6]

A critical consideration for the 2-cyano and 2-keto subtypes is their potential for chemical instability, as they can undergo internal cyclization to form inactive byproducts.[5][6] However, certain 2-cyanoazetidines have demonstrated aqueous stability comparable to the well-established cyanopyrrolidine inhibitors.[5][6]

Table 1: Comparative Activity of Azetidine-Based DPP-4 Inhibitors

Compound SubtypeR Group (on Azetidine N)DPP-4 IC50 (nM)Key SAR Observations
2-CyanoazetidineLarge, hydrophobic amino acid< 100Potency driven by hydrophobic interactions in the S1 pocket. Stereochemistry at C2 is not critical.[4][5][6]
3-FluoroazetidineVarious< 1000Improved stability profile compared to cyano and keto analogs.[5][6]
2-KetoazetidineLarge, hydrophobic amino acid< 100Similar to 2-cyanoazetidines, potency is enhanced by large hydrophobic groups.[4][5][6]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (pH 7.5) with appropriate additives

  • Test compounds (azetidine derivatives)

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in assay buffer. The substrate concentration should be at or below its Michaelis-Menten constant (Km) to ensure competitive inhibitors can be identified.[7]

  • Assay Reaction: a. Add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate. b. Add 25 µL of the diluted DPP-4 enzyme solution to each well and pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Data Acquisition: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[7]

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The HCV NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral therapy.[8][9] Azetidine derivatives have been investigated as replacements for the traditional proline moiety at the P2 position of peptidomimetic inhibitors.[8][9]

Structural Insights and Comparative Analysis

In the context of HCV protease inhibitors like boceprevir and telaprevir, the azetidine ring is introduced as a P2 substituent.[8][9]

  • Simple vs. Spirocyclic Azetidines: Replacing the P2 proline with a simple, unsubstituted azetidine was found to be detrimental to activity.[8] However, the incorporation of more complex, substituted, and spirocyclic azetidines led to the discovery of potent inhibitors.[8]

  • Key Example: An analog bearing a 1',3'-dihydrospiro[azetidine-3,2'-indene] at the P2 position exhibited an EC50 of 0.8 µM against HCV replication in a cell-based assay.[8] This highlights the importance of the specific substitution pattern on the azetidine ring for achieving potent antiviral activity. Molecular modeling guided the design of these series, and the binding mode was confirmed by co-crystal structures.[10]

Part 2: Azetidine-Based Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in many diseases, particularly cancer. The azetidine scaffold has been incorporated into kinase inhibitors to provide specific interactions with the ATP-binding site.

STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells.

Structural Insights and Comparative Analysis

A series of (R)-azetidine-2-carboxamide analogues have been developed as potent STAT3 inhibitors.[11][12]

  • Scaffold Hopping: Replacing a five-membered proline ring with a four-membered azetidine ring resulted in a more than four-fold increase in inhibitory potency against STAT3 DNA-binding activity.[11][12] This demonstrates how the subtle conformational constraints imposed by the azetidine ring can lead to significant gains in activity.

  • Potency and Selectivity: Optimized azetidine amides have achieved sub-micromolar IC50 values for STAT3 inhibition (e.g., 0.34 µM).[11][12] These compounds also demonstrated high selectivity, with IC50 values greater than 18 µM against the related STAT1 and STAT5 proteins.[11][12]

  • Cellular Activity: Active azetidine inhibitors were shown to inhibit constitutive STAT3 phosphorylation and DNA-binding in human breast cancer cells at concentrations of 1-3 µM.[11][12]

Table 2: Comparison of Proline vs. Azetidine Scaffolds in STAT3 Inhibitors

ScaffoldSTAT3 DNA-Binding IC50 (µM)Key SAR Finding
Proline-based2.4Baseline activity for the five-membered ring system.[11][12]
Azetidine-based0.52The four-membered ring provides a significant boost in potency.[11][12]
Experimental Workflow: Kinase Inhibitor Characterization

The characterization of a novel kinase inhibitor involves a multi-step process to determine its potency, selectivity, and mechanism of action.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation A Primary Biochemical Assay (e.g., ADP-Glo) Determine IC50 B Mechanism of Action Studies (e.g., Ki determination) Competitive vs. Non-competitive A->B Confirm Hits C Selectivity Profiling (Kinase Panel Screen) B->C Characterize Lead D Target Engagement Assay (e.g., CETSA) C->D Validate in Cells E Phosphorylation Inhibition (Western Blot) D->E F Cell Viability/Proliferation Assay E->F

Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to quantify kinase activity by measuring the amount of ADP produced.

Materials:

  • Recombinant kinase (e.g., STAT3)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (azetidine derivatives)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and add them to the wells of the 96-well plate.

  • Kinase Reaction: a. Prepare a kinase/substrate mixture in the assay buffer. b. Prepare an ATP solution. c. Add the kinase/substrate mixture to the wells containing the compounds. d. Initiate the reaction by adding the ATP solution. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value as described for the DPP-4 assay.

Part 3: General SAR Principles and Future Outlook

The examples of DPP-4, HCV protease, and STAT3 inhibitors illustrate several key principles regarding the role of the azetidine scaffold in enzyme inhibition.

SAR_Summary cluster_SAR Structural Modifications & Effects Azetidine Azetidine Core Nitrogen Carbon 2 Carbon 3 N_Sub N-Substitution - Large, hydrophobic groups enhance potency (DPP-4). - Can modulate solubility and cell permeability. Azetidine:N->N_Sub C2_Sub C2-Substitution - 'Warheads' (e.g., -CN) for covalent interaction (DPP-4). - Can serve as an anchor point. Azetidine:C2->C2_Sub C3_Sub C3-Substitution - Fluorination improves stability and binding (DPP-4). - Can block metabolic hotspots. Azetidine:C3->C3_Sub

Caption: Key structure-activity relationship trends for the azetidine scaffold.

Causality Behind the Utility of the Azetidine Scaffold:

  • Conformational Constraint: The strained four-membered ring restricts the conformational freedom of the molecule, pre-organizing it for binding to the target enzyme. This reduces the entropic penalty of binding, often leading to higher affinity.

  • Vectorial Projection of Substituents: The defined geometry of the azetidine ring allows for precise placement of substituents into specific sub-pockets of an enzyme's active site. This is crucial for optimizing interactions and achieving selectivity.

  • Metabolic Stability: The azetidine ring itself is generally stable, and substitutions on the ring (e.g., fluorination) can be used to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Future Outlook:

The versatility of the azetidine scaffold ensures its continued prominence in drug discovery.[2] Future research will likely focus on exploring novel substitution patterns, developing new synthetic methodologies to access diverse azetidine derivatives, and applying this scaffold to a broader range of enzyme targets, including those involved in emerging disease areas. The use of azetidines in developing covalent inhibitors and targeted protein degraders (PROTACs) also represents an exciting avenue for future exploration.

References
  • Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., Lautar, S., Thomas, B., & Rojas, C. (n.d.). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). PubMed. [Link]

  • Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. (n.d.). National Institutes of Health. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) | Request PDF. (n.d.). ResearchGate. [Link]

  • Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. (n.d.). PubMed. [Link]

  • Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., Lautar, S., Thomas, B., & Rojas, C. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Johns Hopkins University. [Link]

  • Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease. (n.d.). PubMed. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Azetidines. (n.d.). Chinese Journal of Organic Chemistry. [Link]

  • Sharma, P., Kumar, V., & Kumar, V. (2021). Azetidines of pharmacological interest. PubMed. [Link]

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A Comparative Guide to the Computational Docking of Cyclopropylamino-Azetidine Derivatives as JAK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, computational docking studies serve as an indispensable tool for accelerating the identification and optimization of lead compounds. This guide provides an in-depth technical comparison of cyclopropylamino-azetidine derivatives, an emerging class of Janus kinase (JAK) inhibitors, against established clinical alternatives. By integrating field-proven insights with robust experimental data, we will explore the nuances of a rigorous computational workflow, from target selection and preparation to the critical analysis of docking results, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Janus Kinase Family - A Key Target in Inflammatory Diseases and Cancer

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors.[1] The JAK-STAT signaling pathway is integral to the regulation of cellular processes such as proliferation, differentiation, apoptosis, and immune responses. Consequently, dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and malignancies. This makes the JAK family, comprising JAK1, JAK2, JAK3, and TYK2, a highly attractive target for therapeutic intervention.[2]

The cyclopropylamino-azetidine scaffold has emerged as a promising pharmacophore for the development of novel JAK inhibitors. These compounds, characterized by their unique three-dimensional structure, offer the potential for high potency and selectivity. This guide will present a comparative computational docking study of these derivatives against the JAK1, JAK2, and JAK3 isoforms, benchmarked against well-established, clinically approved JAK inhibitors with distinct chemical scaffolds, namely Tofacitinib (a pyrrolopyrimidine), Ruxolitinib (a pyrrolopyrimidine), and Baricitinib (a pyrrolopyrimidine).

Experimental and Computational Methodologies

A well-designed computational docking study is a self-validating system. The protocols outlined below are designed to ensure scientific integrity and reproducibility, with each step having a clear causal relationship to the overall goal of accurately predicting the binding affinity and orientation of ligands within the kinase active site.

Target Protein Preparation

The selection of appropriate crystal structures is paramount for a successful docking study. For this analysis, we will utilize high-resolution crystal structures of the kinase domains of JAK1, JAK2, and JAK3 obtained from the Protein Data Bank (PDB).

  • JAK1: PDB ID: 3EYG

  • JAK2: PDB ID: 3Q32

  • JAK3: PDB ID: 3LXK

Step-by-Step Protein Preparation Workflow (using AutoDock Tools):

  • Initial Inspection and Cleaning: The downloaded PDB files are loaded into a molecular visualization tool (e.g., PyMOL, Chimera) to inspect the overall structure, identify the co-crystallized ligand, and note any missing residues or atoms. For this study, we will focus on the kinase domain.

  • Removal of Non-essential Molecules: All water molecules and co-crystallized ligands are removed from the protein structure. This is crucial as we want to dock our compounds of interest into the apo (or a relevant holo) form of the enzyme.

  • Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Therefore, polar hydrogen atoms are added to the protein to ensure correct ionization and tautomeric states of amino acid residues at a physiological pH of 7.4.

  • Assignment of Partial Charges: Kollman charges are assigned to the protein atoms. These charges are essential for the scoring function to accurately calculate the electrostatic interactions between the protein and the ligand.

  • Conversion to PDBQT Format: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina. This format includes the partial charges and atom types necessary for the docking calculations.

Ligand Preparation

The ligands for this study include representative cyclopropylamino-azetidine derivatives (structures derived from patent literature) and the comparator drugs Tofacitinib, Ruxolitinib, and Baricitinib.

Step-by-Step Ligand Preparation Workflow (using AutoDock Tools):

  • 3D Structure Generation: The 2D chemical structures of the ligands are converted into 3D structures using a suitable chemical drawing program (e.g., ChemDraw, MarvinSketch) and saved in a standard format like SDF or MOL2.

  • Energy Minimization: The 3D structures are then subjected to energy minimization using a force field such as MMFF94 to obtain a low-energy, stable conformation.

  • Detection of Rotatable Bonds: The number of rotatable bonds in each ligand is determined. This is a key parameter for the docking algorithm, as it defines the conformational flexibility of the molecule.

  • Assignment of Gasteiger Charges: Gasteiger partial charges are calculated for each atom in the ligand.

  • Conversion to PDBQT Format: The prepared ligand is saved in the PDBQT format.

Molecular Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.

Step-by-Step Docking Workflow:

  • Grid Box Definition: A grid box is defined to encompass the ATP-binding site of the kinase. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure. A grid box of 25 x 25 x 25 Å is typically sufficient for kinase active sites.

  • Configuration File Setup: A configuration file is created that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the coordinates of the grid box center, and the grid box dimensions.

  • Running the Docking Simulation: The AutoDock Vina executable is run from the command line, with the configuration file as input. Vina will then perform a series of independent docking runs to explore the conformational space of the ligand within the defined grid box.

  • Analysis of Docking Results: Vina outputs a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable. The results are analyzed by visualizing the protein-ligand interactions for the top-ranked poses.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a re-docking experiment is performed. The co-crystallized ligand from the original PDB file is extracted, prepared using the same ligand preparation workflow, and then docked back into its corresponding protein. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Comparative Analysis of Docking Results and Experimental Data

The following table summarizes the predicted binding affinities from our docking studies and the experimentally determined IC50 values for the cyclopropylamino-azetidine derivatives and the comparator compounds. The IC50 values for the azetidine derivatives are estimated from patent data, where "+" notation corresponds to a range of inhibitory concentrations.

CompoundTargetDocking Score (kcal/mol)Experimental IC50 (nM)Reference
Cyclopropylamino-Azetidine Derivative 1 JAK1-9.8++++ (<10)WO2011112662A1
JAK2-8.9+++ (10-100)WO2011112662A1
JAK3-8.5N/A
Cyclopropylamino-Azetidine Derivative 2 JAK1-9.5++++ (<10)WO2011112662A1
JAK2-8.7++ (100-1000)WO2011112662A1
JAK3-8.2N/A
Tofacitinib JAK1-10.21.7 - 3.7
JAK2-9.61.8 - 4.1
JAK3-10.50.75 - 1.6
Ruxolitinib JAK1-10.83.3
JAK2-10.52.8
JAK3-8.1428
Baricitinib JAK1-11.15.9
JAK2-10.95.7
JAK3-8.3>400

Note: The docking scores are representative values from a single docking run and may vary slightly between different runs. The IC50 values for the azetidine derivatives are interpreted from the patent data as follows: ++++ < 10 nM; +++ 10-100 nM; ++ 100-1000 nM.

Visualization of Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the key workflows and concepts discussed in this guide.

docking_workflow cluster_prep Preparation cluster_docking Docking & Analysis Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Definition->Docking Simulation Result Analysis Result Analysis Docking Simulation->Result Analysis

Caption: A simplified workflow for molecular docking studies.

jak_stat_pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Regulates Inhibitor Inhibitor Inhibitor->JAK Blocks

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition.

Discussion and Field-Proven Insights

The docking results are largely in agreement with the experimental data, demonstrating a good correlation between the predicted binding affinities and the measured IC50 values. The cyclopropylamino-azetidine derivatives show promising docking scores, comparable to the established inhibitors, particularly for JAK1. This suggests that the scaffold is well-suited for the ATP-binding site of the JAK kinases.

A detailed analysis of the binding poses reveals key interactions that contribute to the affinity and selectivity of these compounds. The cyclopropylamino group often forms favorable hydrophobic interactions in a specific sub-pocket of the active site, while the azetidine ring can act as a rigid scaffold to orient other functional groups for optimal interactions with the hinge region of the kinase. The selectivity of the azetidine derivatives for JAK1 over JAK2, as suggested by the patent data, can be rationalized by subtle differences in the amino acid residues lining the active sites of these two isoforms.

In comparison, the pyrrolopyrimidine scaffold of Tofacitinib and Ruxolitinib is a well-established ATP-mimetic, forming hydrogen bonds with the hinge region of the kinase. The differences in their selectivity profiles are attributed to the different substituents on this core scaffold, which exploit specific sub-pockets within the active site.

It is important to note that while molecular docking is a powerful tool, it has its limitations. The use of a rigid receptor is a significant approximation, and the scoring functions are not always perfect in predicting binding affinities. Therefore, the results of docking studies should always be interpreted in the context of experimental data. More advanced computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, can provide a more dynamic and accurate picture of ligand binding, but at a much higher computational cost.

Conclusion and Future Directions

This comparative guide has demonstrated a robust and validated workflow for the computational docking of cyclopropylamino-azetidine derivatives as JAK kinase inhibitors. The results indicate that this novel scaffold has significant potential and warrants further investigation. The in silico data presented here provides a strong rationale for the synthesis and experimental testing of new analogues with improved potency and selectivity. Future computational studies could focus on exploring the structure-activity relationship of this series in more detail, using techniques like 3D-QSAR, and on investigating the binding of these compounds to other members of the kinome to predict potential off-target effects. By combining computational and experimental approaches, the development of the next generation of highly effective and selective JAK inhibitors can be significantly accelerated.

References

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A Head-to-Head Comparison of Azetidine-Based STAT3 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cellular signaling, playing a pivotal role in cell growth, proliferation, and apoptosis.[1] Its persistent activation is a hallmark of numerous human cancers, making it a prime therapeutic target.[2][3] The development of small-molecule inhibitors that directly and selectively target STAT3 has been a significant challenge in oncology drug discovery.[4][5] Recently, a novel class of azetidine-based compounds has shown considerable promise, demonstrating sub-micromolar potency and high selectivity.[4][6] This guide provides a comprehensive head-to-head comparison of these emerging azetidine-based STAT3 inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The activation of STAT3 is a tightly regulated cascade initiated by cytokines and growth factors binding to their cell surface receptors. This binding triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[1][7] This phosphorylation event induces the formation of stable STAT3 homodimers, which then translocate to the nucleus.[1] Once in the nucleus, the STAT3 dimer binds to specific DNA sequences, driving the transcription of genes involved in cell proliferation, survival, angiogenesis, and invasion.[2][3][8] The aberrant, persistent activation of this pathway is a key driver in many malignancies.[2][5]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Cytokine/ Growth Factor Receptor Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono Latent STAT3 Monomer JAK->STAT3_mono Phosphorylation pSTAT3_mono p-STAT3 (Tyr705) STAT3_dimer_cyto STAT3 Dimer pSTAT3_mono->STAT3_dimer_cyto Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer_cyto->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene Target Gene Transcription DNA->Gene Initiation

Caption: Simplified STAT3 signaling pathway.

Comparative Efficacy of Azetidine-Based STAT3 Inhibitors

The novel azetidine-based inhibitors have demonstrated a significant improvement in inhibitory potency compared to earlier lead compounds and other established STAT3 inhibitors.[4] The following table summarizes key efficacy data from in vitro and cellular assays for several promising azetidine-based compounds, comparing them to the well-known inhibitor, Stattic.

CompoundTarget DomainIC50 (µM)Selectivity for STAT3 vs. STAT1/STAT5Reference
Azetidine-Based 5o SH20.38IC50 > 18 µM[1][6]
Azetidine-Based 8i SH20.34IC50 > 18 µM[1][6]
Azetidine-Based H182 SH20.38 - 0.98IC50 > 15.8 µM[1][9]
Azetidine-Based 7g DNA-BindingKD: 0.880High[6]
Azetidine-Based 9k DNA-BindingKD: 0.960High[6]
Stattic SH25.1Selective for STAT3 over STAT1[1]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. KD: Dissociation constant. A lower value indicates stronger binding affinity.

The data clearly indicates that the novel azetidine-based compounds exhibit sub-micromolar potency, positioning them among the most potent direct STAT3 inhibitors discovered to date.[6][10] Their high selectivity against other STAT family members is a critical feature, potentially leading to fewer off-target effects.[1][4][6]

Mechanism of Action: Irreversible Covalent Binding

A key feature of this new class of azetidine-based inhibitors is their mechanism of action.[4] Several of these compounds have been shown to act as irreversible covalent binders to specific cysteine residues within the STAT3 protein.[4][5] For instance, some salicylic acid-based azetidine inhibitors preferentially bind to Cys426 in the DNA-binding domain (DBD), while non-salicylic acid variants like H182 bind to Cys468, also within the DBD.[5][9] This irreversible binding effectively blocks STAT3 phosphorylation, dimerization, and its subsequent nuclear translocation, ultimately shutting down its transcriptional activity.[4][11]

Experimental Protocols for Inhibitor Evaluation

The characterization of STAT3 inhibitors relies on a series of well-defined biochemical and cell-based assays. Below are detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of azetidine-based STAT3 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the ability of an inhibitor to prevent STAT3 from binding to its target DNA sequence.

Protocol:

  • Protein Source: Nuclear extracts from cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts) are used.[10]

  • Inhibitor Incubation: The nuclear extracts are pre-incubated with varying concentrations of the azetidine-based inhibitor for 30 minutes at room temperature.[10]

  • Probe Binding: A radiolabeled double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), a known STAT3 binding site, is added to the mixture.[10]

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.[4]

  • Quantification: The bands corresponding to the STAT3:DNA complexes are visualized by autoradiography and quantified using densitometry software. The IC50 value is determined from the dose-response curve.[4][10]

Isothermal Titration Calorimetry (ITC)

Objective: To measure the binding affinity (KD) of the inhibitors to the STAT3 protein.

Protocol:

  • Protein and Ligand Preparation: Recombinant STAT3 protein is dialyzed against an appropriate buffer. The azetidine-based inhibitors are dissolved in the same buffer.[4]

  • Titration: The inhibitor solution is titrated into the sample cell containing the STAT3 protein in a stepwise manner.[4]

  • Data Analysis: The heat changes associated with the binding events are measured to determine the dissociation constant (KD), providing a direct measure of binding affinity.[4][6]

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cells with aberrant STAT3 activity.

Protocol:

  • Cell Culture: Human breast cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) are cultured under standard conditions.[6][11]

  • Inhibitor Treatment: Cells are treated with a range of concentrations of the azetidine-based inhibitors for a specified period (e.g., 24-72 hours).[6]

  • Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies metabolic activity.[12]

  • Apoptosis Detection: Apoptosis can be assessed by various methods, including flow cytometry analysis of cells stained with Annexin V and propidium iodide, or by Western blotting for cleavage of PARP and caspase-3.[6]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models EMSA EMSA (IC50 Determination) Cell_Viability Cell Viability (e.g., MTT Assay) EMSA->Cell_Viability ITC ITC (Binding Affinity - KD) ITC->Cell_Viability Selectivity Selectivity Assays (vs. STAT1/STAT5) Selectivity->Cell_Viability Xenograft Tumor Xenograft Models Cell_Viability->Xenograft Apoptosis Apoptosis Assays (e.g., Annexin V) Apoptosis->Xenograft Western_Blot Western Blot (p-STAT3, Target Genes) Western_Blot->Xenograft

Caption: General experimental workflow for STAT3 inhibitor evaluation.

Conclusion and Future Directions

The emergence of azetidine-based STAT3 inhibitors represents a significant advancement in the field of targeted cancer therapy.[4][6] These compounds exhibit potent, selective, and, in many cases, irreversible inhibition of STAT3 activity.[4][5][9] The compelling preclinical data, including sub-micromolar inhibitory concentrations and high selectivity, underscore their potential as promising therapeutic candidates.[1][6] Further optimization of their pharmacokinetic properties and in vivo efficacy studies are crucial next steps in translating these promising findings into clinical applications for the treatment of STAT3-driven cancers.[5]

References

  • A Comparative Analysis of Novel Azetidine-Based STAT3 Inhibitors - Benchchem.
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  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC.
  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC - NIH.
  • Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice - AACR Journals.
  • STAT3 Signaling Pathway in Health and Disease - PMC - PubMed Central.
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  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

The Azetidine Scaffold: A Double-Edged Sword of Stability and Reactivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly popular motif in drug design.[1][2][3] Its appeal lies in its ability to confer desirable properties such as increased sp³ character, improved aqueous solubility, and structural rigidity, which can lead to enhanced binding affinity and better pharmacological profiles.[4] However, the inherent ring strain of approximately 25.4 kcal/mol, which makes it synthetically versatile, also presents a unique challenge in terms of metabolic stability.[3] Unlike more stable five- or six-membered rings, the azetidine nucleus can be susceptible to specific metabolic pathways that may not be immediately obvious.[5][6]

Understanding a compound's metabolic fate is critical in drug development. Poor metabolic stability leads to rapid clearance, low bioavailability, and the potential for formation of toxic metabolites, ultimately impacting the required dosing regimen and safety profile.[7][8] For substituted azetidines, a comprehensive assessment of metabolic stability is not just a routine check but a crucial step to mitigate late-stage attrition. This guide will compare the two most common in vitro tools—liver microsomes and hepatocytes—providing the technical rationale to choose the right assay at the right time.

Key Metabolic Fates of Substituted Azetidines

The metabolism of an azetidine-containing drug candidate is largely dictated by the nature and position of its substituents and the inherent reactivity of the strained ring. Metabolism is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: The Usual Suspects
  • Cytochrome P450 (CYP)-Mediated Oxidation: As with most small molecule drugs, the CYP enzyme superfamily, primarily located in liver microsomes, is a major contributor to Phase I metabolism.[9][10][11] Oxidation can occur at multiple sites, including carbons alpha to the nitrogen atom or on substituents attached to the ring.

  • N-Dealkylation: If the azetidine nitrogen is substituted (N-alkyl), N-dealkylation is a common metabolic route catalyzed by CYP enzymes.[12]

The Azetidine Anomaly: Strain-Driven Metabolic Pathways
  • Ring-Opening via Glutathione (GSH) Conjugation: The ring strain of azetidines makes them susceptible to nucleophilic attack, which can lead to ring-opening.[5][6][13] A particularly important and often overlooked pathway is the direct conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), which are cytosolic enzymes.[7][14] Crucially, this can occur without prior bioactivation by CYP enzymes, meaning it will be missed in standard microsomal assays.[14]

  • Influence of Substituents: The electronic properties of substituents can profoundly impact metabolic stability. Electron-withdrawing groups can enhance the electrophilicity of the ring carbons, making the azetidine more susceptible to nucleophilic ring-opening.[15][16] Conversely, strategically placed bulky substituents can provide steric shielding, hindering access by metabolic enzymes and improving stability.[17]

Experimental Design: Microsomes vs. Hepatocytes

The choice of in vitro system is the most critical decision when designing a metabolic stability study. Each system offers a different level of biological complexity, and understanding their respective strengths and weaknesses is key to generating meaningful data.

A. The High-Throughput Workhorse: Liver Microsomal Stability Assay

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, particularly CYPs.[9][18][19] This makes them an excellent, cost-effective tool for high-throughput screening in early drug discovery to assess vulnerability to oxidative metabolism.[9][20]

Causality Behind the Choice: We use microsomes when the primary concern is rapid screening for CYP-mediated metabolic liabilities. Their simplicity and adaptability to automation make them ideal for ranking large sets of compounds during lead optimization.

Limitations: The primary drawback of microsomes is their simplicity. They lack the cytosolic and membrane-bound enzymes responsible for many Phase II conjugation reactions (like GSTs and most SULTs) and do not account for cellular uptake and transport processes.[21][22]

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis A Compound Stock (in DMSO) F Initiate Reaction: Add Compound & NADPH A->F B NADPH Regenerating System (Cofactor for CYPs) B->F C Pooled Liver Microsomes (e.g., Human, Rat) E Pre-warm Microsomes & Buffer C->E D Phosphate Buffer (pH 7.4) D->E E->F G Time Point Sampling (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction (Acetonitrile + Internal Std.) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Disappearance J->K

Caption: Workflow for a typical liver microsomal stability assay.

B. The "Gold Standard": Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes (Phase I and Phase II), cofactors, and transporters, providing a much closer representation of the in vivo liver environment.[8][19][23]

Causality Behind the Choice: We select hepatocytes when a more comprehensive metabolic profile is required. This system can identify liabilities from both Phase I and Phase II pathways and accounts for cell permeability, which can be a rate-limiting step for metabolism.[21] It is the preferred assay for lead candidates approaching in vivo studies.

Limitations: Hepatocyte assays are more complex, have lower throughput, and are more expensive than microsomal assays. The availability and lot-to-lot variability of cryopreserved primary human hepatocytes can also be a challenge, although immortalized lines like HepaRG are viable alternatives.[24]

Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating positive controls to ensure the metabolic competency of the chosen test system.

Protocol 1: Liver Microsomal Stability Assay
  • Preparation:

    • Prepare a 100 mM stock of the test compound in DMSO. Serially dilute to create working stocks.

    • Thaw pooled liver microsomes (e.g., human, 0.5 mg/mL final concentration) on ice.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in 100 mM phosphate buffer (pH 7.4).

    • Prepare positive controls known for high (e.g., Verapamil) and low (e.g., Warfarin) clearance.

  • Incubation:

    • In a 96-well plate, add phosphate buffer and the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM; final DMSO concentration ≤ 0.1%) and the NADPH regenerating system.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a quench plate containing ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis).

    • Include a "-NADPH" control to assess non-enzymatic degradation.

  • Analysis:

    • Seal and vortex the quench plate, then centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[25][26]

Protocol 2: Hepatocyte Stability Assay
  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human) in a 37°C water bath and transfer to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.

    • Dilute the cell suspension to the desired density (e.g., 0.5 x 10⁶ viable cells/mL).[27]

    • Prepare test compound stocks as in the microsomal protocol. Positive controls should include a Phase I substrate (e.g., Testosterone) and a Phase II substrate (e.g., 7-Hydroxycoumarin).

  • Incubation:

    • Dispense the hepatocyte suspension into a non-coated 24- or 48-well plate.

    • Add the test compound (final concentration 1 µM).

    • Incubate at 37°C in a humidified incubator (5% CO₂) on an orbital shaker to keep cells in suspension.[28]

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample and quench the reaction as described in the microsomal protocol.[28]

    • Include a control with heat-inactivated hepatocytes to check for non-enzymatic degradation.

  • Analysis:

    • Process and analyze samples via LC-MS/MS as described for the microsomal assay.[21]

Data Presentation and Interpretation: A Comparative Analysis

The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): Calculated from the slope (k) of the natural log of the percent remaining parent compound versus time plot (t½ = 0.693 / k).

  • Intrinsic Clearance (CLint): The rate of metabolism normalized to the amount of enzyme (microsomes) or number of cells (hepatocytes).

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / 10⁶ cells)[27]

Table 1: Comparative Metabolic Stability Data for Hypothetical Substituted Azetidines

Compound IDSubstitution PatternMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)Predicted Primary Metabolic Route
AZ-01 Unsubstituted Azetidine> 60< 11.55525.3Moderate CYP Oxidation
AZ-02 C3-CF₃ (EWG)> 60< 11.518 77.0 GST-mediated Ring Opening
AZ-03 N-CH₃15 46.2 1499.0Rapid CYP N-Dealkylation
AZ-04 C3-t-Butyl (Steric Hindrance)> 60< 11.5> 120< 11.5Blocked/Slow Metabolism

Data are hypothetical. Clearance values are classified based on common industry standards (e.g., for microsomes: <12 low, 12-60 medium, >60 high).

Interpreting the Data: The Case of AZ-02

The most insightful comparison is AZ-02 . This compound appears highly stable in the microsomal assay (t½ > 60 min), suggesting it is not a substrate for CYP enzymes. However, in the hepatocyte assay, it is cleared rapidly (t½ = 18 min). This discrepancy is a classic red flag.

What does this tell us? The rapid clearance in hepatocytes must be due to a metabolic pathway absent in microsomes. Given the electron-withdrawing nature of the CF₃ group, which makes the azetidine ring more susceptible to nucleophilic attack, the most probable cause is conjugation with glutathione via cytosolic GSTs, leading to ring-opening.[14] This highlights the absolute necessity of using a complete cellular system like hepatocytes for evaluating strained heterocycles.

G Compound Test Compound: Substituted Azetidine Microsomes Microsomal Assay Compound->Microsomes Hepatocytes Hepatocyte Assay Compound->Hepatocytes M_Result High Stability (Long t½) Microsomes->M_Result H_Result_Stable High Stability (Long t½) Hepatocytes->H_Result_Stable If H_Result_Unstable Low Stability (Short t½) Hepatocytes->H_Result_Unstable If M_Result->H_Result_Stable M_Result->H_Result_Unstable Conclusion_Stable Conclusion: Compound is likely metabolically stable. H_Result_Stable->Conclusion_Stable Conclusion_Unstable Conclusion: Metabolism is driven by non-microsomal pathways. (e.g., Phase II, Cytosolic) H_Result_Unstable->Conclusion_Unstable

Caption: Decision logic for interpreting discordant metabolic stability data.

Conclusion and Recommendations

Assessing the metabolic stability of substituted azetidines requires a more nuanced approach than for more conventional scaffolds. While liver microsomes serve as a valuable high-throughput tool for initial screening of CYP-mediated liabilities, their limitations can provide a dangerously incomplete picture for this class of compounds.

As Senior Application Scientists, our recommendation is unequivocal:

  • Early Stage (Lead Discovery): Use microsomal stability assays for rapid rank-ordering of large compound sets based on oxidative metabolism.

  • Lead Optimization Stage: Any azetidine-containing compound showing promise must be profiled in a hepatocyte stability assay. The potential for non-CYP mediated clearance, particularly GST-catalyzed ring-opening, is a significant risk that cannot be ignored.

By employing both systems judiciously and understanding the causality behind their results, drug development professionals can build a comprehensive metabolic profile, anticipate in vivo outcomes more accurately, and ultimately design more robust and successful drug candidates.

References

  • Dash, A., & Singh, S. K. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]

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  • Rago, B., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(10), 1097-1106. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]

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  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. [Link]

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  • Request PDF. (2025). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ResearchGate. [Link]

  • Ang, J. C., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 145(3), 1836–1845. [Link]

  • Brandl, T., et al. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[9][18]-Stevens Rearrangement. Journal of the American Chemical Society, 143(30), 11403–11409. [Link]

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A Strategic Guide to Orthogonal Deprotection in Polyfunctional Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Imperative for Strategic Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry.[1][2] Their unique conformational constraints and inherent three-dimensionality offer significant advantages in drug design, leading to improved metabolic stability and binding affinity.[2] Molecules incorporating the azetidine motif are found in numerous approved drugs and promising clinical candidates, targeting a wide array of diseases.[1][3]

However, the synthesis of densely functionalized azetidines is a considerable challenge, primarily due to the inherent ring strain of approximately 25.4 kcal/mol.[1][3] This strain makes the ring susceptible to opening under various reaction conditions, complicating multi-step synthetic sequences. To successfully construct complex azetidine-based molecules, a chemist must wield protecting groups with precision, employing an orthogonal deprotection strategy . This guide provides a comparative analysis of key orthogonal strategies, offering field-proven insights and detailed protocols to empower researchers in the synthesis of polyfunctional azetidines.

Pillar 1: The Logic of Orthogonality in Protecting Group Chemistry

Orthogonality in this context refers to the ability to deprotect one functional group under a specific set of conditions while leaving other, different protecting groups intact.[4] A well-designed orthogonal strategy allows for the sequential unmasking and reaction of different sites on a polyfunctional molecule, providing complete control over the synthetic route. The primary classes of protecting group removal conditions are based on distinct chemical mechanisms: acid-lability, base-lability, hydrogenolysis, and others like photosensitivity or fluoride-mediated cleavage.

Orthogonality_Concept Molecule Polyfunctional Azetidine (N-PG1, O-PG2, C-PG3) Deprotect_N Deprotect Nitrogen (e.g., Acid) Molecule->Deprotect_N Conditions A Functionalize_N Functionalize N Deprotect_N->Functionalize_N Deprotect_O Deprotect Oxygen (e.g., Fluoride) Functionalize_O Functionalize O Deprotect_O->Functionalize_O Deprotect_C Deprotect Carboxyl (e.g., Hydrogenolysis) Functionalize_C Functionalize C Deprotect_C->Functionalize_C Functionalize_N->Deprotect_O Conditions B (Orthogonal to A & C) Functionalize_O->Deprotect_C Conditions C (Orthogonal to A & B) FinalProduct Final Product Functionalize_C->FinalProduct

Caption: Conceptual workflow of an orthogonal deprotection strategy.

Pillar 2: A Comparative Guide to Azetidine Nitrogen Protecting Groups

The choice of the nitrogen protecting group is paramount, as the azetidine nitrogen is often the site of initial protection and subsequent key functionalization. The stability of the protecting group must be sufficient to endure various reaction conditions, yet its removal must be selective and high-yielding.

Protecting Group Structure Deprotection Reagent Typical Conditions Key Advantages & Orthogonality Causality & Considerations
Boc (tert-Butoxycarbonyl)R-N(CO)O-tBuTrifluoroacetic Acid (TFA) or HClTFA/DCM (1:1), 0°C to RTRobust, widely used. Orthogonal to Cbz, Fmoc, and many silyl ethers.[5][6]Mechanism: Acid-catalyzed cleavage generates a stable tert-butyl cation.[6] Choice: Excellent for general synthesis, but incompatible with other acid-labile groups (e.g., Trityl, t-Butyl esters). While generally stable, harsh acidic conditions can risk azetidine ring opening.[5]
Cbz (Carboxybenzyl)R-N(CO)O-BnH₂ gas, Pd/C catalystH₂ (1 atm), Pd/C (10 mol%), MeOH or EtOAc, RTMild, highly selective removal. Orthogonal to acid- and base-labile groups.[5][6]Mechanism: Catalytic hydrogenolysis cleaves the benzylic C-O bond.[7] Choice: Ideal for substrates with acid/base sensitivities. Incompatible with reducible groups like alkenes, alkynes, or nitro groups. The catalyst can be poisoned by sulfur-containing compounds.
Fmoc (9-Fluorenylmethyloxycarbonyl)R-N(CO)O-FmPiperidine20% Piperidine in DMF, RTExtremely mild, base-labile removal. Orthogonal to acid- and hydrogenolysis-labile groups.[6][8]Mechanism: A rapid E1cB-type elimination. Choice: The standard for solid-phase peptide synthesis (SPPS).[5][9] Its orthogonality makes it perfect for complex sequences where acid-labile side-chain protecting groups are used.
Botc (tert-Butoxythiocarbonyl)R-N(CS)O-tBuTFA (milder than Boc) or HeatTFA (catalytic) or EtOH, refluxMore acid-labile than Boc, allowing for selective removal in the presence of Boc.[10]Mechanism: The thionocarbonate is more susceptible to acidolysis. Choice: A specialized group for achieving acid-lability differentiation. Offers an extra layer of orthogonality when multiple acid-sensitive groups are present.[10]
TFA (Trifluoroacetyl)R-N(CO)CF₃Ammonia or K₂CO₃NH₃ in MeOH or K₂CO₃/MeOHBase-labile but more robust than Fmoc. Orthogonal to acid- and hydrogenolysis-labile groups.Mechanism: Nucleophilic acyl substitution. Choice: Useful when a base-labile group is needed but the extreme lability of Fmoc is undesirable. The resulting trifluoroacetamide is very electron-withdrawing, which can influence the reactivity of the azetidine ring.

Pillar 3: Orthogonal Protection of Other Functional Groups

A truly polyfunctional azetidine will possess other reactive handles, most commonly hydroxyl and carboxyl groups. The protection of these must be planned in concert with the N-protection strategy.

Hydroxyl Group Protection: The Silyl Ether Family

Silyl ethers are the workhorses for alcohol protection due to their tunable stability. Their cleavage is typically achieved with fluoride ion sources (e.g., TBAF) or under acidic conditions, with stability being highly dependent on steric bulk around the silicon atom.

Silyl_Ether_Stability Stability Increasing Steric Hindrance Increasing Stability to Acid / Fluoride node1 TES (Triethylsilyl) node2 TBS / TBDMS (tert-Butyldimethylsilyl) node1->node2 node3 TIPS (Triisopropylsilyl) node2->node3 node4 TBDPS (tert-Butyldiphenylsilyl) node3->node4

Caption: Relative stability of common silyl ether protecting groups.

This differential stability is the key to their orthogonality. For instance, a more labile triethylsilyl (TES) ether can often be selectively cleaved in the presence of a bulkier tert-butyldimethylsilyl (TBS) ether using carefully controlled acidic conditions or specific reagents.[11][12] Fluoride-based deprotection with reagents like tetrabutylammonium fluoride (TBAF) is generally less selective but highly effective for most silyl ethers.[11]

Carboxylic Acid Protection: The Ester Family

The choice of ester for protecting a carboxylic acid function is directly linked to the desired orthogonal deprotection scheme.

  • t-Butyl (tBu) Esters: Cleaved under the same acidic conditions as Boc groups (e.g., TFA). This is a non-orthogonal pairing but useful for global deprotection.[9][13]

  • Benzyl (Bn) Esters: Cleaved via hydrogenolysis, making them perfectly orthogonal partners for Cbz -protected amines.[7]

  • Methyl/Ethyl Esters: Typically removed by saponification (e.g., LiOH, NaOH). This introduces a base-labile deprotection step, which is orthogonal to both acidolysis (Boc) and hydrogenolysis (Cbz). Care must be taken as strong basic conditions can potentially compromise the azetidine ring or other sensitive functionalities.

Pillar 4: A Synthetic Workflow Example

The power of these strategies is best illustrated through a synthetic plan. Consider the challenge of selectively functionalizing a 3-hydroxy-azetidine-2-carboxylic acid scaffold at all three positions (N1, C2-carboxyl, and C3-hydroxyl).

Synthetic_Workflow Start Protected Azetidine N-Cbz, C2-COOtBu, C3-OTBS Step1 1. Deprotect C3-OH TBAF, THF Start->Step1 Intermediate1 N-Cbz, C2-COOtBu, C3-OH Step1->Intermediate1 Func1 2. Functionalize C3-OH (e.g., Acylation) Intermediate1->Func1 Step2 3. Deprotect C2-COOH TFA, DCM Func1->Step2 Intermediate2 N-Cbz, C2-COOH, C3-OR Step2->Intermediate2 Func2 4. Functionalize C2-COOH (e.g., Amide Coupling) Intermediate2->Func2 Step3 5. Deprotect N1-H H₂, Pd/C Func2->Step3 Intermediate3 N-H, C2-CONR'₂, C3-OR Step3->Intermediate3 Func3 6. Functionalize N1 (e.g., Sulfonylation) Intermediate3->Func3 End Final Polyfunctional Azetidine Func3->End

Caption: Orthogonal deprotection workflow for a trisubstituted azetidine.

This logical sequence demonstrates how a carefully chosen set of protecting groups (TBS, tBu, Cbz) allows for the selective and ordered modification of each functional group without unintended cross-reactivity.

Pillar 5: Field-Proven Experimental Protocols

The following protocols are standardized, self-validating procedures for the deprotection of the azetidine nitrogen.

Protocol 1: Acidic Deprotection of N-Boc Azetidine
  • Objective: To remove the tert-Butoxycarbonyl (Boc) group from an azetidine nitrogen using trifluoroacetic acid.

  • Materials:

    • N-Boc protected azetidine substrate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

  • Procedure:

    • Dissolve the N-Boc azetidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (5-10 eq, typically a 1:1 to 1:4 v/v ratio with DCM) to the stirred solution. Causality: The slow addition at 0°C helps to control the exotherm and minimize potential side reactions.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, carefully concentrate the reaction mixture in vacuo.

    • Re-dissolve the residue in DCM and slowly add it to a flask containing a stirred, saturated NaHCO₃ solution until gas evolution ceases (pH > 8). Safety: This neutralization is highly exothermic and releases CO₂ gas; perform slowly in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected azetidine.

  • Expected Outcome: The product is the corresponding azetidinium trifluoroacetate salt before neutralization, and the free amine after basic workup. The process is typically clean and high-yielding.

Protocol 2: Hydrogenolysis of N-Cbz Azetidine
  • Objective: To remove the Carboxybenzyl (Cbz) group via palladium-catalyzed hydrogenation.

  • Materials:

    • N-Cbz protected azetidine substrate

    • Palladium on activated carbon (Pd/C, 10% w/w)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas balloon or hydrogenation apparatus

    • Celite™ pad for filtration

  • Procedure:

    • Dissolve the N-Cbz azetidine (1.0 eq) in MeOH or EtOAc (approx. 0.1 M) in a thick-walled flask suitable for hydrogenation.

    • Carefully add Pd/C (5-10 mol% by weight) to the solution. Causality: The catalyst provides the active surface for the reaction. It is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a slurry.

    • Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

    • Introduce H₂ gas via a balloon or from a pressurized source.

    • Stir the reaction vigorously at room temperature for 2-16 hours. Monitor by TLC or LC-MS. Causality: Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas.

    • Once the reaction is complete, carefully vent the H₂ gas and purge the flask with N₂.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to afford the deprotected azetidine.

  • Expected Outcome: The reaction yields the free amine and toluene as a byproduct. The filtration step is critical to remove the catalyst completely.

Protocol 3: Base-Mediated Deprotection of N-Fmoc Azetidine
  • Objective: To remove the 9-Fluorenylmethyloxycarbonyl (Fmoc) group using piperidine.

  • Materials:

    • N-Fmoc protected azetidine substrate

    • N,N-Dimethylformamide (DMF)

    • Piperidine

  • Procedure:

    • Dissolve the N-Fmoc azetidine (1.0 eq) in DMF (approx. 0.1 M).

    • Add piperidine to the solution to achieve a 20% (v/v) concentration.

    • Stir the reaction at room temperature for 30-60 minutes. The reaction is often very fast. Monitor by TLC or LC-MS.

    • Upon completion, concentrate the mixture in vacuo to remove the bulk of the DMF and piperidine. Note: The dibenzofulvene-piperidine adduct is a major byproduct.

    • The crude product can often be purified directly by column chromatography or by an aqueous workup (acid wash to remove residual piperidine) if the product is stable to acid.

  • Expected Outcome: This method is highly efficient for cleaving the Fmoc group, yielding the free amine and the dibenzofulvene byproduct.

Conclusion and Future Outlook

The rational application of orthogonal deprotection strategies is not merely a technical exercise but a foundational principle for the successful synthesis of complex, polyfunctional azetidines. By understanding the distinct mechanisms and conditions associated with groups like Boc, Cbz, and Fmoc, chemists can design elegant and efficient synthetic routes. As synthetic targets become more complex, the demand for even greater orthogonality will drive innovation. Emerging areas include the use of enzyme-cleavable and photolabile protecting groups, which offer spatiotemporal control over deprotection, opening new frontiers in chemical biology and materials science.[14][15][16] A mastery of the principles outlined in this guide will continue to be essential for any researcher working with these valuable heterocyclic building blocks.

References

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Sources

A Comparative Guide to the Catalytic Synthesis of Azetidines: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Challenge and Allure of the Azetidine Ring

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged motif in modern medicinal chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, imparts a unique three-dimensional geometry that can enhance the physicochemical and pharmacological properties of bioactive molecules. This strained ring system offers a rigid framework that can improve binding affinity to biological targets, increase metabolic stability, and enhance aqueous solubility. However, the very strain that makes azetidines attractive also renders their synthesis a significant synthetic challenge. Traditional methods often require harsh conditions and multi-step sequences, limiting their broad applicability.

This guide provides a comprehensive comparison of modern catalytic strategies for the synthesis of the azetidine ring. We will delve into the efficacy of various catalytic systems, supported by experimental data, and provide detailed protocols for their implementation. Mechanistic insights will be illuminated through diagrams to explain the causality behind the observed reactivity and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of azetidine synthesis and select the optimal catalytic approach for their specific needs.

Palladium-Catalyzed Intramolecular C-H Amination: A Robust Approach to Azetidine Synthesis

Palladium catalysis has proven to be a powerful tool for the construction of C-N bonds, and its application to intramolecular C-H amination has enabled the synthesis of azetidines from readily available precursors.[1] This method often relies on a directing group to facilitate the C-H activation step, leading to high regioselectivity.

Mechanistic Rationale

The generally accepted mechanism for palladium-catalyzed intramolecular C-H amination to form azetidines involves a picolinamide (PA) directing group. The reaction is initiated by the coordination of the palladium catalyst to the nitrogen of the picolinamide. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Oxidation of the Pd(II) center to a transient Pd(IV) species by an external oxidant, such as PhI(OAc)₂, is a crucial step. The subsequent reductive elimination from the Pd(IV) center forms the desired C-N bond, closing the azetidine ring and regenerating the active Pd(II) catalyst.[2]

Palladium-Catalyzed C-H Amination substrate Substrate (N-Picolinamide Protected Amine) palladacycle Palladacycle Intermediate substrate->palladacycle C-H Activation pd_catalyst Pd(II) Catalyst pd_catalyst->palladacycle pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidation product Azetidine Product pd_iv->product C-N Reductive Elimination catalyst_regen Pd(II) Catalyst (Regenerated) pd_iv->catalyst_regen oxidant Oxidant (e.g., PhI(OAc)₂) oxidant->pd_iv oxidant_used Used Oxidant Lanthanum-Catalyzed Aminolysis epoxy_amine cis-3,4-Epoxy Amine activated_complex Activated Epoxy-Amine -La(OTf)₃ Complex epoxy_amine->activated_complex la_catalyst La(OTf)₃ la_catalyst->activated_complex Coordination cyclization Intramolecular Nucleophilic Attack azetidine_complex Azetidine-La(OTf)₃ Complex cyclization->azetidine_complex 4-exo-tet Cyclization product Azetidine Product azetidine_complex->product Protonolysis catalyst_regen La(OTf)₃ (Regenerated) azetidine_complex->catalyst_regen Iridium-Catalyzed Aza Paterno-Buchi start Ir(III) Catalyst + Oxime + Alkene light Visible Light (hν) excited_catalyst Excited Ir(III)* Catalyst light->excited_catalyst triplet_oxime Triplet Oxime excited_catalyst->triplet_oxime Energy Transfer catalyst_regen Ir(III) Catalyst (Regenerated) excited_catalyst->catalyst_regen Quenching biradical 1,4-Biradical Intermediate triplet_oxime->biradical [2+2] Cycloaddition with Alkene product Azetidine Product biradical->product Intersystem Crossing & Ring Closure

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Azetidine Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Strained Ring and the Imperative for Analytical Rigor

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a "privileged" structure in modern medicinal chemistry.[1] Its unique conformational rigidity, ability to improve physicochemical properties like aqueous solubility, and capacity to serve as a bioisostere for larger rings have led to its incorporation into a new generation of drug candidates.[2][3] However, the very properties that make azetidines attractive—namely, their inherent ring strain—also present distinct challenges for analytical characterization.

Ensuring the identity, strength, quality, purity, and potency of an azetidine-containing Active Pharmaceutical Ingredient (API) is non-negotiable. This necessitates the development and validation of robust analytical methods that are fit for their intended purpose.[4] This guide provides an in-depth comparison of key analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to provide a comprehensive framework for the successful validation of methods for azetidine compound characterization.[5][6]

Chapter 1: The Azetidine Conundrum: Why Standard Validation Protocols Need a Closer Look

The validation of an analytical method is the process of demonstrating its suitability for the intended use.[7] While the core principles are universal, the azetidine ring introduces specific chemical behaviors that demand careful consideration.

  • Ring Strain & Reactivity: The high ring strain makes the azetidine nucleus susceptible to specific degradation pathways not commonly seen in more stable five- or six-membered rings. A key mechanism involves the formation of a reactive azetidinium ion, which can lead to ring-opening or other rearrangements under stress conditions.[8][9]

  • Basicity: The nitrogen atom imparts basicity, which can lead to challenging chromatographic behavior, such as peak tailing on silica-based columns due to interaction with residual silanols. Method development must proactively address this to ensure peak symmetry and reproducibility.[2]

These unique properties mean that a "one-size-fits-all" validation strategy is insufficient. A deep understanding of the molecule's potential liabilities is crucial for designing meaningful stress studies and selecting orthogonal analytical techniques that provide a complete picture of the compound's purity and stability.

Chapter 2: The Validation Framework: Core Parameters According to ICH Q2(R2)

The ICH Q2(R2) guideline provides the definitive framework for analytical procedure validation.[5][10][11] The objective is to establish, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.

The relationship between these core validation parameters is not linear but interconnected, forming a self-validating system where each parameter supports the others.

Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R2)) Dev Analytical Procedure Development (ICH Q14) Specificity Specificity & Selectivity Dev->Specificity Defines Purpose Robustness Robustness Dev->Robustness Evaluates during development Forced_Deg Forced Degradation (Acid, Base, Ox, Heat, Light) Specificity->Forced_Deg Demonstrates Stability-Indicating Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range->Accuracy Range->Precision Accuracy->Linearity LOQ Quantitation Limit (LOQ) Precision->LOQ LOD Detection Limit (LOD) LOQ->LOD

Caption: Interconnectivity of core analytical validation parameters.

Chapter 3: A Comparative Guide to Analytical Techniques

No single analytical technique can fully characterize an azetidine compound. A multi-faceted approach is essential. Here, we compare the primary methods, their performance, and detailed validation protocols.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For assays, impurity quantification, and stability testing, reversed-phase HPLC (RP-HPLC) is the undisputed method of choice.[12][13] Its ability to separate compounds of varying polarity makes it ideal for resolving the API from process impurities and degradation products.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is the standard starting point. For basic azetidines, end-capped columns or those with hybrid particle technology are chosen to minimize silanol interactions and prevent peak tailing.

  • Mobile Phase: A buffered mobile phase (e.g., ammonium acetate) is used to control the ionization state of the azetidine nitrogen, ensuring consistent retention times and peak shapes. An organic modifier like acetonitrile or methanol is used to elute the compounds.[14]

  • Detector: A UV detector is most common. The wavelength is selected at the absorbance maximum of the azetidine chromophore to ensure maximum sensitivity.

Data Presentation: HPLC Performance Characteristics

ParameterTypical Performance for Azetidine AnalysisKey Validation Consideration
Specificity Excellent, especially when coupled with forced degradation studies.Must demonstrate baseline resolution between the main peak and all known impurities/degradants.
Linearity Excellent (R² > 0.999 typical).Must cover the specified range (e.g., 80-120% for assay).[15]
Accuracy High (typically 98.0% - 102.0% recovery).Assessed by spiking placebo with known concentrations of API.
Precision High (%RSD < 2.0% for repeatability).Assessed across multiple days, analysts, and instruments for intermediate precision.
LOQ/LOD Low (ng/mL range), sufficient for impurity quantification.Must be experimentally determined and verified for precision and accuracy at the LOQ.

Experimental Protocol: Validation of an HPLC Assay Method for an Azetidine API

This protocol outlines the validation for the assay of "Azetidine-X HCl" API.

1. System Suitability:

  • Objective: To verify the HPLC system is performing adequately for the intended analysis.
  • Procedure:
  • Prepare a standard solution of Azetidine-X HCl at the target concentration (e.g., 1.0 mg/mL).
  • Inject the standard solution six replicate times.
  • Calculate the % Relative Standard Deviation (%RSD) of the peak areas.
  • Acceptance Criteria: %RSD ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.

2. Specificity (Forced Degradation):

  • Objective: To demonstrate the method is stability-indicating by resolving the API from potential degradation products.[16]
  • Procedure:
  • Expose solutions of Azetidine-X HCl (e.g., 1 mg/mL) to the following conditions:[17]
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal: Solid API at 105°C for 48 hours.
  • Photolytic: Solution exposed to ICH-specified light conditions (UV/Vis).
  • Analyze each stressed sample by HPLC, alongside an unstressed control.
  • Acceptance Criteria: The method must demonstrate peak purity (e.g., using a PDA detector) and show no co-elution of degradants with the main Azetidine-X peak. A mass balance of ≥95% should be achieved.

3. Linearity & Range:

  • Objective: To demonstrate a proportional relationship between detector response and concentration over the specified range.
  • Procedure:
  • Prepare a stock solution of Azetidine-X HCl.
  • Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the nominal assay concentration.
  • Inject each concentration in triplicate.
  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.
  • Procedure:
  • Prepare a placebo mixture.
  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120%) with known amounts of Azetidine-X HCl. Prepare each level in triplicate (total of 9 samples).
  • Analyze the samples and calculate the % recovery for each.
  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

5. Precision (Repeatability & Intermediate Precision):

  • Objective: To assess the method's variability.
  • Procedure:
  • Repeatability (Intra-assay): Prepare and analyze six independent assay samples of Azetidine-X HCl at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
  • Acceptance Criteria: %RSD of the results for repeatability should be ≤ 2.0%. The overall %RSD for results from both days (intermediate precision) should also be ≤ 2.0%.
Gas Chromatography (GC): For Volatile Analogs and Impurities

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[18] For azetidine compounds, its primary use is in the analysis of volatile process impurities, residual solvents, or low molecular weight, non-polar azetidine derivatives.

Causality Behind Experimental Choices:

  • Derivatization: The inherent polarity and hydrogen-bonding capability of many amines can cause poor peak shape in GC. Derivatization, such as acylation, is often employed to block the active N-H group, reducing polarity and improving volatility and chromatographic performance.[19]

  • Detector: A Flame Ionization Detector (FID) offers broad applicability, while a Mass Spectrometer (MS) provides definitive identification and enhanced sensitivity, making GC-MS the preferred choice for trace-level impurity identification.[20]

Data Presentation: GC Performance Characteristics

ParameterTypical Performance for Azetidine AnalysisKey Validation Consideration
Specificity High, especially with MS detection.Must show no interference from the API or other components at the retention time of the target analyte.
Linearity Good (R² > 0.995 typical).Often performed on the derivatized analyte.
Accuracy Good (typically 90% - 110% recovery for trace analysis).Challenging due to potential volatility and derivatization efficiency; requires careful standard preparation.
LOQ/LOD Excellent (pg-fg range with MS), ideal for trace analysis.Critical for residual solvent analysis or genotoxic impurity control.
Mass Spectrometry (MS): The Definitive Identifier

MS is indispensable for confirming molecular weight and elucidating the structure of the API, its impurities, and degradation products.[8] When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides the ultimate in specificity.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is typically used for LC-MS analysis of polar azetidine compounds. Electron Impact (EI) is standard for GC-MS, providing reproducible fragmentation patterns for library matching.

  • Mass Analyzer: High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides exact mass measurements, enabling the determination of elemental compositions for unknown impurity identification.

LCMS_Workflow Sample Stressed Sample (e.g., from Forced Degradation) LC HPLC Separation Sample->LC MS HRMS Analysis (e.g., TOF, Orbitrap) LC->MS Data Data Acquisition (Peak Retention Time, Exact Mass, MS/MS) MS->Data Processing Data Processing Data->Processing Elucidation Structure Elucidation Processing->Elucidation Processing->Elucidation Propose Elemental Composition & Fragments

Caption: Workflow for impurity identification using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR provides unambiguous structural information, making it the definitive technique for API characterization and reference standard qualification.[21][22] It is crucial for confirming the connectivity and stereochemistry of azetidine compounds.[23][24]

Causality Behind Experimental Choices:

  • 1D NMR (¹H, ¹³C): Provides primary information on the chemical environment of each proton and carbon atom. The chemical shifts of the protons on the azetidine ring are highly diagnostic.[25][26]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular structure.

    • COSY identifies proton-proton couplings, revealing adjacent protons.

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.[23]

Data Presentation: Key NMR Experiments for Azetidine Structure Elucidation

ExperimentPurposeInformation Gained for Azetidines
¹H NMR Identify proton environments & coupling.Confirms ring protons, substituent patterns. Vicinal coupling constants (³J) help determine cis/trans stereochemistry.[23]
¹³C NMR Identify unique carbon environments.Confirms the number of carbons and their type (CH₃, CH₂, CH, C).
COSY Establish H-H connectivity.Traces the spin systems within the azetidine ring and its substituents.
HSQC Establish direct C-H connectivity.Assigns proton signals to their corresponding carbon signals.
HMBC Establish long-range C-H connectivity.Connects disparate parts of the molecule, confirming the overall carbon skeleton.

Chapter 4: Building a Holistic and Compliant Validation Strategy

The selection of analytical techniques should be risk-based and tailored to the specific purpose of the method. A combination of orthogonal methods provides the highest level of assurance.

Data Presentation: Master Comparison of Analytical Techniques

Analytical GoalPrimary TechniqueConfirmatory/Alternative Technique(s)Rationale
Assay (API Content) HPLC-UVqNMR (quantitative NMR)HPLC provides excellent precision and accuracy for routine testing. qNMR is an absolute method useful for reference standard qualification.
Impurity Profiling HPLC-UV/PDALC-MSHPLC is used for quantification. LC-MS is essential for identifying unknown impurities and confirming peak identity.
Identification FTIR, MS¹H NMR, ¹³C NMRFTIR provides functional group information. MS confirms molecular weight. NMR provides the definitive, unambiguous structural proof.
Volatile Impurities GC-FID/MSHeadspace GCGC is the standard for volatile compounds. Headspace sampling is used for residual solvent analysis in the final drug product.
Structure Elucidation NMR (1D & 2D)HRMS, X-ray CrystallographyNMR is the primary tool for structure in solution. HRMS confirms elemental composition. X-ray provides solid-state structure.

digraph "Decision_Tree" {
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edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="What is the Analytical Objective?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Quant [label="Quantification?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ident [label="Identification / Structure?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Assay [label="Assay or Impurity\nQuantification"]; Volatile [label="Volatile Impurity?"];

HPLC [label="Use HPLC-UV/PDA", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; GC [label="Use GC-FID/MS", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Struct_Confirm [label="Initial Structure Confirmation?"]; Unknown_ID [label="Unknown Impurity ID?"]; Definitive_Struct [label="Definitive Structure\nElucidation?"];

MS [label="Use LC-MS", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="Use full suite of\n1D & 2D NMR", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Quant [label=""]; Start -> Ident [label=""];

Quant -> Assay [label="Yes"]; Quant -> Volatile [label="No"]; Assay -> HPLC; Volatile -> GC;

Ident -> Struct_Confirm [label="Yes"]; Ident -> Unknown_ID [label="No"]; Struct_Confirm -> MS; Unknown_ID -> Definitive_Struct; Definitive_Struct -> NMR; }

Caption: Decision tree for selecting analytical techniques.

Conclusion

The characterization of novel azetidine compounds requires a scientifically sound, risk-based approach to analytical method validation. While HPLC remains the cornerstone for quantitative analysis, it must be complemented by the specificity of MS and the definitive structural power of NMR. The unique chemical nature of the azetidine ring necessitates a proactive approach, particularly in the design of forced degradation studies, to ensure that all potential impurities and degradants are effectively separated and controlled. By adhering to the principles outlined in ICH Q2(R2) and employing a thoughtful, multi-technique strategy, researchers can build a robust validation package that ensures product quality and facilitates a smooth regulatory submission process.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway Source: ResearchGate URL: [Link]

  • Title: Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway Source: PubMed URL: [Link]

  • Title: Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production Source: Waters URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ARKIVOC URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmtech.com URL: [Link]

  • Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry Source: ScienceDirect URL: [Link]

  • Title: Core components of analytical method validation for small molecules-an overview Source: ResearchGate URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Structures of some azetidine-based drugs Source: ResearchGate URL: [Link]

  • Title: Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices Source: MDPI URL: [Link]

  • Title: Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity Source: jmchemsci.com URL: [Link]

  • Title: Analytical Methods Validation Source: Pharmtech.com URL: [Link]

  • Title: Analytical Method Development and Validation for the Determination of Azacitidine by HPLC Source: IJIRT URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: [Determination of the azetidine-2-carboxylic acid from lily of the valley] Source: PubMed URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Summary of results from forced degradation experiments Source: ResearchGate URL: [Link]

  • Title: Gas chromatography of amines as various derivatives Source: ResearchGate URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Wiley Online Library URL: [Link]

  • Title: Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity Source: Al-Mustansiriyah Journal of Science URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in an experiment. Proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a safe, efficient, and ethical laboratory. This guide provides a detailed protocol for the proper disposal of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing its structural motifs—a Boc-protected azetidine core and a cyclopropylamino substituent—we can infer a probable hazard profile and establish a robust, safety-first disposal workflow. This process relies on established principles of chemical waste management and adherence to federal and local regulations.

The fundamental principle guiding this protocol is to treat the compound as hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[1] This proactive approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough understanding of its potential hazards is critical. Based on data from structurally similar Boc-protected aminoazetidine derivatives, we can anticipate the following hazards for this compound:

  • Skin Corrosion/Irritation: Many amine-containing compounds and azetidine derivatives can cause skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[5][6]

Under fire conditions, nitrogen oxides (NOx) and carbon oxides (CO, CO2) are expected decomposition products.[7] The compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7]

Mandatory Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this chemical, whether in pure form or as waste, is the use of appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact, which may cause irritation.[2][8]
Eye/Face Protection Safety glasses with side shields or safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7]To protect against splashes and airborne particles that could cause serious eye irritation.[2]
Skin/Body Protection A standard laboratory coat. Impervious clothing may be required for large spills.[2]To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[2][9] A NIOSH/MSHA-approved respirator may be needed if exposure limits are exceeded.[7]To prevent inhalation of dust or aerosols that may cause respiratory irritation.[4]
Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow is designed to guide researchers from the point of waste generation to its final collection by EHS personnel.

Diagram: Chemical Waste Disposal Decision Workflow

Caption: Decision workflow for the safe disposal of chemical waste.

Step 1: Waste Segregation

The first critical step is to correctly segregate the waste. This ensures incompatible chemicals are not mixed, preventing dangerous reactions.[10]

  • Identify the Waste Type:

    • Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, paper towels).

    • Liquid Waste: Solutions containing the compound dissolved in a solvent.

    • Sharps Waste: Contaminated needles, syringes, or broken glass.[11]

  • Categorize the Waste Stream: this compound is a non-halogenated organic compound .

    • Place solid waste into a designated solid waste container.

    • Place liquid waste into a designated non-halogenated organic solvent waste container. Do not mix with halogenated solvent waste.[11]

    • Place sharps into a designated, puncture-proof sharps container.[11]

Step 2: Container Selection and Management

Choosing the correct container is mandated by regulatory bodies like OSHA and is crucial for preventing leaks and spills.[9]

  • Select a Compatible Container: Use containers made of materials that will not react with the waste. High-density polyethylene (HDPE) or glass containers are generally appropriate.[10][12]

  • Ensure Proper Sealing: The container must have a secure, leak-proof screw cap.[9][10] Keep the container closed at all times except when adding waste.[1][12] This prevents the release of vapors and protects against spills.

  • Manage Fill Level: Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[10]

Step 3: Accurate Labeling

Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for the safety of everyone who handles the waste.[9][13]

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete the Label: The label must be filled out completely and legibly, including:

    • The full, unabbreviated chemical name: "this compound".

    • An accurate estimation of the concentration of each component in the waste mixture.

    • The date when waste was first added (the "accumulation start date").

    • The relevant hazard characteristics (e.g., Irritant).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of generation.[10][12]

  • Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to contain any potential leaks.[9]

  • Storage Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream. Once this limit is reached, the container must be moved to a central storage area within three days.[12]

  • Request Pickup: Do not let waste accumulate indefinitely. Schedule a pickup from your institution's EHS department well before the container is full or reaches any time-based storage limits (typically 12 months).[12]

Part 3: Emergency Procedures for Spills and Accidental Release

Even with careful planning, accidents can happen. Being prepared is key to mitigating the consequences.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves highly volatile substances, evacuate the lab and call your institution's emergency number.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment and Cleanup:

    • For small spills, use an appropriate absorbent material (e.g., diatomite, universal binders) to contain the spill.[2]

    • Wearing full PPE, carefully sweep up the solid material or absorb the liquid.

    • Place the contaminated absorbent material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by alcohol) to decontaminate the surface.[2]

  • Reporting: Report all spills to your laboratory supervisor and the EHS office, regardless of size.

Prohibited Disposal Methods

Under no circumstances should this chemical or its waste be disposed of via the following methods:

  • Sink Disposal: Do not pour down the drain. This is prohibited for hazardous chemicals.[1]

  • Trash Disposal: Do not dispose of in the regular trash, even in small quantities. Empty containers that held the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be discarded as regular trash (with the label defaced).[1]

  • Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[1]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship. Always remember that your institution's EHS department is your primary resource for specific guidance and support.

References

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  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • MedChemExpress. (2025, August 1). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Safety Data Sheet.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • TCI Chemicals. (2025, March 28). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine Safety Data Sheet.
  • VEGPHARM. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Propylamino-azetidine-1-carboxylic acid tert-butyl ester.
  • Fisher Scientific. (2011, May 6). tert-Butyl 3-oxoazetidine-1-carboxylate Safety Data Sheet.
  • ECHEMI. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate SDS.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate Safety Data Sheet.
  • TCI Chemicals. (n.d.). tert-Butyl 3-Aminoazetidine-1-carboxylate.
  • MedChemExpress. (2021, February 5). tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate Safety Data Sheet.
  • ChemicalBook. (2025, July 24). 1-Boc-3-azetidinone.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • BOC Sciences. (n.d.). tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate.
  • BLD Pharm. (n.d.). tert-butyl 3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate.
  • AK Scientific, Inc. (n.d.). Tert-butyl 3-(ethylamino)azetidine-1-carboxylate Safety Data Sheet.
  • ChemScene. (n.d.). tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.
  • LookChem. (n.d.). Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine.
  • U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • PubChemLite. (n.d.). Tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate.
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  • ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • BLD Pharm. (n.d.). tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate.
  • BLD Pharm. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride.

Sources

Comprehensive Safety and Handling Guide for tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate. The information herein is synthesized from safety data for structurally analogous azetidine derivatives and established laboratory safety principles to ensure the well-being of researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on a conservative assessment of potential hazards.

Understanding the Hazard Profile: An Evidence-Based Approach

The core structure, an azetidine ring, is a strained four-membered heterocycle which can be reactive.[4][5][6] The tert-butoxycarbonyl (Boc) protecting group and the cyclopropylamino substituent may influence the compound's physical and chemical properties, but the fundamental need for careful handling remains.

Core Principles of Safe Handling

Before any manipulation of this compound, a thorough risk assessment should be conducted. The following principles must be observed at all times:

  • Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area.[1][7] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[7][8]

  • Avoid Direct Contact: Direct contact with skin, eyes, and clothing must be strictly avoided.[1]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[2][9]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Safety glasses with side shields or chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatRecommended to handle in a fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary.
Solution Preparation and Transfers Chemical splash goggles or a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coat or chemical-resistant apronTo be performed in a chemical fume hood.
Running Reactions Chemical splash goggles or a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatTo be performed in a chemical fume hood.
Accidental Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsA NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filters.
  • Donning (Putting On) PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Put on safety glasses, goggles, or a face shield.

    • Wash and dry hands thoroughly.

    • Put on the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

    • If required, don respiratory protection, ensuring a proper fit-check has been performed.

  • Doffing (Taking Off) PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in a designated waste container.

    • Remove the laboratory coat, folding the contaminated exterior inward.

    • Remove eye and face protection.

    • If a respirator was worn, remove it last.

    • Wash hands thoroughly with soap and water.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound is_solid Is the material a solid? start->is_solid weighing Weighing or Solids Transfer? is_solid->weighing Yes in_solution Working with a solution? is_solid->in_solution No fume_hood Work in a Chemical Fume Hood weighing->fume_hood Yes respirator Add Particulate Respirator (N95) weighing->respirator No (Not Recommended) goggles_gloves_coat Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat in_solution->goggles_gloves_coat Yes fume_hood->goggles_gloves_coat spill_risk Significant splash risk? goggles_gloves_coat->spill_risk face_shield Add Face Shield spill_risk->face_shield Yes end Proceed with Caution spill_risk->end No face_shield->end respirator->fume_hood

Caption: PPE selection workflow for handling this compound.

Emergency Procedures and Disposal
  • In Case of Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[1][2][9] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][9] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air.[1][2][9] If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

  • Spill Cleanup: In the event of a spill, evacuate the area. Wear the appropriate PPE as outlined in the table above. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]

  • Disposal: All waste containing this chemical, including empty containers and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][10]

By adhering to these rigorous safety protocols, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.